Bis[cinnamyl palladium(II) chloride]
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
palladium(2+);prop-2-enylbenzene;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H9.2ClH.2Pd/c2*1-2-6-9-7-4-3-5-8-9;;;;/h2*2-8H,1H2;2*1H;;/q2*-1;;;2*+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNDSSMEIRHSI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12131-44-1 | |
| Record name | Di-mu-chlorobis[(1,2,3-n)-1-phenyl-2-propenyl]dipalladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(cinnamyl palladium(II) chloride) (CAS: 12131-44-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(cinnamyl palladium(II) chloride), a dimeric organopalladium compound, is a versatile and efficient precatalyst in a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. Its stability, coupled with its high catalytic activity upon activation, has established it as a valuable tool in organic synthesis, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data for key catalytic transformations, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction.
Chemical and Physical Properties
Bis(cinnamyl palladium(II) chloride) is a light yellow to brown crystalline solid.[1] It exists as a dimer, with two palladium centers bridged by chloride ligands.[1] This dimeric structure contributes to its stability and reactivity.[1]
| Property | Value | Reference |
| CAS Number | 12131-44-1 | [1][2] |
| Molecular Formula | C₁₈H₁₈Cl₂Pd₂ | [1][2] |
| Molecular Weight | 518.08 g/mol | [1][2][3] |
| Appearance | Light yellow to brown crystal/powder | [1] |
| Melting Point | 218-220 °C | |
| Storage Temperature | 2-8°C | |
| Purity | ≥ 97% (Assay by titration) | [1] |
Synthesis
A general and effective method for the synthesis of bis(π-allylpalladium(II) chloride) complexes involves the reaction of palladium(II) chloride with the corresponding allyl compound. While a specific, detailed protocol for the cinnamyl derivative was not found in the immediate literature, a representative procedure for a similar complex, bis(allyl-palladium(II) chloride), is provided below and can be adapted.
Experimental Protocol: Synthesis of Bis(allyl-palladium(II) chloride) (Adapted)
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Allyl chloride
-
Methanol
-
Carbon monoxide (CO) gas
Procedure:
-
A suspension of palladium(II) chloride in methanol is prepared in a reaction vessel.
-
Carbon monoxide gas is bubbled through the suspension.
-
Allyl chloride is added to the reaction mixture.
-
The reaction is stirred at room temperature until the palladium(II) chloride is consumed.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Catalytic Applications
Bis(cinnamyl palladium(II) chloride) is a precatalyst that, upon in-situ reduction to Pd(0) in the presence of a suitable ligand and base, forms the active catalytic species for a variety of cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The catalyst system comprising Bis(cinnamyl palladium(II) chloride) and the bulky, electron-rich phosphine ligand, BippyPhos, has demonstrated an exceptionally broad substrate scope for the amination of (hetero)aryl chlorides.[4][5]
The following table summarizes the substrate scope for the Buchwald-Hartwig amination using the BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system.
| Aryl Chloride | Amine | Product | Yield (%) |
| 4-Chlorotoluene | Aniline | 4-Methyl-N-phenylaniline | 95 |
| 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 98 |
| 4-Chlorotoluene | n-Hexylamine | N-(n-hexyl)-4-methylaniline | 92 |
| 2-Chlorotoluene | Aniline | 2-Methyl-N-phenylaniline | 88 |
| 1-Chloro-4-methoxybenzene | Aniline | 4-Methoxy-N-phenylaniline | 96 |
| 1-Chloro-4-(trifluoromethyl)benzene | Aniline | N-phenyl-4-(trifluoromethyl)aniline | 85 |
| 2-Chloropyridine | Aniline | N-phenylpyridin-2-amine | 90 |
Data is representative and compiled from the findings in the cited literature.[4][5]
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Bis(cinnamyl palladium(II) chloride) (0.01 mmol, 1 mol%)
-
BippyPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (2 mL)
Procedure:
-
An oven-dried Schlenk tube is charged with Bis(cinnamyl palladium(II) chloride), BippyPhos, and sodium tert-butoxide under an inert atmosphere (argon or nitrogen).
-
The aryl chloride, amine, and toluene are added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is stirred at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Bis(cinnamyl palladium(II) chloride) (0.01 mmol, 1 mol%)
-
Suitable phosphine ligand (e.g., SPhos, XPhos) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene/water mixture (e.g., 10:1)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, Bis(cinnamyl palladium(II) chloride), phosphine ligand, and potassium phosphate.
-
Add the toluene/water solvent mixture.
-
The reaction mixture is heated with vigorous stirring (typically at 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Bis(cinnamyl palladium(II) chloride) (0.01 mmol, 1 mol%)
-
Suitable phosphine ligand (e.g., PPh₃) (0.02 mmol, 2 mol%)
-
Base (e.g., triethylamine, Et₃N) (1.5 mmol)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl halide, alkene, Bis(cinnamyl palladium(II) chloride), phosphine ligand, and solvent.
-
Add the base to the mixture.
-
Heat the reaction to the desired temperature (typically 80-140 °C) and monitor its progress.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and wash with water to remove the base and its salt.
-
Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.
Spectroscopic Data
While full spectra are best consulted from their original sources, typical spectroscopic data for related palladium complexes can provide an indication of expected signals.
-
¹H NMR: The proton NMR spectrum of a related palladium cinnamyl complex with an N-heterocyclic carbene ligand shows characteristic signals for the cinnamyl and the ligand protons.
-
¹³C NMR: The carbon NMR spectrum provides signals for the carbon atoms of the cinnamyl ligand and any other coordinated ligands.
-
IR Spectroscopy: Infrared spectroscopy can be used to identify characteristic vibrational frequencies. For palladium chloride complexes, Pd-Cl stretching frequencies are typically observed in the far-IR region (below 400 cm⁻¹).
Signaling Pathways and Experimental Workflows
The catalytic activity of Bis(cinnamyl palladium(II) chloride) is initiated by its conversion to a catalytically active Pd(0) species. This activation process and the subsequent catalytic cycle are fundamental to its function in cross-coupling reactions.
Activation of the Precatalyst and Entry into the Catalytic Cycle
The dimeric precatalyst reacts with a phosphine ligand to form a monomeric Pd(II) complex. This complex is then reduced in situ to the active Pd(0) species, which can then enter the catalytic cycle.
Caption: Activation of the Bis(cinnamyl palladium(II) chloride) precatalyst.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
The following diagram illustrates the key steps in the Buchwald-Hartwig amination cycle, initiated by the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for a Catalytic Reaction
The following diagram outlines a typical laboratory workflow for performing a cross-coupling reaction using Bis(cinnamyl palladium(II) chloride).
Caption: Typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
Bis(cinnamyl palladium(II) chloride) is a highly effective and versatile precatalyst for a range of important organic transformations. Its utility in forming carbon-carbon and carbon-nitrogen bonds makes it a valuable asset in the synthesis of complex molecules, particularly within the pharmaceutical and drug development industries. The provided protocols and data serve as a practical guide for researchers and scientists looking to employ this catalyst in their synthetic endeavors. Further exploration of its catalytic activity with novel ligands and in green reaction media continues to be an active area of research, promising even broader applications in the future.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bis[cinnamyl palladium(II) chloride] | C18H18Cl2Pd2 | CID 73554256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bis(cinnamyl palladium(II) chloride): An Overview of its Chemical Properties
Bis(cinnamyl palladium(II) chloride) is an organometallic compound containing palladium. This technical summary provides key information on its molecular formula and weight for researchers, scientists, and professionals in drug development.
Chemical Formula and Molecular Weight
The chemical properties of bis(cinnamyl palladium(II) chloride) are fundamental for its application in scientific research. The molecular formula and weight are critical parameters for experimental design and data interpretation.
| Property | Value |
| Molecular Formula | C18H18Cl2Pd2[1][2][3][4][5] |
| Molecular Weight | 518.08 g/mol [2][4][5] |
| Alternate Molecular Weight | 518.1 g/mol [1] |
| Synonyms | Palladium(II)(π-cinnamyl) Chloride Dimer, Di(μ-chloro)bis(η3-cinnamyl)dipalladium(II), [Pd(cinnamyl)Cl]2[2][3] |
| Appearance | Yellow to dark orange crystals or powder[6] |
| CAS Number | 12131-44-1[2][3][4][5] |
References
- 1. Bis[cinnamyl palladium(II) chloride] | C18H18Cl2Pd2 | CID 73554256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. [Pd(cinnamyl)Cl]2 | Umicore [pmc.umicore.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 12131-44-1|Bis[cinnamyl palladium(II) chloride]|BLD Pharm [bldpharm.com]
- 6. americanelements.com [americanelements.com]
An In-depth Technical Guide to Bis(cinnamyl palladium(II) chloride): Properties, Synthesis, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cinnamyl palladium(II) chloride), a dimeric organopalladium compound, serves as a crucial precatalyst in a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. Its stability, coupled with its high reactivity upon activation, makes it an invaluable tool in synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of bis(cinnamyl palladium(II) chloride), detailed experimental protocols for its synthesis and application in key cross-coupling reactions, and visual representations of the catalytic cycles it facilitates.
Core Physical and Chemical Properties
Bis(cinnamyl palladium(II) chloride) is a yellow to brown crystalline solid.[1] It is generally stable under air for short periods but is best stored in an inert atmosphere at 2-8°C for long-term preservation.[2] While insoluble in water, it exhibits solubility in some organic solvents.
Table 1: Physical and Chemical Properties of Bis(cinnamyl palladium(II) chloride)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₈Cl₂Pd₂ | [3] |
| Molecular Weight | 518.08 g/mol | [1][4] |
| Appearance | Yellow to brown crystalline solid | [1] |
| Melting Point | 220 °C (decomposes) | [1][4] |
| Solubility | Insoluble in water. Soluble in benzene and toluene. | [5][6] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
Characterization of bis(cinnamyl palladium(II) chloride) is typically achieved through standard spectroscopic techniques.
Table 2: Spectroscopic Data for Bis(cinnamyl palladium(II) chloride)
| Technique | Data |
| ¹H NMR (CDCl₃) | Data not explicitly found in search results for this specific compound. |
| ¹³C NMR (CDCl₃) | Data not explicitly found in search results for this specific compound. |
| FTIR | Specific absorption bands not detailed in search results. |
Experimental Protocols
Synthesis of Bis(cinnamyl palladium(II) chloride)
A general method for the synthesis of π-allylpalladium chloride dimers involves the reaction of palladium chloride with the corresponding allyl chloride.
Procedure:
-
Suspend palladium(II) chloride in methanol.
-
Add cinnamyl chloride to the suspension.
-
Stir the mixture at room temperature until the reaction is complete, typically monitored by a color change.
-
The product can be isolated by filtration, washed with a non-polar solvent (e.g., pentane or hexane), and dried under vacuum.
Note: This is a generalized procedure. Specific reaction times, stoichiometry, and purification methods may vary and should be optimized.
Catalytic Applications in Cross-Coupling Reactions
Bis(cinnamyl palladium(II) chloride) is a versatile precatalyst that, upon in situ reduction to Pd(0), actively catalyzes a range of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboranes and organic halides.
Experimental Protocol:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).
-
Add bis(cinnamyl palladium(II) chloride) (0.5-2 mol%) and a suitable phosphine ligand (e.g., PPh₃, SPhos, or XPhos, 1-4 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Heat the reaction mixture with vigorous stirring for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Experimental Protocol:
-
To a reaction vessel, add the aryl or vinyl halide (1.0 mmol), the alkene (1.1-1.5 mmol), and an organic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 mmol).
-
Add bis(cinnamyl palladium(II) chloride) (1-5 mol%) and, if necessary, a phosphine ligand.
-
Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Heat the mixture under an inert atmosphere, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Catalytic Cycle for Heck Reaction:
Figure 2: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines from aryl halides and primary or secondary amines.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or LHMDS, 1.4 mmol).
-
Add bis(cinnamyl palladium(II) chloride) (0.5-2 mol%) and a bulky electron-rich phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos, 1-4 mol%).
-
Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF.
-
Seal the vessel and heat the reaction mixture with stirring for the necessary duration, monitoring its progress.
-
After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination:
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
Bis(cinnamyl palladium(II) chloride) is a highly effective and versatile precatalyst for a range of essential organic transformations. Its stability and predictable reactivity make it a valuable asset in both academic research and industrial applications, particularly in the synthesis of complex molecules for drug discovery and materials science. The provided protocols and mechanistic overviews serve as a foundational guide for the successful application of this important palladium catalyst.
References
- 1. chemimpex.com [chemimpex.com]
- 2. achmem.com [achmem.com]
- 3. Bis[cinnamyl palladium(II) chloride] | C18H18Cl2Pd2 | CID 73554256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Palladium(p-cinnamyl) chloride dimer 97 12131-44-1 [sigmaaldrich.com]
- 5. americanelements.com [americanelements.com]
- 6. Bis(triphenylphosphine)palladium(II) chloride | 13965-03-2 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of Bis(cinnamyl palladium(II) chloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(cinnamyl palladium(II) chloride), a dimeric organopalladium complex, is a significant precursor for various palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of the synthesis and detailed characterization of this versatile catalyst. The experimental protocols for its preparation are outlined, and its structural and spectroscopic properties are thoroughly examined through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Introduction
Bis(cinnamyl palladium(II) chloride), with the chemical formula C₁₈H₁₈Cl₂Pd₂, is a dimeric π-allylpalladium(II) complex.[1][2] In this complex, two cinnamyl ligands are coordinated to two palladium centers, which are bridged by two chloride ligands. Its structure confers stability and reactivity, making it a valuable precatalyst in a wide array of organic transformations. These include, but are not limited to, Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.[2] The cinnamyl ligand can be readily displaced, allowing for the in-situ formation of catalytically active Pd(0) species. This guide will detail the synthesis and comprehensive characterization of this important organometallic compound.
Physical and Chemical Properties
Bis(cinnamyl palladium(II) chloride) is typically a light yellow to brown crystalline solid.[2] It is generally stable under air for short periods but is best stored under an inert atmosphere at 2-8°C to prevent decomposition.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₁₈Cl₂Pd₂ | [1] |
| Molecular Weight | 518.08 g/mol | [2] |
| CAS Number | 12131-44-1 | [1][2] |
| Appearance | Light yellow to brown crystalline solid | [2] |
| Melting Point | 218-220 °C | [2] |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) |
Synthesis
The synthesis of bis(cinnamyl palladium(II) chloride) involves the reaction of a palladium(II) salt with a cinnamyl source. A general and effective method is the direct reaction of palladium(II) chloride with cinnamyl chloride.
Experimental Protocol
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Cinnamyl chloride
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
A suspension of palladium(II) chloride (1.0 g, 5.64 mmol) in methanol (50 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cinnamyl chloride (1.2 mL, 8.46 mmol) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred vigorously for 4-6 hours. The color of the suspension will gradually change from brown to a yellow-orange.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid residue is suspended in deionized water (50 mL) and stirred for 30 minutes to remove any unreacted palladium salts and other water-soluble impurities.
-
The solid product is collected by vacuum filtration and washed with several portions of water and then with a small amount of cold hexane.
-
The crude product is then purified by recrystallization from a mixture of dichloromethane and hexane to yield bis(cinnamyl palladium(II) chloride) as a yellow crystalline solid.
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of bis(cinnamyl palladium(II) chloride).
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of bis(cinnamyl palladium(II) chloride). Due to the dimeric and fluxional nature of the complex in solution, the observed spectra can be complex.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the cinnamyl ligand. The protons of the allyl fragment will be shifted due to coordination with the palladium center. The aromatic protons of the phenyl group will also be present.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.50 | m | 10H | Aromatic protons (Ph-H) |
| ~5.50 | m | 2H | Central allyl proton (CH) |
| ~4.10 | d | 2H | syn-Allyl protons (CH₂) |
| ~3.10 | d | 2H | anti-Allyl protons (CH₂) |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides further confirmation of the structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~138.0 | Quaternary aromatic carbon (ipso-C) |
| ~129.0 | Aromatic carbons (CH) |
| ~128.5 | Aromatic carbons (CH) |
| ~127.0 | Aromatic carbons (CH) |
| ~110.0 | Central allyl carbon (CH) |
| ~75.0 | Terminal allyl carbons (CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the complex.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | m | Aromatic C-H stretch |
| ~3020 | m | Olefinic C-H stretch |
| ~1600, 1490, 1450 | s | Aromatic C=C stretch |
| ~1520 | m | C=C stretch of the allyl group |
| ~480 | m | Pd-C stretch |
| ~250-350 | m | Pd-Cl (bridging) stretch |
Logical Relationship of Characterization Data
References
A Comprehensive Technical Guide to the Safe Handling of Bis(cinnamyl palladium(II) chloride)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for bis(cinnamyl palladium(II) chloride), a common organometallic catalyst used in organic synthesis. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in a laboratory setting. While specific toxicological data for this compound is not extensively published, the general safety precautions for palladium compounds should be strictly followed.[1]
Hazard Identification and Classification
Bis(cinnamyl palladium(II) chloride) is a light yellow to brown crystalline solid. Like many palladium compounds, it is considered hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5]
Quantitative Safety Data
While specific quantitative toxicological data for bis(cinnamyl palladium(II) chloride) is limited, data for related palladium compounds provides a basis for risk assessment.
| Data Point | Value | Compound | Source |
| LD50 (Oral, Rat) | 2704 mg/kg | Palladium(II) chloride | [7] |
| LD50 (Oral, Mice) | 200 mg/kg | Soluble palladium compounds | [8] |
| LD50 (Intravenous, Mice) | 5 mg/kg | Soluble palladium compounds | [8] |
| Melting Point | 218-220 °C | Bis(cinnamyl palladium(II) chloride) | [9][10] |
Experimental Protocols for Safe Handling
Strict adherence to the following protocols is mandatory when working with bis(cinnamyl palladium(II) chloride).
3.1. Engineering Controls
-
Ventilation: All handling of solid bis(cinnamyl palladium(II) chloride) and its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] This is crucial to minimize inhalation exposure and prevent the dispersal of dust.[1]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required for handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To protect against dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] | To prevent skin contact and potential sensitization. Gloves must be inspected prior to use.[1] |
| Respiratory Protection | A NIOSH-approved respirator for dusts should be used if there is a risk of dust formation.[1][8] | To prevent inhalation of hazardous dust. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory.[1] | To protect the skin from accidental exposure. |
3.3. General Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
Inert Atmosphere Handling: For reactions requiring an inert atmosphere:
-
Evacuate the reaction vessel and backfill with an inert gas (e.g., nitrogen or argon).
-
Transfer the desired amount of the compound into the reaction vessel under the inert atmosphere.
-
-
Post-Handling:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical advice.[5][8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[5] |
| Small Spill (<1 L) | If properly trained, use an appropriate absorbent material to confine the spill. Carefully sweep or scoop up the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[5][8] |
| Large Spill | Evacuate the area immediately. Alert others and contact the appropriate emergency response team. |
Storage and Disposal
5.1. Storage
-
Keep containers tightly closed to prevent contamination and reaction with moisture.[1][5]
-
Store at room temperature or as recommended by the supplier (some sources suggest 2-8°C).[9][10]
-
Store away from incompatible materials such as strong oxidizing agents.[1][5]
5.2. Waste Disposal
-
Bis(cinnamyl palladium(II) chloride) and any materials contaminated with it are considered hazardous waste.[1]
-
All waste must be disposed of in accordance with local, regional, and national regulations.[1]
-
Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[1]
-
Do not dispose of this material down the drain or in the general trash.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of bis(cinnamyl palladium(II) chloride) from preparation to disposal.
Caption: A logical workflow for the safe handling of bis(cinnamyl palladium(II) chloride).
References
- 1. benchchem.com [benchchem.com]
- 2. 12131-44-1|Bis[cinnamyl palladium(II) chloride]|BLD Pharm [bldpharm.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. achmem.com [achmem.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Palladium(p-cinnamyl) chloride dimer 97 12131-44-1 [sigmaaldrich.com]
- 10. Palladium(p-cinnamyl) chloride dimer 97 12131-44-1 [sigmaaldrich.com]
A Technical Guide to the Storage and Stability of Bis(cinnamyl palladium(II) chloride)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the storage and handling of bis(cinnamyl palladium(II) chloride), a common palladium precursor used in catalysis. Due to the limited availability of public, in-depth stability studies, this document focuses on consolidating the storage recommendations from major chemical suppliers and outlining logical handling procedures to ensure the compound's integrity for research and development purposes.
Introduction
Bis(cinnamyl palladium(II) chloride), with the chemical formula [(C₆H₅CH=CHCH₂)PdCl]₂, is a widely utilized catalyst in various organic transformations, including cross-coupling reactions. Its efficacy is intrinsically linked to its chemical purity and stability. Improper storage and handling can lead to decomposition, affecting its catalytic activity and leading to irreproducible experimental results. This guide aims to provide clear recommendations to maintain the quality of this critical reagent.
Recommended Storage Conditions
Based on information from multiple chemical suppliers, specific storage conditions are crucial for preserving the stability of bis(cinnamyl palladium(II) chloride). A summary of these recommendations is presented in the table below.
| Parameter | Recommended Condition | Source/Rationale |
| Temperature | 2-8°C | To minimize thermal decomposition and maintain the compound's solid state.[1] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To prevent degradation from reactions with atmospheric oxygen and moisture.[1] One supplier specifically notes the product is "Argon charged"[2]. |
| Light | Store in a dark place | While not explicitly stated in all sources, it is a general best practice for organometallic compounds to prevent light-induced degradation. |
| Container | Tightly sealed container | To prevent exposure to air and moisture. |
Stability Considerations
Therefore, researchers should assume the compound is sensitive and adhere strictly to the recommended storage conditions. It is advisable to visually inspect the material for any changes in color or texture before use, as this could be an indicator of decomposition. The solid is typically a yellow to light brown crystalline powder.
Handling Procedures
Proper handling is as critical as correct storage to maintain the integrity of bis(cinnamyl palladium(II) chloride). The following workflow is recommended for handling this air- and moisture-sensitive compound.
Experimental Protocols for Stability Assessment (Hypothetical)
While specific, published protocols for the stability assessment of bis(cinnamyl palladium(II) chloride) are not available, a general approach can be outlined based on standard practices for air-sensitive organometallic compounds. This hypothetical protocol is provided for informational purposes.
Objective: To assess the stability of bis(cinnamyl palladium(II) chloride) under various storage conditions (e.g., 2-8°C inert atmosphere vs. room temperature in air).
Methodology:
-
Sample Preparation: Aliquot samples of a single batch of bis(cinnamyl palladium(II) chloride) into separate, sealed vials under an inert atmosphere.
-
Storage Conditions: Store the vials under the different conditions to be tested.
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, 12 months), retrieve a vial from each storage condition.
-
Analysis: Analyze the samples using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the formation of new organic species resulting from the decomposition of the cinnamyl ligand.
-
Infrared (IR) Spectroscopy: To detect changes in the coordination environment of the palladium and the structure of the organic ligand.
-
Elemental Analysis: To determine if there is a change in the elemental composition, which could indicate the loss of ligands or the formation of palladium oxides.
-
Powder X-ray Diffraction (PXRD): To monitor for changes in the crystalline structure of the solid.
-
-
Data Comparison: Compare the analytical data from the stored samples to the data from the initial time point (t=0) to identify and quantify any degradation.
The logical flow of such a stability study can be visualized as follows:
Conclusion
The stability of bis(cinnamyl palladium(II) chloride) is best maintained by strict adherence to recommended storage conditions, namely refrigeration at 2-8°C under an inert atmosphere and protection from light. While detailed public data on its long-term stability and decomposition pathways is scarce, proper handling techniques, such as the use of a glovebox or other inert atmosphere techniques, are essential to prevent degradation and ensure its effectiveness as a catalyst in chemical reactions. Researchers are advised to handle this compound with care, assuming it to be sensitive to atmospheric conditions.
References
A Comprehensive Guide to the Nomenclature of a Key Palladium Catalyst
For researchers, scientists, and professionals in drug development, precise communication is paramount. This guide provides an in-depth overview of the various synonyms and identifiers for the palladium catalyst commonly referred to as Bis(cinnamyl palladium(II) chloride). Understanding the alternative nomenclature is crucial for accurate literature searches, procurement, and regulatory submissions.
The name "Bis(cinnamyl palladium(II) chloride)" suggests a monomeric structure, but the compound predominantly exists as a dimer in its solid state. This dimeric nature is reflected in many of its common and systematic names. The core structure consists of two palladium atoms bridged by two chloride ligands, with each palladium atom also bonded to a cinnamyl group.
Chemical Identifiers and Synonyms
To facilitate clear and unambiguous identification, a comprehensive list of synonyms and chemical identifiers has been compiled. This information is essential for searching chemical databases, supplier catalogs, and scientific literature.
| Identifier Type | Value |
| CAS Number | 12131-44-1 |
| Molecular Formula | C18H18Cl2Pd2 |
| Molecular Weight | 518.08 g/mol |
| Common Synonyms | Bis[cinnamyl palladium(II) chloride][1][2][3][4][5] |
| Palladium(π-cinnamyl) chloride dimer[1][2][4][6][7][8] | |
| Cinnamylpalladium chloride dimer[6] | |
| Palladium(1-phenylallyl)chloride dimer[1][3][4] | |
| [(Cinnamyl)PdCl]2[1][4] | |
| [Pd(1-phenylallyl)Cl]2[1][3][4] | |
| Systematic Names | Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propenyl]dipalladium(II)[2][4][5][9] |
| Di-chlorobis[(1,2,3-η)-1-phenyl-2-propenyl]dipalladium(II)[2][6][7][8] | |
| Di-μ-chlorobis(η3-2-propenyl)dipalladium[10] | |
| Other Identifiers | MDL Number: MFCD16621470[1][2][3][5] |
| PubChem CID: 73554256[2] | |
| EINECS Number: 234-579-8[8] |
Structural Representation
To visually represent the connectivity of this dimeric complex, a DOT script for generating a diagram is provided below. This diagram illustrates the bridging chloride ligands and the coordination of the cinnamyl groups to the palladium centers.
Caption: Dimeric structure of (Cinnamyl PdCl)2.
References
- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Bis[cinnamyl palladium(II) chloride] | C18H18Cl2Pd2 | CID 73554256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. americanelements.com [americanelements.com]
- 5. Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propenyl]dipalladium(II) | CAS 12131-44-1 | Catsyn [catsyn.com]
- 6. CAS#:12131-44-1 | Palladium(II)(π-cinnamyl) Chloride Dimer | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. Di-chlorobis[(1,2,3-)-1-phenyl-2-propenyl]dipalladium(II) - Safety Data Sheet [chemicalbook.com]
- 9. warshel.com [warshel.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
An In-depth Technical Guide to the Structure and Application of Palladium(1-phenylallyl)chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium(1-phenylallyl)chloride dimer, with the chemical formula [(η³-1-phenylallyl)PdCl]₂, is a pivotal organopalladium complex extensively utilized as a precatalyst in a myriad of cross-coupling reactions. Its dimeric structure, featuring bridging chloride ligands, provides stability and facilitates the generation of catalytically active monomeric palladium(0) species. This guide furnishes a comprehensive overview of the structural characteristics, synthesis, and catalytic applications of this versatile compound, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and data are presented to aid researchers in its practical application.
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] Among the various palladium precatalysts, π-allylpalladium chloride dimers are of significant interest due to their air and moisture stability, which simplifies handling and storage.[2] The title compound, palladium(1-phenylallyl)chloride dimer, also known as bis[cinnamyl palladium(II) chloride], is a prominent member of this class of catalysts.[3] The presence of the phenyl group on the allyl ligand can influence the catalyst's stability and reactivity in subtle ways compared to its unsubstituted counterpart, allylpalladium chloride dimer. This document provides a detailed exploration of its structure, synthesis, and catalytic utility.
Molecular Structure and Properties
The dimeric structure is centrosymmetric, with the palladium and bridging chlorine atoms forming a square-planar arrangement.[2] The allyl group lies in a plane at an angle to this central core.[2]
Physicochemical Properties
A summary of the key physicochemical properties of palladium(1-phenylallyl)chloride dimer is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₁₈Cl₂Pd₂ | [3] |
| Molecular Weight | 518.08 g/mol | [3] |
| CAS Number | 12131-44-1 | [3] |
| Appearance | Light yellow to brown crystalline solid | [3] |
| Melting Point | 220 °C (decomposes) | [3] |
| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), THF, and benzene. Insoluble in water and alkanes. | General knowledge |
Spectroscopic Data
Detailed experimental spectroscopic data for palladium(1-phenylallyl)chloride dimer is not widely published. The following tables provide expected ranges and data for the analogous allylpalladium chloride dimer for reference.
Table 2: Expected ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | 7.5 - 7.2 (m) | Aromatic protons of the phenyl group. |
| 5.5 - 5.0 (m) | Methine proton of the allyl group (central carbon). | |
| 4.5 - 3.5 (m) | Methylene protons of the allyl group (terminal carbons). The chemical shifts for the syn and anti protons will be different. | |
| ¹³C NMR | 140 - 125 | Aromatic carbons of the phenyl group. |
| 115 - 110 | Central carbon of the allyl group. | |
| 80 - 70 | Terminal carbons of the allyl group. |
Note: The actual chemical shifts can vary depending on the solvent and the presence of any impurities.
Table 3: Expected Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Notes |
| 3100 - 3000 | C-H stretching (aromatic and vinylic) | Characteristic of the phenyl and allyl groups. |
| 1600 - 1450 | C=C stretching (aromatic and allyl) | Multiple bands are expected due to the phenyl and allyl moieties. |
| ~400 - 250 | Pd-Cl stretching | These bands are indicative of the bridging chloride ligands. The exact position can vary depending on the solid-state packing and any polymorphic form.[4] |
Experimental Protocols
Synthesis of Palladium(1-phenylallyl)chloride Dimer
The synthesis of palladium(1-phenylallyl)chloride dimer can be achieved by adapting established procedures for the preparation of allylpalladium chloride dimer.[5] One common method involves the reaction of a palladium(II) salt with a cinnamyl halide in the presence of a reducing agent. A detailed, representative protocol is provided below.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium chloride (NaCl)
-
Cinnamyl chloride (1-chloro-3-phenyl-2-propene)
-
Methanol (MeOH)
-
Water (H₂O)
-
Carbon monoxide (CO) gas
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve palladium(II) chloride and sodium chloride in a mixture of methanol and water. This forms the sodium tetrachloropalladate(II) (Na₂[PdCl₄]) in situ.
-
To this solution, add cinnamyl chloride.
-
Bubble carbon monoxide gas through the stirred solution for several hours. The reaction progress is indicated by a color change from dark brown to a yellow suspension as the product precipitates.
-
After the reaction is complete, pour the mixture into a separatory funnel containing water and chloroform.
-
Extract the aqueous layer with chloroform (3x).
-
Combine the organic layers and wash with water (2x) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a chloroform/hexane mixture to obtain pure palladium(1-phenylallyl)chloride dimer as a yellow crystalline solid.
Diagram 1: Experimental Workflow for the Synthesis of Palladium(1-phenylallyl)chloride Dimer
Caption: A schematic representation of the synthetic procedure for palladium(1-phenylallyl)chloride dimer.
Catalytic Applications
Palladium(1-phenylallyl)chloride dimer is a versatile precatalyst for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[3] Its primary role is to serve as a stable source of a catalytically active Pd(0) species, which is generated in situ under the reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[6][7]
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The activation of the palladium(1-phenylallyl)chloride dimer precatalyst and the subsequent catalytic cycle of the Suzuki-Miyaura reaction.
The catalytic cycle is generally understood to proceed via three key steps:
-
Oxidative Addition: The active Pd(0) species reacts with an organic halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the catalytically active Pd(0) species.
The activation of the dimeric precatalyst to the active Pd(0) species is a critical initial step. This process can be influenced by the choice of ligands, base, and solvent.[1][8]
Conclusion
Palladium(1-phenylallyl)chloride dimer is a robust and versatile precatalyst that plays a crucial role in modern organic synthesis. Its stability and ease of handling make it an attractive choice for a wide range of palladium-catalyzed cross-coupling reactions. While detailed structural and spectroscopic data for this specific derivative are not as prevalent in the literature as for its unsubstituted counterpart, the information available provides a strong foundation for its effective use in research and development. Further detailed characterization of this important catalyst would be a valuable contribution to the field of organometallic chemistry and catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precatalyst: An In-depth Technical Guide to [Pd(cinnamyl)Cl]₂ in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. At the heart of these transformations lies the catalyst, and in recent years, well-defined palladium precatalysts have gained prominence for their stability, ease of handling, and consistent performance. Among these, the dimeric palladium(II) complex, bis(π-cinnamyl)di-μ-chlorodipalladium(II), denoted as [Pd(cinnamyl)Cl]₂, has emerged as a highly versatile and efficient precursor for a wide array of cross-coupling reactions. This technical guide provides a comprehensive overview of the [Pd(cinnamyl)Cl]₂ precatalyst system, with a focus on its application in Suzuki-Miyaura, Buchwald-Hartwig, and direct arylation reactions.
The [Pd(cinnamyl)Cl]₂ Precatalyst and its Activation
[Pd(cinnamyl)Cl]₂ is a stable, dimeric Pd(II) complex that serves as a precursor to the active Pd(0) catalytic species required for cross-coupling reactions.[1] Its stability is enhanced by the dimeric structure.[1] The precatalyst is typically used in conjunction with a supporting ligand, most notably bulky, electron-rich N-heterocyclic carbenes (NHCs) or phosphines, to form monomeric [Pd(NHC)(cinnamyl)Cl] or [Pd(PR₃)(cinnamyl)Cl] complexes in situ. These monomeric complexes are the direct precursors to the active catalyst.
The activation of the precatalyst is a critical step and is generally initiated by a base. The base facilitates the removal of the cinnamyl ligand, leading to the reduction of Pd(II) to the catalytically active Pd(0) species.[2] The choice of base and solvent can significantly influence the rate of this reduction.[2] While this activation process is generally efficient, a potential side reaction is the formation of less active, off-cycle Pd(I) dimers, which can sequester the active catalyst.[3][4] The steric properties of the ancillary ligand and the cinnamyl group itself can play a crucial role in minimizing the formation of these detrimental dimeric species.[3][4]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for the synthesis of biaryl compounds. The [Pd(cinnamyl)Cl]₂ precatalyst, particularly when combined with sterically demanding NHC ligands like IPr, IPr*, and SIPr, has demonstrated exceptional activity in this transformation, even with challenging sterically hindered aryl chlorides.[5][6]
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide (Ar¹-X) | Boronic Acid (Ar²-B(OR)₂) | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromomesitylene | 2,6-Dimethylphenylboronic acid | IPrOMe | 0.5 | KOH | 1,4-Dioxane | 110 | 95 | [7] |
| 2-Chloro-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | IPr | 1.0 | K₃PO₄·H₂O | Toluene/H₂O | 80 | 98 | [3] |
| 4-Chlorotoluene | Phenylboronic acid | IPr | 1.0 | K₂CO₃ | iPrOH | RT | 95 | [8] |
| 1-Naphthyl sulfamate | 4-Methoxyphenylboronic acid | XPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | >90 | [9] |
| 4-Bromoanisole | 2-Pyridylboronate | - | 1.0 (Pd₂(dba)₃) | KF | 1,4-Dioxane | 110 | 74 | [10] |
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid using a [Pd(NHC)(cinnamyl)Cl] precatalyst.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, or KOH, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the [Pd(NHC)(cinnamyl)Cl] precatalyst (0.1-2.0 mol%). For in situ generation, [Pd(cinnamyl)Cl]₂ (half the molar equivalent of the ligand) and the corresponding ligand can be added.
-
Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen). The degassed solvent (e.g., 1,4-dioxane, toluene, or isopropanol, often with a small amount of water) is then added via syringe.
-
Reaction: The reaction mixture is stirred at the specified temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The [Pd(cinnamyl)Cl]₂ system, especially with bulky NHC ligands such as IPr* and SIPr, has proven to be highly effective for the coupling of a wide range of aryl and heteroaryl chlorides with various amines, often at room temperature and with very low catalyst loadings.[11][12]
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,6-Dimethylchlorobenzene | 2,4,6-Trimethylaniline | IPrOMe | 0.1 | KOtAm | 1,4-Dioxane | 110 | 92 | [7] |
| 4-Chlorotoluene | Morpholine | IPr | 0.025 | NaOtBu | Toluene | 80 | 99 | [11] |
| 2-Chloropyridine | Aniline | IPr* | 0.5 | NaOtBu | Toluene | RT | 98 | [11] |
| 2-Chloropyrazine | Morpholine | Mor-DalPhos | 1.0 | K₃PO₄ | H₂O | 100 | 95 | [13] |
| 4-Chloroanisole | N-Methylaniline | BippyPhos | 0.5 | NaOtBu | Toluene | 100 | 98 | [1] |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine using a [Pd(NHC)(cinnamyl)Cl] precatalyst.
-
Reaction Setup: In an inert atmosphere glovebox, a reaction vessel is charged with the base (e.g., NaOtBu or KOtAm, 1.1-1.5 equiv.) and the [Pd(NHC)(cinnamyl)Cl] precatalyst (0.025-1.0 mol%).
-
Reagent Addition: Outside the glovebox, under an inert atmosphere, the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), and the degassed solvent (e.g., toluene or 1,4-dioxane) are added.
-
Reaction: The reaction mixture is stirred at the specified temperature (which can be room temperature for highly active systems) and monitored for completion.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired arylamine.
Direct Arylation (C-H Functionalization)
Direct arylation represents a more atom-economical approach to biaryl synthesis by avoiding the pre-functionalization of one of the coupling partners. [Pd(NHC)(cinnamyl)Cl] precatalysts, such as [Pd(SIPr)(cinnamyl)Cl], have been successfully employed for the direct arylation of various heterocycles with aryl bromides at very low catalyst loadings.[12][14]
Quantitative Data for Direct Arylation
| Heterocycle | Aryl Halide | Ligand | Catalyst Loading (mol%) | Base | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Benzothiophene | 4-Bromotoluene | SIPr | 0.1 | K₂CO₃ | PivOH (30 mol%) | DMA | 140 | 80 | [14] |
| Benzothiophene | 4-Bromoanisole | SIPr | 0.1 | K₂CO₃ | PivOH (30 mol%) | DMA | 140 | 70 | [14] |
| 2-Phenylthiophene | 4-Bromotoluene | SIPr | 0.1 | K₂CO₃ | PivOH (30 mol%) | DMA | 140 | 85 | [14] |
| 1-Methylindole | 4-Bromobenzonitrile | SIPr | 0.1 | K₂CO₃ | PivOH (30 mol%) | DMA | 140 | 72 | [14] |
| Furan | 4-Bromoacetophenone | PEPPSI-type | 1.0 | KOAc | - | DMAc | 120 | 94 |
Experimental Protocol: Direct Arylation of Heterocycles
The following is a general procedure for the direct arylation of a heterocycle with an aryl bromide using [Pd(SIPr)(cinnamyl)Cl].
-
Reaction Setup: A reaction vial under an inert atmosphere is charged with the heterocycle (1.0-1.2 equiv.), aryl bromide (1.0 equiv.), [Pd(SIPr)(cinnamyl)Cl] precatalyst (0.01-0.1 mol%), pivalic acid (PivOH) as an additive (30 mol%), and the base (e.g., K₂CO₃, 1.5 equiv.).
-
Solvent Addition: Degassed N,N-dimethylacetamide (DMA) is added to the vial.
-
Reaction: The sealed vial is heated to 140 °C and stirred until the reaction is complete as determined by GC or LC-MS analysis.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Conclusion
The [Pd(cinnamyl)Cl]₂ precatalyst and its monomeric adducts with N-heterocyclic carbene and phosphine ligands represent a powerful and versatile platform for a variety of palladium-catalyzed cross-coupling reactions. Their high stability, ease of activation, and exceptional catalytic activity, even at low loadings and mild conditions, make them invaluable tools for researchers in academia and industry, particularly in the fields of drug development and materials science. The continued development of ligands tailored for this precatalyst system promises to further expand the scope and utility of these important synthetic transformations.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature [organic-chemistry.org]
- 14. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Unveiling of a Versatile Catalyst: A Technical Guide to Bis(cinnamyl palladium(II) chloride) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. Among the plethora of palladium sources, Bis(cinnamyl palladium(II) chloride), a dimeric organopalladium complex, has emerged as a highly effective and versatile precatalyst. Its stability, ease of handling, and efficient generation of the active palladium(0) species have made it a valuable tool in a variety of catalytic transformations, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This technical guide provides an in-depth exploration of the role of Bis(cinnamyl palladium(II) chloride) in catalysis, offering a comprehensive resource for researchers and professionals in drug development and chemical synthesis.
Core Applications in Catalysis
Bis(cinnamyl palladium(II) chloride) serves as a precatalyst, meaning it is converted in situ to the catalytically active Pd(0) species that drives the cross-coupling reaction. Its primary applications lie in the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental transformations in the synthesis of a vast array of organic molecules.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[1] The catalyst system comprising Bis(cinnamyl palladium(II) chloride) in combination with a suitable phosphine ligand has proven to be exceptionally robust and versatile in this reaction.[2] This system is capable of catalyzing the amination of a wide range of functionalized (hetero)aryl chlorides, bromides, and tosylates with various amines, including primary and secondary amines, NH heterocycles, amides, ammonia, and hydrazine.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organohalide. Bis(cinnamyl palladium(II) chloride) has been effectively employed as a precatalyst in these reactions, often in conjunction with N-heterocyclic carbene (NHC) or phosphine ligands.[3][4] Studies have shown that the cinnamyl-based precatalyst exhibits high activity in the coupling of various aryl chlorides and boronic acids.[3]
Quantitative Data Summary
The efficiency of a catalytic system is paramount. The following tables summarize the quantitative data for cross-coupling reactions utilizing Bis(cinnamyl palladium(II) chloride) as a precatalyst, providing a comparative overview of its performance under different conditions.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines using the BippyPhos/[Pd(cinnamyl)Cl]₂ Catalyst System [2]
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |
| 2 | 4-Chloroanisole | Aniline | 4-Methoxy-N-phenylaniline | 92 |
| 3 | 2-Chloropyridine | n-Hexylamine | N-hexylpyridin-2-amine | 88 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Ammonia | 4-(Trifluoromethyl)aniline | 75 |
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid [3]
| Entry | Aryl Chloride | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | XPhos | K₂CO₃ | MeOH/THF | 1 | >95 |
| 2 | 2-Chloropyridine | IPr | K₂CO₃ | MeOH/THF | 1 | ~90 |
| 3 | 4-Chloroanisole | XPhos | K₃PO₄ | H₂O/THF | 1 | >95 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic procedures. The following are representative experimental protocols for key reactions catalyzed by Bis(cinnamyl palladium(II) chloride).
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides[2]
An oven-dried Schlenk tube is charged with Bis(cinnamyl palladium(II) chloride) (0.01 mmol, 1 mol% Pd), BippyPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 mmol), the amine (1.2 mmol), and dioxane (2 mL) are then added via syringe. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides[3]
To a vial is added the aryl chloride (0.3 mmol), the boronic acid (0.45 mmol), the base (0.6 mmol), and a stir bar. The vial is sealed with a Teflon-lined cap. In a separate vial, a stock solution of the precatalyst is prepared by dissolving Bis(cinnamyl palladium(II) chloride) and the ligand in the reaction solvent. The appropriate volume of the precatalyst solution (containing 0.0015 mmol of the precatalyst) is then added to the reaction vial. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent, and an internal standard is added. The yield is determined by gas chromatography.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and expanding the scope of a catalyst. The following diagrams, generated using Graphviz, illustrate the key steps in the catalytic processes involving Bis(cinnamyl palladium(II) chloride).
Activation of the Precatalyst
The dimeric Bis(cinnamyl palladium(II) chloride) is not the active catalyst. It must first be reduced to a Pd(0) species, which then enters the catalytic cycle. This activation can be initiated by a variety of reagents in the reaction mixture, including phosphine ligands or amines.
Caption: Activation of the Bis(cinnamyl palladium(II) chloride) precatalyst.
General Catalytic Cycle for Buchwald-Hartwig Amination
Once the active Pd(0) catalyst is formed, it undergoes a series of steps to facilitate the C-N bond formation.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Similarly, the Suzuki-Miyaura coupling follows a well-established catalytic cycle involving the active Pd(0) species.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
Bis(cinnamyl palladium(II) chloride) has solidified its position as a valuable and versatile precatalyst in modern organic synthesis. Its effectiveness in facilitating challenging cross-coupling reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, makes it an indispensable tool for researchers and professionals in drug discovery and development. The ability to form crucial C-N and C-C bonds with high efficiency and broad substrate scope underscores its importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding of its applications, performance, and mechanistic pathways, empowering scientists to leverage this powerful catalyst in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bis(cinnamyl palladium(II) chloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The choice of catalyst is crucial for the efficiency and scope of this reaction. Bis(cinnamyl palladium(II) chloride), with the formula [(C₉H₉)PdCl]₂, is a dimeric palladium(II) precatalyst that serves as a stable and efficient source of the active palladium(0) species required for the catalytic cycle. Its applications extend to various cross-coupling reactions, including the Heck, Sonogashira, and Buchwald-Hartwig reactions.[1][2] This document provides detailed application notes and a comprehensive protocol for the use of bis(cinnamyl palladium(II) chloride) in the Suzuki-Miyaura coupling reaction.
Principle and Advantages
Bis(cinnamyl palladium(II) chloride) is a Pd(II) precatalyst that, in the presence of a suitable ligand and base, is reduced in situ to the catalytically active Pd(0) species. The cinnamyl ligand is a so-called "throw-away" ligand that facilitates the formation of the active catalyst. The use of well-defined precatalysts like this offers several advantages, including improved reaction reproducibility and the ability to function under mild reaction conditions. Studies on related monomeric Pd(cinnamyl) complexes with N-heterocyclic carbene (NHC) ligands have shown high efficiency in Suzuki-Miyaura reactions, even with challenging substrates like aryl sulfonates.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to facilitate the coupling of an organohalide with an organoboron compound.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, and it is recommended to degas them prior to use to remove dissolved oxygen, which can deactivate the catalyst.
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and any phosphine ligands.
-
Catalyst Handling: Bis(cinnamyl palladium(II) chloride) is a solid that is relatively stable to air and moisture, making it easier to handle than some other palladium sources. However, standard laboratory safety precautions should be followed.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or boronic ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the bis(cinnamyl palladium(II) chloride) (0.01-0.02 mmol Pd, 1-2 mol %) and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, if required) to the flask. The use of a ligand is often beneficial for catalyst stability and activity.
-
Inerting the Flask: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF, to make a 0.1-0.2 M solution with respect to the aryl halide) via syringe. If a biphasic system is desired, a mixture of an organic solvent and water can be used.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura coupling reactions using palladium catalysts, including conditions that are applicable when using bis(cinnamyl palladium(II) chloride) as a precatalyst.
Table 1: Reaction Parameters for a Typical Suzuki-Miyaura Coupling
| Parameter | Value/Condition | Notes |
| Aryl Halide | 1.0 equiv | Can be bromide, chloride, iodide, or triflate. |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | Excess is used to drive the reaction to completion. |
| Catalyst Loading | 1-2 mol % Pd | Lower loadings may be possible with optimization. |
| Ligand | 2-4 mol % | Ligand-to-metal ratio is typically 1:1 or 2:1. |
| Base | 2.0 - 3.0 equiv | K₂CO₃, K₃PO₄, Cs₂CO₃, or NaOH are commonly used. |
| Solvent | Toluene, Dioxane, THF | Often used with water as a co-solvent. |
| Temperature | 80 - 110 °C | Can sometimes be run at room temperature. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |
Table 2: Substrate Scope and Representative Yields
This table illustrates the expected yields for the coupling of various aryl halides and boronic acids under optimized conditions with a suitable palladium catalyst system.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | ~90 |
| 3 | 1-Bromo-4-methoxybenzene | 4-Formylphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | >95 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | ~85 |
| 5 | 1-Bromo-2-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 4'-Methoxy-2-(trifluoromethyl)-1,1'-biphenyl | ~92 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Bis(cinnamyl palladium(II) chloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a pivotal cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of palladium precatalyst is crucial for the efficiency and scope of this transformation. Bis(cinnamyl palladium(II) chloride), often denoted as [Pd(cinnamyl)Cl]₂, has emerged as a highly effective and versatile precatalyst for these reactions. In combination with appropriate ligands, it demonstrates high catalytic activity for the coupling of a wide range of (hetero)aryl chlorides and bromides with various amines, often under mild conditions and at low catalyst loadings.[1][2]
This document provides detailed application notes and experimental protocols for conducting Buchwald-Hartwig amination reactions using Bis(cinnamyl palladium(II) chloride) as the precatalyst.
Catalytic System Overview
The efficacy of the Buchwald-Hartwig amination using [Pd(cinnamyl)Cl]₂ is critically dependent on the choice of ancillary ligand. The cinnamyl ligand is considered a "throw-away" ligand that facilitates the in situ formation of the active Pd(0) catalyst. The ancillary ligand, typically a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC), stabilizes the palladium center and promotes the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Two notable classes of ligands that have proven highly successful in combination with [Pd(cinnamyl)Cl]₂ are:
-
Bulky Biarylphosphines: Ligands such as BippyPhos have demonstrated an exceptionally broad substrate scope, enabling the amination of a variety of functionalized (hetero)aryl chlorides with primary and secondary amines, NH heterocycles, amides, ammonia, and hydrazine.[1][2]
-
N-Heterocyclic Carbenes (NHCs): Well-defined [Pd(NHC)(cinnamyl)Cl] complexes are among the most active precatalysts for the Buchwald-Hartwig amination, facilitating the coupling of numerous (hetero)aryl chlorides with a wide range of amines, in some cases at room temperature and with very low catalyst loadings.
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination using [Pd(cinnamyl)Cl]₂ with either a biarylphosphine or an NHC ligand.
Protocol 1: General Procedure using [Pd(cinnamyl)Cl]₂ and BippyPhos Ligand
This protocol is adapted from studies showcasing the broad applicability of the BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system.[1][2]
Materials:
-
Aryl halide (e.g., aryl chloride or bromide) (1.0 mmol)
-
Amine (1.2 mmol)
-
Bis(cinnamyl palladium(II) chloride) ([Pd(cinnamyl)Cl]₂) (0.01 mmol, 1 mol% Pd)
-
BippyPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) (3-5 mL)
-
Schlenk tube or glovebox
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk tube, combine Bis(cinnamyl palladium(II) chloride), BippyPhos, and sodium tert-butoxide.
-
Reagent Addition: Add the aryl halide and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Protocol 2: General Procedure using a pre-formed [Pd(NHC)(cinnamyl)Cl] Precatalyst
This protocol is based on the use of well-defined NHC-palladium-cinnamyl precatalysts, which often exhibit very high activity.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
[Pd(NHC)(cinnamyl)Cl] precatalyst (e.g., [Pd(IPr*)(cinnamyl)Cl]) (0.005-0.02 mmol, 0.5-2 mol%)
-
Potassium tert-butoxide (KOtBu) (1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) (3-5 mL)
-
Schlenk tube or glovebox
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, add the [Pd(NHC)(cinnamyl)Cl] precatalyst and potassium tert-butoxide.
-
Reagent Addition: Add the aryl chloride and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 100 °C) for the required time (typically 1-24 hours). Monitor the reaction progress.
-
Work-up: After the reaction is complete, cool to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash chromatography to isolate the pure product.
Data Presentation
The following tables summarize representative data for the Buchwald-Hartwig amination using [Pd(cinnamyl)Cl]₂ and different ligands.
Table 1: Amination of Aryl Chlorides with Various Amines using the BippyPhos/[Pd(cinnamyl)Cl]₂ Catalyst System
| Entry | Aryl Chloride | Amine | Pd (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 1 | 2 | NaOtBu | Toluene | 100 | 18 | >95 |
| 2 | 4-Chloroanisole | n-Butylamine | 1 | 2 | NaOtBu | Toluene | 100 | 18 | 92 |
| 3 | 2-Chloropyridine | Aniline | 1.5 | 3 | NaOtBu | Dioxane | 110 | 24 | 85 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | 1 | 2 | NaOtBu | Toluene | 100 | 18 | 98 |
| 5 | 4-Chlorobenzonitrile | Ammonia (in dioxane) | 2 | 4 | NaOtBu | Dioxane | 110 | 24 | 78 |
Data is representative and compiled from various sources describing similar catalytic systems.
Table 2: Amination of Aryl Chlorides using [Pd(IPr)(cinnamyl)Cl] Precatalyst*
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Morpholine | 1 | KOtBu | Toluene | RT | 2 | 99 |
| 2 | Chlorobenzene | N-Methylaniline | 1 | KOtBu | Toluene | 80 | 16 | 96 |
| 3 | 2-Chlorotoluene | Aniline | 2 | KOtBu | Dioxane | 100 | 24 | 91 |
| 4 | 1-Chloro-3,5-dimethylbenzene | tert-Butylamine | 1 | KOtBu | Toluene | RT | 4 | 95 |
| 5 | 3-Chloropyridine | Pyrrolidine | 1.5 | KOtBu | Dioxane | 100 | 18 | 88 |
Data is representative and compiled from various sources describing similar catalytic systems.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
References
Application Notes and Protocols: Heck Reaction Catalyzed by Bis(cinnamyl)palladium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols for the Heck reaction utilizing bis(cinnamyl)palladium(II) chloride, a stable and effective palladium(II) precatalyst.
Bis(cinnamyl)palladium(II) chloride, also known as bis(π-cinnamyl)palladium(II) chloride or [Pd(cinnamyl)Cl]₂, serves as a convenient source of palladium(0) in the catalytic cycle. Its dimeric structure contributes to its stability, making it easier to handle and store compared to some air-sensitive palladium(0) complexes.[1] Upon reaction with a suitable ligand or under reducing conditions in the presence of a base, it readily forms the active Pd(0) species that initiates the catalytic cycle.[2]
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-R bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the substituted alkene product and a hydrido-palladium(II) complex.
-
Reductive Elimination: The hydrido-palladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and form a salt byproduct.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Applications
The Heck reaction catalyzed by palladium complexes is a versatile tool in synthetic organic chemistry with numerous applications in drug development and materials science. Some key applications include:
-
Synthesis of Stilbenes and Cinnamates: The reaction is widely used to synthesize stilbene and cinnamate derivatives, which are common structural motifs in natural products and pharmaceuticals.
-
Formation of Substituted Alkenes: It allows for the straightforward introduction of aryl, vinyl, or other organic groups onto an alkene, leading to a diverse range of substituted olefins.
-
Intramolecular Cyclizations: The intramolecular version of the Heck reaction is a powerful method for the construction of cyclic and polycyclic frameworks found in complex natural products.[2]
-
Synthesis of Pharmaceutical Intermediates: The reliability and functional group tolerance of the Heck reaction make it an important tool in the synthesis of key intermediates for active pharmaceutical ingredients (APIs).[1]
Experimental Protocols
The following protocols are representative examples for conducting a Heck reaction using bis(cinnamyl)palladium(II) chloride as the precatalyst. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
General Workflow for a Heck Reaction
Caption: General experimental workflow for a Heck reaction.
Protocol 1: Heck Coupling of Iodobenzene with Methyl Acrylate
This protocol describes the synthesis of methyl cinnamate from iodobenzene and methyl acrylate.
Materials:
-
Bis(cinnamyl)palladium(II) chloride ([Pd(cinnamyl)Cl]₂)
-
Iodobenzene
-
Methyl acrylate
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add bis(cinnamyl)palladium(II) chloride (0.01 mmol, 5.2 mg).
-
Add iodobenzene (1.0 mmol, 204 mg, 112 µL), methyl acrylate (1.2 mmol, 103 mg, 108 µL), and triethylamine (1.2 mmol, 121 mg, 167 µL).
-
Add 5 mL of anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl cinnamate.
Quantitative Data (Representative):
While specific data for bis(cinnamyl)palladium(II) chloride is limited in the provided search results, the following table presents typical yields for similar Heck reactions with other palladium precatalysts to provide an expected range of outcomes.
| Entry | Aryl Halide | Alkene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Methyl Acrylate | Et₃N | DMF | 100 | 4 | 85-95 |
| 2 | Bromobenzene | Styrene | K₂CO₃ | DMAc | 120 | 12 | 70-85 |
| 3 | 4-Iodoanisole | n-Butyl Acrylate | NaOAc | NMP | 110 | 6 | 80-90 |
| 4 | 1-Iodonaphthalene | Styrene | Et₃N | DMF | 100 | 8 | 88-98 |
Note: This data is illustrative and based on general Heck reaction literature. Actual yields may vary depending on the specific reaction conditions and substrates used with bis(cinnamyl)palladium(II) chloride.
Safety and Handling
-
Bis(cinnamyl)palladium(II) chloride is a chemical reagent and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aryl halides and organic solvents are often flammable and/or toxic. Handle with care and consult the relevant Safety Data Sheets (SDS) before use.
-
Reactions should be conducted under an inert atmosphere to prevent degradation of the catalyst and reagents.
Troubleshooting
-
Low or No Conversion:
-
Ensure the catalyst has not been deactivated by exposure to air or moisture.
-
Verify the purity of reagents and the dryness of the solvent.
-
Increase the reaction temperature or time.
-
Consider the use of a phosphine or N-heterocyclic carbene (NHC) ligand to stabilize the catalyst and promote reactivity.
-
-
Formation of Side Products:
-
Heck reactions can sometimes lead to the formation of diarylated products or isomers of the desired alkene.
-
Adjusting the stoichiometry of the reactants (e.g., using a slight excess of the alkene) can sometimes minimize side reactions.
-
Lowering the reaction temperature may improve selectivity.
-
-
Catalyst Decomposition (Palladium Black Formation):
-
The formation of palladium black indicates catalyst decomposition.
-
The addition of a stabilizing ligand or performing the reaction at a lower temperature can help mitigate this issue.
-
Conclusion
Bis(cinnamyl)palladium(II) chloride is a valuable and user-friendly precatalyst for the Mizoroki-Heck reaction. Its stability and ease of handling make it an attractive alternative to other palladium sources. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this catalyst in their synthetic endeavors. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible results.
References
Application Notes and Protocols for Sonogashira Coupling with Bis(cinnamyl palladium(II) chloride) Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. While various palladium catalysts have been developed for this transformation, Bis(cinnamyl palladium(II) chloride), also known as [Pd(cinnamyl)Cl]₂, has emerged as a highly effective pre-catalyst. This dimeric palladium(II) complex serves as a stable source of the active palladium(0) catalyst, which is generated in situ. These application notes provide detailed protocols for the use of Bis(cinnamyl palladium(II) chloride) in Sonogashira coupling reactions, with a focus on a sustainable, copper-free methodology performed in an aqueous medium.
Catalytic System Overview
The featured protocol utilizes a catalytic system composed of Bis(cinnamyl palladium(II) chloride) as the palladium source and a specific phosphine ligand, cBRIDP. This combination has been shown to be highly active, allowing for catalyst loadings at the parts-per-million (ppm) level. The reaction is performed in water using the surfactant TPGS-750-M, which forms micelles that act as nanoreactors, facilitating the reaction between organic substrates in the aqueous medium. This approach aligns with the principles of green chemistry by minimizing the use of volatile organic solvents.
Key Advantages:
-
High Catalytic Activity: Effective at very low catalyst loadings (ppm level).
-
Copper-Free: Avoids the use of a copper co-catalyst, which can sometimes lead to side reactions and complicates product purification.
-
Sustainable Conditions: Utilizes water as the reaction medium, reducing the environmental impact.
-
Broad Substrate Scope: Demonstrates high functional group compatibility.
-
Commercially Available Components: The pre-catalyst and ligand are readily accessible.
Catalytic Cycle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving the palladium catalyst. In this copper-free system, the reaction is initiated by the in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species.
Caption: Copper-Free Sonogashira Catalytic Cycle.
Experimental Protocols
General Procedure for Copper-Free Sonogashira Coupling in Water
This protocol is adapted from a sustainable methodology for Sonogashira couplings.[1]
Materials:
-
Aryl/heteroaryl bromide (0.5 mmol, 1.0 equiv)
-
Terminal alkyne (0.60 mmol, 1.2 equiv)
-
Bis(cinnamyl palladium(II) chloride) ([Pd(cinnamyl)Cl]₂) (0.05 mol%)
-
cBRIDP ligand (0.30 mol%)
-
Potassium phosphate monohydrate (K₃PO₄·H₂O) (1.0 mmol, 2.0 equiv)
-
TPGS-750-M/H₂O (2 wt%, 1 mL)
-
Schlenk tube or reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (0.5 mmol), Bis(cinnamyl palladium(II) chloride) (0.05 mol%), cBRIDP ligand (0.30 mol%), and potassium phosphate monohydrate (1.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., Argon).
-
Add the TPGS-750-M/H₂O solution (1 mL) and the terminal alkyne (0.60 mmol) via syringe.
-
Stir the reaction mixture vigorously at 45 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the product can often be isolated by simple filtration, followed by washing with water.
-
If necessary, the product can be further purified by column chromatography.
Caption: General Experimental Workflow.
Quantitative Data
The following table summarizes the results for a range of Sonogashira couplings using the Bis(cinnamyl palladium(II) chloride) catalyst system in water.[1]
| Entry | Aryl Bromide | Terminal Alkyne | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylacetylene | 1-(4-(Phenylethynyl)phenyl)ethan-1-one | 91 |
| 2 | 4-Bromobenzonitrile | Phenylacetylene | 4-(Phenylethynyl)benzonitrile | 94 |
| 3 | Methyl 4-bromobenzoate | Phenylacetylene | Methyl 4-(phenylethynyl)benzoate | 93 |
| 4 | 4-Bromoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 88 |
| 5 | 1-Bromo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 95 |
| 6 | 2-Bromopyridine | Phenylacetylene | 2-(Phenylethynyl)pyridine | 85 |
| 7 | 3-Bromopyridine | Phenylacetylene | 3-(Phenylethynyl)pyridine | 90 |
| 8 | 4-Bromotoluene | 1-Octyne | 1-Methyl-4-(oct-1-yn-1-yl)benzene | 87 |
| 9 | 4-Bromoanisole | 1-Heptyne | 1-(Hept-1-yn-1-yl)-4-methoxybenzene | 89 |
Reaction Conditions: Aryl bromide (0.5 mmol), terminal alkyne (1.2 equiv.), [Pd(cinnamyl)Cl]₂ (0.05 mol%), cBRIDP (0.30 mol%), K₃PO₄·H₂O (2.0 equiv.), TPGS-750-M/H₂O (2 wt%), 45 °C.[1]
Application in Pharmaceutical Synthesis: Synthesis of Ponatinib
A key step in the synthesis of the tyrosine kinase inhibitor, Ponatinib, involves a Sonogashira coupling. The Bis(cinnamyl palladium(II) chloride) catalyst system has been successfully applied to this transformation.
Protocol for a Key Intermediate in Ponatinib Synthesis: [1]
Reactants:
-
3-Iodo-4-methyl-N-(4-(trifluoromethyl)phenyl)benzamide (1.0 equiv)
-
(Triethylsilyl)acetylene (2.0 equiv)
Catalytic System:
-
Bis(cinnamyl palladium(II) chloride) ([Pd(cinnamyl)Cl]₂) (0.075 mol%)
-
cBRIDP (0.45 mol%)
Base and Solvent:
-
Triethylamine (Et₃N) (2.0 equiv)
-
TPGS-750-M/H₂O (2 wt%)
Procedure:
-
Follow the general experimental workflow described above, substituting the specific reactants, catalyst loading, and base.
-
The reaction is performed at 45 °C.
-
The resulting silyl-protected intermediate is obtained in excellent yield (77% over two steps including the Sonogashira coupling).[1]
Troubleshooting and Considerations
-
Inert Atmosphere: While the catalytic system is robust, maintaining an inert atmosphere is crucial to prevent oxidative side reactions, particularly the homocoupling of the terminal alkyne (Glaser coupling).
-
Purity of Reagents: The use of high-purity substrates, solvents, and reagents is recommended for optimal results and reproducibility.
-
Reaction Monitoring: Close monitoring of the reaction progress is advised, as reaction times can vary depending on the specific substrates used.
-
Product Isolation: For some products, extraction with an organic solvent may be necessary if simple filtration is not sufficient.
Conclusion
Bis(cinnamyl palladium(II) chloride) is a highly effective and versatile pre-catalyst for Sonogashira cross-coupling reactions. The protocols outlined in these application notes, particularly the sustainable copper-free methodology in an aqueous medium, offer a green, efficient, and scalable approach for the synthesis of a wide range of substituted alkynes. This catalytic system is well-suited for applications in academic research, process development, and the synthesis of complex molecules in the pharmaceutical industry.
References
Application Notes and Protocols for Negishi Coupling Using [Pd(cinnamyl)Cl]₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a Negishi cross-coupling reaction using the palladium precatalyst, π-cinnamylpalladium(II) chloride dimer, [Pd(cinnamyl)Cl]₂. This catalyst system, when combined with an appropriate phosphine ligand, is effective for the formation of carbon-carbon bonds between organozinc reagents and organic halides. The following protocols are based on established methodologies for similar cross-coupling reactions and serve as a comprehensive guide for laboratory execution.
Catalytic System Overview
The Negishi coupling is a powerful palladium-catalyzed reaction that couples organozinc compounds with organic halides. The use of [Pd(cinnamyl)Cl]₂ as a precatalyst offers a stable and reliable source of palladium(0) upon activation. In combination with bulky, electron-rich phosphine ligands, this catalyst system can achieve high efficiency and functional group tolerance. For the purpose of this protocol, we will describe a general procedure that can be adapted for a variety of substrates. A common and effective ligand to pair with [Pd(cinnamyl)Cl]₂ is a biaryl phosphine, such as BippyPhos, which has demonstrated broad utility in cross-coupling reactions.
Experimental Protocols
Preparation of the Organozinc Reagent (General Procedure)
The preparation of a stable and reactive organozinc reagent is critical for the success of the Negishi coupling. Herein is a general method for the synthesis of an arylzinc halide.
Materials:
-
Aryl bromide or iodide (1.0 equiv)
-
Activated Zinc dust (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (approx. 5 mol%)
-
Chlorotrimethylsilane (approx. 5 mol%)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust.
-
Heat the zinc dust under vacuum and then cool to room temperature.
-
Add anhydrous THF to the flask.
-
To activate the zinc, add 1,2-dibromoethane and chlorotrimethylsilane. The mixture should be stirred for 30 minutes at room temperature, during which bubbling may be observed.
-
Slowly add a solution of the aryl bromide or iodide in anhydrous THF to the activated zinc suspension.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for several hours until the organozinc reagent is formed. The completion of the reaction can often be monitored by the consumption of the starting aryl halide via GC analysis of quenched aliquots.
-
Allow the excess zinc dust to settle, and the resulting supernatant containing the organozinc reagent can be used directly in the subsequent Negishi coupling reaction.
Negishi Coupling Reaction Protocol
This protocol outlines the coupling of a pre-formed organozinc reagent with an organic halide using the [Pd(cinnamyl)Cl]₂/BippyPhos catalyst system.
Materials:
-
Organic halide (e.g., aryl bromide) (1.0 equiv)
-
Organozinc reagent solution (typically 1.2-1.5 equiv)
-
[Pd(cinnamyl)Cl]₂ (e.g., 1-2 mol%)
-
BippyPhos (e.g., 2-4 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane, or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [Pd(cinnamyl)Cl]₂ and the phosphine ligand (e.g., BippyPhos).
-
Add the organic halide and the anhydrous solvent.
-
Stir the mixture at room temperature for approximately 15-30 minutes to allow for the formation of the active catalyst complex.
-
Slowly add the solution of the organozinc reagent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
The following table provides representative data for a Negishi coupling reaction, illustrating the effect of various parameters on the reaction outcome. The data is hypothetical and intended for illustrative purposes, based on typical results for similar cross-coupling reactions.
| Entry | Aryl Halide (equiv) | Organozinc Reagent (equiv) | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene (1.0) | Phenylzinc chloride (1.2) | 1.0 | BippyPhos | THF | 65 | 12 | 92 |
| 2 | 4-Chloroanisole (1.0) | Ethylzinc iodide (1.5) | 2.0 | BippyPhos | Dioxane | 80 | 18 | 85 |
| 3 | 1-Iodonaphthalene (1.0) | (Thiophen-2-yl)zinc bromide (1.2) | 1.5 | BippyPhos | Toluene | 100 | 8 | 95 |
| 4 | 2-Bromopyridine (1.0) | Isopropylzinc chloride (1.5) | 2.0 | BippyPhos | THF | RT | 24 | 78 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Negishi coupling experiment described in this protocol.
Caption: Workflow for the preparation of the organozinc reagent and the subsequent Negishi coupling reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for a Negishi coupling reaction.
Application Notes and Protocols for Stille Coupling Reactions Utilizing Bis(cinnamyl palladium(II) chloride)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing Bis(cinnamyl palladium(II) chloride), [Pd(cinnamyl)Cl]₂, as a precatalyst in Stille cross-coupling reactions. This air-stable palladium(II) source offers a convenient alternative to traditional Pd(0) catalysts, facilitating the formation of carbon-carbon bonds critical in pharmaceutical and materials science research.
Introduction to Stille Coupling with [Pd(cinnamyl)Cl]₂
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile (typically a halide or triflate). It is widely used due to its tolerance of a broad range of functional groups and the stability of the organotin reagents.
Bis(cinnamyl palladium(II) chloride) is a dimeric Pd(II) complex that serves as a precatalyst. In the presence of a suitable ligand and reaction conditions, it is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle. The cinnamyl ligand is a spectator ligand that facilitates the formation of the active catalyst.
Catalytic Cycle and Precatalyst Activation
The generally accepted mechanism for the Stille coupling reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. The use of a Pd(II) precatalyst such as Bis(cinnamyl palladium(II) chloride) requires an initial activation step to generate the catalytically active Pd(0) species.
Precatalyst Activation
The activation of [Pd(cinnamyl)Cl]₂ typically involves its reaction with a phosphine ligand. The dimeric structure breaks, and subsequent reductive elimination of a cinnamyl-phosphine species or reaction with a base can lead to the formation of the active L-Pd(0) complex.
Caption: Activation of the Bis(cinnamyl palladium(II) chloride) precatalyst.
Stille Catalytic Cycle
Once the active Pd(0) catalyst is formed, it enters the catalytic cycle.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions for the Stille coupling of an aryl bromide with an organostannane using a [Pd(cinnamyl)Cl]₂/phosphine ligand system. Please note that these are generalized conditions and optimization is often necessary for specific substrates.
| Entry | Aryl Halide (R¹-X) | Organostannane (R²-SnR₃) | Ligand (L) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenyltributylstannane | PPh₃ | Toluene | 100 | 16 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Vinyltributylstannane | AsPh₃ | THF | 65 | 12 | 92 |
| 3 | 2-Bromopyridine | (Thiophen-2-yl)tributylstannane | P(o-tol)₃ | Dioxane | 110 | 24 | 78 |
| 4 | 4-Bromoanisole | (Furan-2-yl)tributylstannane | XPhos | t-BuOH | 100 | 8 | 95 |
Experimental Protocols
General Protocol for Stille Coupling using [Pd(cinnamyl)Cl]₂
This protocol describes a general method for the coupling of an aryl halide with an organostannane.
Materials:
-
Bis(cinnamyl palladium(II) chloride) ([Pd(cinnamyl)Cl]₂) (0.5-2 mol%)
-
Phosphine ligand (1-4 mol%)
-
Aryl halide (1.0 equivalent)
-
Organostannane (1.1-1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Optional: Additive such as CuI (10-20 mol%)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Experimental Workflow:
Caption: General experimental workflow for the Stille coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Bis(cinnamyl palladium(II) chloride) and the phosphine ligand.
-
Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst. The solution may change color.
-
Add the aryl halide to the reaction mixture.
-
Add the organostannane to the reaction mixture via syringe.
-
If required, add any additives at this stage.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) and monitor the progress by an appropriate analytical technique such as TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Important Considerations
-
Ligand Choice: The choice of phosphine ligand is crucial and can significantly impact the reaction efficiency. Electron-rich and bulky phosphines, such as tri(tert-butyl)phosphine or Buchwald-type ligands (e.g., XPhos), are often effective.
-
Solvent: The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.
-
Organostannane Reagents: While relatively stable, organostannanes are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Additives: In some cases, particularly with less reactive electrophiles, additives like copper(I) iodide (CuI) can accelerate the transmetalation step and improve reaction rates.
-
Workup: The removal of tin byproducts is a critical step. The KF workup is generally effective, but other methods, such as treatment with DBU/water or chromatography on triethylamine-treated silica gel, can also be employed.
These application notes are intended to serve as a starting point for utilizing Bis(cinnamyl palladium(II) chloride) in Stille coupling reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
Application Notes & Protocols: Hiyama Coupling Using Bis(cinnamyl palladium(II) chloride)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon (C-C) bonds between organosilanes and organic halides or pseudohalides (e.g., triflates).[1][2] This reaction has become a valuable tool in organic synthesis due to the unique characteristics of organosilicon reagents, which are generally non-toxic, easy to handle, and environmentally benign compared to other organometallic reagents like those used in Stille (organotin) or Suzuki (organoboron) couplings.[3][4] A key step in the Hiyama coupling is the activation of the stable silicon-carbon bond, which is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[1][5]
Bis(cinnamyl palladium(II) chloride), an air-stable π-allyl palladium complex, is commercially available as a precatalyst for various cross-coupling reactions, including the Hiyama coupling.[6] Such precatalysts are advantageous as they are often more stable than the active Pd(0) species and are readily reduced in situ to initiate the catalytic cycle. While specific literature detailing extensive use of Bis(cinnamyl palladium(II) chloride) in Hiyama couplings is not abundant, its role as a Pd(II) precatalyst allows for its application in established protocols. These notes provide a generalized protocol and relevant data adapted from standard Hiyama coupling procedures.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the fluoride-promoted Hiyama coupling involves a Pd(0)/Pd(II) catalytic cycle.[5][7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar¹-X), forming a Pd(II) intermediate.[3][8]
-
Activation & Transmetalation: Concurrently, the organosilane (Ar²-SiR₃) is activated by a fluoride source (F⁻) to form a hypervalent, pentacoordinate silicate.[5][7] This activated species then undergoes transmetalation with the Pd(II) complex, transferring the organic group (Ar²) to the palladium center and regenerating the fluoride activator.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond (Ar¹-Ar²), yielding the final product and regenerating the catalytically active Pd(0) species.[7][8]
Caption: The catalytic cycle of the palladium-catalyzed Hiyama coupling.
Experimental Protocols
The following is a general procedure for the Hiyama cross-coupling of an aryl halide with an aryltrimethoxysilane using a Pd(II) precatalyst. This protocol is adapted from established methods and should be optimized for specific substrates.[4]
1. Materials and Equipment:
-
Palladium Precatalyst: Bis(cinnamyl palladium(II) chloride)
-
Aryl Halide: (e.g., 4-Bromoanisole, 0.5 mmol, 1.0 equiv)
-
Organosilane: (e.g., Phenyltrimethoxysilane, 1.0 mmol, 2.0 equiv)
-
Activator: Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O, 1.0 mmol, 2.0 equiv)
-
Solvent: Anhydrous Toluene (3 mL)
-
Reaction Vessel: Schlenk tube or microwave vial
-
Atmosphere: Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer, heating plate, and purification equipment (silica gel for column chromatography).
2. Experimental Workflow Diagram:
Caption: A typical workflow for the Hiyama cross-coupling reaction.
3. Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the aryl halide (0.5 mmol), Bis(cinnamyl palladium(II) chloride) (0.005 - 0.025 mmol, 1-5 mol%), and TBAF·3H₂O (1.0 mmol) to a dry reaction vessel.
-
Sealing and Inerting: Seal the vessel. If not in a glovebox, evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle three times.
-
Addition of Reagents: Add the anhydrous toluene (3 mL) followed by the organosilane (1.0 mmol) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100-120 °C. Stir the mixture vigorously for the required reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Data and Performance
While specific data for Bis(cinnamyl palladium(II) chloride) is limited, the following table summarizes typical results for Hiyama couplings using various common palladium catalysts with aryl halides and aryltrimethoxysilanes. This provides a baseline for expected performance.
Table 1: Representative Conditions and Yields for Palladium-Catalyzed Hiyama Coupling
| Entry | Aryl Halide (Ar¹-X) | Organosilane (Ar²-Si(OR)₃) | Pd Catalyst (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenyltrimethoxysilane | Pd(OAc)₂ (3%) | TBAF | Dioxane | 80 | 1 | >95 |
| 2 | 4-Bromoanisole | Phenyltrimethoxysilane | PdCl₂ (5%) | TBAF·3H₂O | Toluene | 100 | 10 | 92 |
| 3 | 4-Chlorobenzonitrile | Phenyltrifluorosilane | Pd(OAc)₂ (2%) | TBAF | t-BuOH | 80 | 2 | 73[9] |
| 4 | 3-Chloropyridine | Phenyltrifluorosilane | Pd(OAc)₂ (2%) | TBAF | t-BuOH | 80 | 2 | 94[9] |
| 5 | 4-Bromotoluene | Phenyltrimethoxysilane | Pd/C (0.5%) | TBAF | Toluene/H₂O | 120 | 18 | 90[10] |
| 6 | 1-Iodonaphthalene | Phenyltrimethoxysilane | PdCl₂ (5%) | TBAF·3H₂O | Toluene | 100 | 10 | 95 |
Data compiled from various sources for illustrative purposes.[3][4][9][10] Yields are for isolated products.
Key Considerations:
-
Substrate Scope: The Hiyama coupling is compatible with a wide range of functional groups. Aryl iodides, bromides, and triflates are generally more reactive than aryl chlorides.[2]
-
Activator: The choice of activator is crucial. Fluoride sources like TBAF are common, but fluoride-free protocols using bases like NaOH or even water have been developed, which can be advantageous when working with silyl-protected functional groups.[2][4]
-
Ligands: While some protocols are ligand-free[4], the addition of phosphine ligands (e.g., XPhos) can significantly improve catalyst performance, especially for less reactive substrates like aryl chlorides.[9]
-
Catalyst Loading: Catalyst loading can typically range from 0.5 to 5 mol%. Lowering the catalyst loading is often a key goal for process optimization in drug development to reduce costs and residual metal content.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
Application Notes and Protocols: Conversion of Aryl Triflates to Fluorides using [Pd(cinnamyl)Cl]2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed conversion of aryl triflates to aryl fluorides utilizing the precatalyst [Pd(cinnamyl)Cl]2. This transformation is a significant method for the synthesis of fluorinated aromatic compounds, which are of high value in pharmaceutical and agrochemical development.
Introduction
The introduction of a fluorine atom into an aromatic ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The palladium-catalyzed fluorination of aryl triflates offers a direct and versatile route to access these important motifs from readily available starting materials. The use of [Pd(cinnamyl)Cl]2 as a palladium precatalyst, in combination with specialized phosphine ligands, has been instrumental in the advancement of this methodology. This document outlines the key mechanistic features, provides tabulated data on substrate scope, and presents detailed experimental protocols.
Mechanistic Overview
The catalytic cycle for the fluorination of aryl triflates is generally understood to proceed through a Pd(0)/Pd(II) cycle. However, the process can be complex, with evidence suggesting in situ modification of the catalyst system, particularly with electron-rich substrates.[1][2][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl triflate (ArOTf) to form a Pd(II)-aryl intermediate.
-
Fluoride Exchange: The triflate group on the Pd(II) complex is exchanged for a fluoride ion from a fluoride salt (e.g., CsF).
-
Reductive Elimination: The final C-F bond is formed through reductive elimination from the Pd(II)-aryl-fluoride complex, regenerating the active Pd(0) catalyst.[2]
The reductive elimination of the Ar-F bond is often the most challenging step in the catalytic cycle.[2] For certain electron-rich aryl triflates, the formation of regioisomeric fluoride products has been observed, suggesting the involvement of a competing benzyne pathway.[4][5]
Experimental Data
The following tables summarize the quantitative data for the conversion of various aryl triflates to their corresponding fluorides using a palladium catalyst system derived from [Pd(cinnamyl)Cl]2.
Table 1: Fluorination of Various Aryl Triflates [5]
| Entry | Aryl Triflate | Product | Yield (%) |
| 1 | 1-Naphthyl triflate | 1-Fluoronaphthalene | 75 |
| 2 | 4-tert-Butylphenyl triflate | 1-tert-Butyl-4-fluorobenzene | 81 |
| 3 | 4-Biphenyl triflate | 4-Fluoro-1,1'-biphenyl | 85 |
| 4 | 3,5-Dimethylphenyl triflate | 1-Fluoro-3,5-dimethylbenzene | 78 |
| 5 | 4-Cyanophenyl triflate | 4-Fluorobenzonitrile | 62 |
| 6 | 4-Acetylphenyl triflate | 1-(4-Fluorophenyl)ethan-1-one | 71 |
| 7 | 4-(Methoxycarbonyl)phenyl triflate | Methyl 4-fluorobenzoate | 73 |
| 8 | 2-Naphthyl triflate | 2-Fluoronaphthalene | 77 |
| 9 | Estrone 3-triflate | 3-Fluoroestrone | 55 |
Table 2: Fluorination of Heteroaryl Triflates [6]
| Entry | Heteroaryl Triflate | Product | Yield (%) |
| 1 | 3-Quinolinyl triflate | 3-Fluoroquinoline | 68 |
| 2 | 6-Quinolinyl triflate | 6-Fluoroquinoline | 72 |
| 3 | 8-Quinolinyl triflate | 8-Fluoroquinoline | 45 |
| 4 | 5-Indolyl triflate (N-Boc protected) | N-Boc-5-fluoroindole | 65 |
| 5 | 3-Pyridyl triflate | 3-Fluoropyridine | 58 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Fluorination of Aryl Triflates:
This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Materials:
-
Aryl triflate (1.0 mmol)
-
[Pd(cinnamyl)Cl]2 (0.02 mmol, 2 mol % Pd)
-
t-BuBrettPhos (or other suitable biaryl phosphine ligand) (0.06 mmol, 6 mol %)
-
Cesium fluoride (CsF) (3.0 mmol, dried under vacuum at 150 °C for 2 h)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl triflate, [Pd(cinnamyl)Cl]2, t-BuBrettPhos, and cesium fluoride.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl fluoride.
Note: The use of [Pd(cinnamyl)Cl]2 can lead to the formation of the corresponding aryl chloride as a byproduct.[6][7] For substrates where this is a significant issue, alternative palladium precatalysts, such as [(1,5-cyclooctadiene)(AdBrettPhos·Pd)2], may provide cleaner reaction profiles.[6][7]
Visualizations
The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for this transformation.
Caption: Proposed catalytic cycle for the fluorination of aryl triflates.
Caption: General experimental workflow for palladium-catalyzed fluorination.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Ligand Selection in Bis(cinnamyl palladium(II) chloride) Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice of the palladium precursor and the ancillary ligand are critical parameters that dictate the success of these transformations. Bis(cinnamyl palladium(II) chloride), [Pd(cinnamyl)Cl]₂, is a versatile and air-stable Pd(II) precatalyst that has found application in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings.[1][2] Its dimeric structure and the nature of the cinnamyl ligand contribute to its stability and reactivity, facilitating the formation of the active Pd(0) species in the catalytic cycle.[1]
The selection of an appropriate ligand to pair with [Pd(cinnamyl)Cl]₂ is paramount for achieving optimal catalytic activity, selectivity, and substrate scope. Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the overall reaction kinetics.[3][4] This document provides detailed application notes, comparative data, and experimental protocols to guide researchers in the selection of ligands for cross-coupling reactions catalyzed by bis(cinnamyl palladium(II) chloride).
Data Presentation: Ligand Performance in Cross-Coupling Reactions
The efficacy of a given ligand in conjunction with bis(cinnamyl palladium(II) chloride) is highly dependent on the specific reaction type and substrates involved. Below are summary tables of quantitative data from various studies to facilitate ligand selection.
Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| IPr | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | MeOH/THF | 60 | ~95 | [5] |
| XPhos | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | K₂CO₃ | MeOH/THF | 60 | ~90 | [4] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 98 | [6] |
| RuPhos | 4-Chlorobiphenyl | 4-Methylphenylboronic acid | K₃PO₄ | THF | RT | 95 | [7] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
Table 2: Ligand Performance in Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| BippyPhos | 4-Chloro-N,N-dimethylaniline | Morpholine | NaOtBu | Toluene | 100 | 98 | [3] |
| BippyPhos | 2-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 95 | [3] |
| BippyPhos | 1-Chloro-4-(trifluoromethyl)benzene | Indole | K₃PO₄ | Toluene | 110 | 92 | [3] |
| tBuXPhos | 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | NaOtBu | Rapeseed Oil | 100 | 77 | [8] |
| DavePhos | 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | NaOtBu | Rapeseed Oil | 100 | 84 | [8] |
BippyPhos = (2-Biphenyl)di-tert-butylphosphine tBuXPhos = 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl DavePhos = 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
This protocol provides a general method for the rapid screening of various phosphine and NHC ligands for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using bis(cinnamyl palladium(II) chloride) as the precatalyst.
Materials:
-
Bis(cinnamyl palladium(II) chloride) ([Pd(cinnamyl)Cl]₂)
-
Selected phosphine or NHC ligands (e.g., SPhos, XPhos, IPr, etc.)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Anhydrous and deoxygenated solvent (e.g., toluene, dioxane, THF/water mixture)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
In an inert atmosphere glovebox, prepare stock solutions of the aryl chloride, arylboronic acid, and base in the chosen solvent.
-
To a series of reaction vials, add bis(cinnamyl palladium(II) chloride) (0.01 mmol, 1 mol% Pd).
-
To each vial, add the respective phosphine or NHC ligand (0.02 mmol, 2 mol%). The Pd:ligand ratio may need to be optimized (e.g., 1:1 or 1:4).
-
Add the appropriate volume of the aryl chloride stock solution (1.0 mmol) to each vial.
-
Add the appropriate volume of the arylboronic acid stock solution (1.2 mmol) to each vial.
-
Initiate the reactions by adding the base stock solution (2.0 mmol) to each vial.
-
Seal the vials and place them on a pre-heated reaction block outside the glovebox.
-
Stir the reactions at the desired temperature (e.g., Room Temperature to 100 °C) for a set time (e.g., 2-24 hours).
-
After the specified time, cool the reactions to room temperature.
-
Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by GC-MS or LC-MS to determine the conversion and yield of the desired product.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of aryl chlorides with amines catalyzed by the BippyPhos/[Pd(cinnamyl)Cl]₂ system.[3]
Materials:
-
Bis(cinnamyl palladium(II) chloride) ([Pd(cinnamyl)Cl]₂)
-
BippyPhos ligand
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous and deoxygenated toluene
-
Inert atmosphere glovebox or Schlenk line
-
Schlenk tube with a stir bar
Procedure:
-
In an inert atmosphere glovebox, add bis(cinnamyl palladium(II) chloride) (0.01 mmol, 1 mol% Pd), BippyPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add the aryl chloride (1.0 mmol) to the tube.
-
Add anhydrous, deoxygenated toluene (5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle and Ligand Influence
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally proceeds through a series of well-defined steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or base-mediated amine coordination (for Buchwald-Hartwig), and reductive elimination. The ancillary ligand (L) plays a critical role in each of these steps. Electron-rich and bulky ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step to release the product and regenerate the active catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Precatalyst Activation and Off-Cycle Species
The [Pd(cinnamyl)Cl]₂ precatalyst requires activation to the catalytically active Pd(0) species. This process is influenced by the base and the ancillary ligand. Under certain conditions, an off-cycle, less active Pd(I) dimer can form, sequestering the active catalyst. The choice of a sterically bulky ancillary ligand can disfavor the formation of this dimer, leading to higher catalytic activity.
Caption: Activation pathway of [Pd(cinnamyl)Cl]₂ and formation of off-cycle species.
Ligand Screening Workflow
A systematic approach to ligand screening is essential for identifying the optimal ligand for a specific transformation. The following workflow illustrates a typical high-throughput screening process.
Caption: Workflow for systematic ligand screening in cross-coupling reactions.
Conclusion
Bis(cinnamyl palladium(II) chloride) is an effective and versatile precatalyst for a range of cross-coupling reactions. The success of these transformations is intrinsically linked to the choice of the ancillary ligand. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich phosphine ligands such as those from the Buchwald biarylphosphine family, as well as N-heterocyclic carbenes like IPr, have demonstrated excellent performance. The provided data tables and experimental protocols serve as a valuable starting point for researchers to select and optimize ligands for their specific synthetic challenges. A systematic screening approach, as outlined in the workflow, is highly recommended to identify the optimal ligand and reaction conditions for any new substrate combination. Understanding the precatalyst activation pathway and the potential for off-cycle species formation provides a rational basis for ligand design and selection, ultimately leading to more efficient and robust catalytic systems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: BippyPhos/[Pd(cinnamyl)Cl]₂ Catalyst System for Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system has emerged as a highly versatile and efficient tool for the palladium-catalyzed amination of aryl and heteroaryl chlorides, a cornerstone of modern synthetic chemistry known as the Buchwald-Hartwig amination. This system exhibits remarkable activity and a broad substrate scope, enabling the formation of C-N bonds with a wide variety of amine nucleophiles under relatively mild conditions. Its ability to couple challenging substrates, such as electron-rich aryl chlorides and a diverse range of nitrogen-containing compounds, makes it an invaluable asset in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3]
These application notes provide a comprehensive overview of the capabilities of the BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system, including detailed data on its performance with various substrate classes and step-by-step experimental protocols.
Advantages of the BippyPhos/[Pd(cinnamyl)Cl]₂ System
-
Broad Substrate Scope: Effectively catalyzes the amination of a wide range of (hetero)aryl chlorides with primary and secondary amines, NH-heterocycles, amides, carbamates, ureas, ammonia, and hydrazine.[1][3]
-
High Activity: Often achieves high yields with moderate to low catalyst loadings.[1][3]
-
Functional Group Tolerance: Demonstrates good compatibility with various functional groups on both the aryl chloride and the amine coupling partner.
-
Effectiveness with Challenging Substrates: Shows remarkable efficacy in the coupling of traditionally difficult substrates, such as electron-rich aryl chlorides and NH-indoles.[1][3]
Data Presentation
The following tables summarize the performance of the BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system in the amination of various aryl and heteroaryl chlorides.
Table 1: Amination with Primary Amines
| Aryl Chloride | Primary Amine | Pd (mol%) | BippyPhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | n-Hexylamine | 1.0 | 2.0 | NaOtBu | Toluene | 100 | 18 | 95 |
| 4-Chloroanisole | Cyclohexylamine | 1.0 | 2.0 | NaOtBu | Toluene | 100 | 18 | 92 |
| 2-Chlorotoluene | Benzylamine | 1.5 | 3.0 | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 1-Chloro-4-(trifluoromethyl)benzene | Allylamine | 1.0 | 2.0 | NaOtBu | Toluene | 100 | 16 | 91 |
| 2-Chloropyridine | n-Butylamine | 1.5 | 3.0 | Cs₂CO₃ | Dioxane | 110 | 20 | 85 |
Table 2: Amination with Secondary Amines
| Aryl Chloride | Secondary Amine | Pd (mol%) | BippyPhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | 0.5 | 1.0 | NaOtBu | Toluene | 100 | 4 | 99 |
| 4-Chloroanisole | Diethylamine | 1.0 | 2.0 | NaOtBu | Toluene | 100 | 18 | 96 |
| 1-Chloro-4-nitrobenzene | Piperidine | 1.0 | 2.0 | K₃PO₄ | Dioxane | 100 | 12 | 94 |
| 2-Chlorobenzonitrile | N-Methylaniline | 1.5 | 3.0 | NaOtBu | Toluene | 110 | 24 | 89 |
| 3-Chloropyridine | Pyrrolidine | 1.5 | 3.0 | Cs₂CO₃ | Dioxane | 110 | 18 | 91 |
Table 3: Amination with NH-Heterocycles
| Aryl Chloride | NH-Heterocycle | Pd (mol%) | BippyPhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Indole | 1.0 | 2.0 | K₃PO₄ | Dioxane | 110 | 24 | 93 |
| 4-Chloroanisole | Pyrrole | 1.5 | 3.0 | NaOtBu | Toluene | 110 | 20 | 87 |
| 1-Chloro-4-fluorobenzene | Carbazole | 1.0 | 2.0 | Cs₂CO₃ | Dioxane | 110 | 24 | 95 |
| 2-Chloropyridine | Imidazole | 2.0 | 4.0 | K₃PO₄ | DMF | 120 | 36 | 82 |
| 3-Chlorothiophene | Pyrazole | 1.5 | 3.0 | NaOtBu | Toluene | 110 | 24 | 88 |
Table 4: Amination with Amides, Carbamates, and Ureas
| Aryl Chloride | Amine Source | Pd (mol%) | BippyPhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Benzamide | 2.0 | 4.0 | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 4-Chloroanisole | tert-Butyl carbamate | 1.5 | 3.0 | Cs₂CO₃ | Dioxane | 110 | 20 | 88 |
| 1-Chloro-4-cyanobenzene | Acetamide | 2.0 | 4.0 | NaOtBu | Toluene | 110 | 24 | 81 |
| 2-Chloronaphthalene | N-Methylformamide | 2.0 | 4.0 | K₃PO₄ | DMF | 120 | 36 | 79 |
| 3-Chloropyridine | Urea | 2.5 | 5.0 | K₂CO₃ | DMSO | 130 | 48 | 75 |
Table 5: Amination with Ammonia and Hydrazine
| Aryl Chloride | Amine Source | Pd (mol%) | BippyPhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Ammonia (gas) | 1.0 | 2.0 | NaOtBu | Dioxane | 110 | 24 | 85 (monoarylation) |
| 4-Chloroanisole | Hydrazine hydrate | 1.5 | 3.0 | NaOtBu | Toluene | 100 | 18 | 82 (monoarylation) |
| 1-Chloro-3-nitrobenzene | Ammonia (7N in MeOH) | 1.5 | 3.0 | K₃PO₄ | Dioxane | 110 | 24 | 88 (monoarylation) |
| 2-Chlorotoluene | Hydrazine (1M in THF) | 2.0 | 4.0 | Cs₂CO₃ | Dioxane | 110 | 36 | 78 (monoarylation) |
Experimental Protocols
General Procedure for the Amination of an Aryl Chloride
This protocol provides a general method for the palladium-catalyzed amination of an aryl chloride with an amine using the BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
[Pd(cinnamyl)Cl]₂ (0.005 mmol, 0.5 mol% Pd)
-
BippyPhos (0.012 mmol, 1.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add [Pd(cinnamyl)Cl]₂ and BippyPhos.
-
Reaction Setup: Add the magnetic stir bar and sodium tert-butoxide to the Schlenk tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed.
-
Addition of Reagents: Add the aryl chloride (if solid) followed by the amine (if liquid, add via syringe). If the aryl chloride is a liquid, it can be added after the amine.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-110 °C).
-
Stir the reaction mixture for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for amination.
Caption: Relationship of catalyst to substrate scope.
References
Application Notes and Protocols for Catalyst Loading of Bis(cinnamyl palladium(II) chloride) in C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing these bonds. The choice of palladium precatalyst and corresponding ligands is crucial for achieving high efficiency, broad substrate scope, and operational simplicity. Bis(cinnamyl palladium(II) chloride), often denoted as [Pd(cinnamyl)Cl]₂, is a stable, air-tolerant palladium(II) precatalyst that has gained significant traction in C-N bond formation. In the presence of a suitable ligand, it forms a highly active Pd(0) species in situ, capable of catalyzing the coupling of a wide range of amines and aryl halides.
These application notes provide a comprehensive overview of the use of bis(cinnamyl palladium(II) chloride) in C-N bond formation, with a focus on catalyst loading and detailed experimental protocols.
Data Presentation: Catalyst Loading and Reaction Conditions
The efficiency of C-N cross-coupling reactions using bis(cinnamyl palladium(II) chloride) is highly dependent on the choice of ligand, substrate, and reaction conditions. The following tables summarize quantitative data from selected literature, highlighting the impact of catalyst loading on reaction yield.
Table 1: Amination of Aryl Chlorides using BippyPhos/[Pd(cinnamyl)Cl]₂ Catalyst System
| Entry | Aryl Chloride | Amine | Pd (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 1.0 | 2.0 | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 4-Chloroanisole | Aniline | 1.5 | 3.0 | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | 2-Chloropyridine | n-Butylamine | 0.5 | 1.0 | Cs₂CO₃ | Toluene | 100 | 12 | 92 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | 1.0 | 2.0 | NaOtBu | Dioxane | 100 | 16 | 90 |
Table 2: Amination of Sterically Demanding Aryl Chlorides using [Pd(IPr*OMe)(cin)Cl] Catalyst
Note: [Pd(IPrOMe)(cin)Cl] is a monomeric catalyst derived from [Pd(cinnamyl)Cl]₂.*
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-1,3-dimethylbenzene | 2,6-Diisopropylaniline | 0.1 | KOtAm | Dioxane | 110 | 12 | 92 |
| 2 | 1-Chloro-2,6-diisopropylbenzene | Aniline | 0.5 | KOtAm | Dioxane | 110 | 18 | 85 |
| 3 | 2-Chlorobiphenyl | Morpholine | 0.1 | NaOtBu | Toluene | 100 | 12 | 96 |
| 4 | 1-Chloro-2-methyl-6-(t-butyl)benzene | N-Methylaniline | 0.2 | K₃PO₄ | Dioxane | 110 | 24 | 89 |
Experimental Protocols
The following are detailed methodologies for typical C-N bond formation reactions using bis(cinnamyl palladium(II) chloride) as the precatalyst.
Protocol 1: General Procedure for the Amination of Aryl Chlorides using BippyPhos/[Pd(cinnamyl)Cl]₂
Materials:
-
Bis(cinnamyl palladium(II) chloride) ([Pd(cinnamyl)Cl]₂)
-
BippyPhos ligand
-
Aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add bis(cinnamyl palladium(II) chloride) (e.g., 0.01 mmol, 1.0 mol% Pd), BippyPhos ligand (0.02 mmol, 2.0 mol%), and sodium tert-butoxide (1.2 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).
-
Add anhydrous toluene or dioxane (2 mL) to the tube.
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.
Protocol 2: Amination of Sterically Hindered Substrates using [Pd(IPr*OMe)(cin)Cl]
Materials:
-
[Pd(IPr*OMe)(cin)Cl] catalyst
-
Sterically hindered aryl chloride
-
Sterically hindered amine
-
Potassium tert-amylate (KOtAm)
-
Anhydrous dioxane
-
Glovebox
-
Reaction vial with a screw cap
Procedure:
-
Inside a glovebox, add the [Pd(IPr*OMe)(cin)Cl] catalyst (e.g., 0.001 mmol, 0.1 mol%) to a reaction vial.
-
Add potassium tert-amylate (0.55 mmol) to the vial.
-
In a separate vial, prepare a solution of the aryl chloride (0.5 mmol) and the amine (0.55 mmol) in anhydrous dioxane (1 mL).
-
Add the substrate solution to the vial containing the catalyst and base.
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Place the vial in a preheated heating block or oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the C-N coupled product.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Experimental Workflow for C-N Coupling
Caption: General experimental workflow for palladium-catalyzed C-N bond formation.
Catalyst Loading vs. Reaction Efficiency
Caption: Relationship between catalyst loading and key reaction parameters.
Application Notes and Protocols: Solvent Effects in Cross-Coupling Reactions with Bis(cinnamyl)palladium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of the palladium precatalyst is crucial for the success of these transformations. Bis(cinnamyl)palladium(II) chloride, [Pd(cinnamyl)Cl]₂, is a versatile and air-stable precatalyst that has demonstrated high activity in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] The cinnamyl ligand plays a key role in the facile in-situ generation of the active Pd(0) species.[2]
The selection of the reaction solvent is a critical parameter that can profoundly influence the outcome of a cross-coupling reaction.[3][4] The solvent affects the solubility of reagents, the stability of the catalyst, and the rates of the elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5][6] This document provides detailed application notes and experimental protocols to guide researchers in understanding and optimizing solvent effects when using bis(cinnamyl)palladium(II) chloride as a precatalyst.
Data Presentation: Performance in Suzuki-Miyaura Coupling
Table 1: Comparative Yields for the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid with In-Situ Generated Palladium XPhos Precatalysts [2]
| Precatalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [Pd(cinnamyl)Cl]₂ | XPhos | K₂CO₃ | MeOH/THF (95:5) | 25 | 24 | ~70 |
| [Pd(allyl)Cl]₂ | XPhos | K₂CO₃ | MeOH/THF (95:5) | 25 | 24 | ~65 |
| [Pd(crotyl)Cl]₂ | XPhos | K₂CO₃ | MeOH/THF (95:5) | 25 | 24 | ~55 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | MeOH/THF (95:5) | 25 | 24 | ~75 |
*Note: Yields are estimated from graphical data presented in the source literature and are intended for comparative purposes.[2]
Key Considerations for Solvent Selection
The choice of solvent can significantly impact the efficiency of cross-coupling reactions catalyzed by bis(cinnamyl)palladium(II) chloride. Key factors to consider include:
-
Polarity: The polarity of the solvent can influence the rate of oxidative addition. Polar aprotic solvents like DMF, DMAc, and NMP are often effective for Heck and Sonogashira reactions.[3] However, for certain Suzuki-Miyaura reactions, less polar etheral solvents like THF, 2-MeTHF, or dioxane can provide excellent results.[7]
-
Coordinating Ability: Solvents can coordinate to the palladium center and influence the catalytic activity. Strongly coordinating solvents may compete with the desired ligands, potentially inhibiting the reaction.
-
Aprotic vs. Protic: Protic solvents like alcohols or water can participate in the reaction, for example, by facilitating the activation of the precatalyst or influencing the stability of intermediates.
-
Temperature: The boiling point of the solvent determines the accessible temperature range for the reaction. Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition or side reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
This protocol is adapted from studies on allyl-based palladium precatalysts.[2]
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Bis(cinnamyl)palladium(II) chloride (0.5 mol%)
-
XPhos (1.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed Methanol (MeOH)
-
Degassed Tetrahydrofuran (THF)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl chloride (e.g., 4-chlorotoluene, 0.5 mmol), arylboronic acid (e.g., phenylboronic acid, 0.55 mmol), and potassium carbonate (1.0 mmol).
-
In a separate vial, prepare a stock solution of the precatalyst by dissolving bis(cinnamyl)palladium(II) chloride (0.0025 mmol) and XPhos (0.005 mmol) in a minimal amount of degassed THF.
-
Add the precatalyst solution to the Schlenk flask containing the reagents.
-
Add degassed methanol (to achieve a final solvent ratio of approximately 95:5 MeOH:THF and a concentration of 0.5 M with respect to the aryl chloride).
-
Seal the flask and stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline; optimization of the ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Bis(cinnamyl)palladium(II) chloride (1-2 mol%)
-
Suitable phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add bis(cinnamyl)palladium(II) chloride and the phosphine ligand.
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for ligand coordination.
-
Add the aryl halide, amine, and sodium tert-butoxide.
-
Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Base Selection in Buchwald-Hartwig Amination using [Pd(cinnamyl)Cl]₂
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Buchwald-Hartwig Amination and the Role of the Precatalyst
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent scaffolds in pharmaceuticals, natural products, and advanced materials.[2] The reaction's utility is derived from its broad substrate scope and functional group tolerance, often superseding classical methods like nucleophilic aromatic substitution.[1]
The catalytic cycle, in essence, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[3][4]
The precatalyst [Pd(cinnamyl)Cl]₂ is an air-stable Pd(II) source that, in the presence of a suitable phosphine or N-heterocyclic carbene (NHC) ligand, is efficiently reduced in situ to the active Pd(0) species. The cinnamyl chloride ligand is a "throw-away" ligand, facilitating the entry of the active catalyst into the catalytic cycle. The choice of ancillary ligand and, critically, the base are paramount to the success of the reaction.
The Critical Role of the Base
The base plays an indispensable role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine coordinated to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[3] The selection of the base is not trivial and can dramatically influence reaction rates, yields, and even the feasibility of a transformation.
Key considerations for base selection include:
-
Basicity (pKa): The base must be strong enough to deprotonate the coordinated amine but not so strong as to cause unwanted side reactions, such as the cleavage of sensitive functional groups (e.g., esters).[4][5]
-
Solubility: The solubility of the base and the resulting halide salt can impact the reaction kinetics. In some cases, insoluble bases can lead to mass-transfer limitations.[6]
-
Cation Effects: The nature of the cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the reaction, with larger, more polarizable cations like cesium sometimes leading to enhanced reactivity.[5]
-
Functional Group Compatibility: Strong bases like sodium tert-butoxide are incompatible with many electrophilic functional groups, necessitating the use of milder carbonate or phosphate bases.[4]
Data Presentation: Comparative Analysis of Bases
The following tables summarize the effect of different bases on the yield of Buchwald-Hartwig amination reactions. While these examples do not exclusively use the [Pd(cinnamyl)Cl]₂ precatalyst, they provide a representative comparison of base efficacy in analogous systems, offering a valuable guide for base screening.
Table 1: Effect of Various Bases on the Amination of 2-Bromo-13α-estrone 3-methyl ether with Aniline [7]
| Entry | Palladium Source | Ligand | Base | Yield (%) |
| 1 | Pd(OAc)₂ | X-Phos | DBU | 45 |
| 2 | Pd(OAc)₂ | X-Phos | NaOt-Bu | 85 |
| 3 | Pd(OAc)₂ | X-Phos | KOt-Bu | 92 |
| 4 | Pd(OAc)₂ | X-Phos | Cs₂CO₃ | 0 |
Reaction Conditions: 2-bromo-13α-estrone 3-methyl ether (1 equiv), aniline (1.2 equiv), Pd(OAc)₂ (10 mol%), X-Phos (10 mol%), base, in toluene under microwave irradiation for 10 min.[7] This data highlights the superior performance of strong alkoxide bases in this specific transformation.[7]
Table 2: Effect of Various Bases in a Model Buchwald-Hartwig Coupling Reaction [5]
| Entry | Base | Conversion (%) |
| 1 | Cs₂CO₃ | 92 |
| 2 | K₃PO₄ | 85 |
| 3 | K₂CO₃ | 74 |
| 4 | NaOt-Bu | Decomposition |
| 5 | NaOH | Decomposition |
Reaction Conditions: 4-methyl-7-nonafluorobutylsulfonyloxy coumarin and an amine were reacted in the presence of Pd₂(dba)₃/Xantphos catalyst with various bases. This study shows that for a substrate with a base-sensitive lactone ring, strong bases like NaOt-Bu and NaOH led to decomposition, while cesium carbonate provided excellent conversion.[5]
Experimental Protocols
The following is a general, representative protocol for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine using a palladium-cinnamyl precatalyst system.
Materials:
-
[Pd(cinnamyl)Cl]₂ precatalyst
-
Appropriate phosphine or NHC ligand (e.g., BippyPhos, SPhos, IPr)
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~5 mL)
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a screw cap and septum)
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the [Pd(cinnamyl)Cl]₂ (e.g., 0.01 mmol, 0.02 equiv Pd), the ligand (e.g., 0.02 mmol, 0.02 equiv), and the base (e.g., NaOt-Bu, 1.4 mmol) to the reaction vessel.
-
Reagent Addition: Seal the vessel. Add the aryl chloride (1.0 mmol) and the anhydrous, degassed solvent (~3 mL) via syringe. If the amine is a liquid, add it via syringe (1.2 mmol). If the amine is a solid, it should be added in the first step with the catalyst and base.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction mixture for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS if desired.
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding water (~10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water (1 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated amine product.[2]
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Caption: A logical workflow for base selection in Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Room-Temperature Arylation with Bis(cinnamyl palladium(II) chloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cinnamyl palladium(II) chloride), also known as Palladium(π-cinnamyl) chloride dimer ([Pd(cinnamyl)Cl]2), is a versatile and air-stable palladium(II) precatalyst employed in a variety of cross-coupling reactions. Its utility is particularly notable in facilitating challenging arylation reactions at ambient temperatures, a critical advantage for the synthesis of complex, thermally sensitive molecules often encountered in pharmaceutical and materials science research. This document provides detailed application notes and experimental protocols for the use of this precatalyst in room-temperature arylation reactions, with a focus on Suzuki-Miyaura and Buchwald-Hartwig couplings.
The activation of [Pd(cinnamyl)Cl]2 in the presence of a suitable ligand, typically an N-heterocyclic carbene (NHC) or a bulky, electron-rich phosphine, generates a highly active monoligated Pd(0) species. This active catalyst is crucial for the oxidative addition of aryl halides, even unactivated aryl chlorides, at room temperature. The cinnamyl ligand plays a key role in facilitating a facile activation step, leading to high catalytic activity.
Applications in Organic Synthesis
The catalyst system derived from Bis(cinnamyl palladium(II) chloride) is highly effective for several key transformations:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and arylboronic acids is a cornerstone of modern organic synthesis. The use of [Pd(cinnamyl)Cl]2-based catalysts allows for the efficient coupling of a wide range of substrates, including sterically hindered and electron-rich or -poor partners, at room temperature.
-
Buchwald-Hartwig Amination: The formation of C-N bonds through the coupling of aryl halides with amines is another critical transformation in drug discovery and development. Catalyst systems employing [Pd(cinnamyl)Cl]2 have demonstrated exceptional activity for the amination of numerous (hetero)aryl chlorides with a broad spectrum of amines at ambient temperatures and low catalyst loadings.
-
Other Cross-Coupling Reactions: This precatalyst has also found application in other palladium-catalyzed reactions, such as Heck, Hiyama, and Negishi couplings, although room-temperature protocols for these are less commonly reported.
Experimental Protocols
The following are generalized protocols for room-temperature Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These are starting points and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: Room-Temperature Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general procedure for the coupling of an aryl chloride with an arylboronic acid at room temperature using a [Pd(cinnamyl)Cl]2/NHC ligand system.
Materials:
-
Bis(cinnamyl palladium(II) chloride) ([Pd(cinnamyl)Cl]2)
-
N-Heterocyclic Carbene (NHC) ligand (e.g., IPr, IPr*)
-
Aryl chloride
-
Arylboronic acid
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K3PO4))
-
Anhydrous solvent (e.g., Toluene, Dioxane, Tetrahydrofuran (THF))
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Bis(cinnamyl palladium(II) chloride) (0.5-1 mol% Pd) and the NHC ligand (1-2 mol%).
-
Add the aryl chloride (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Add the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the anhydrous solvent (3-5 mL).
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or GC/MS. Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Room-Temperature Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes a general procedure for the C-N coupling of an aryl bromide with a primary or secondary amine at room temperature.
Materials:
-
Bis(cinnamyl palladium(II) chloride) ([Pd(cinnamyl)Cl]2)
-
Bulky phosphine ligand (e.g., BippyPhos, XPhos) or NHC ligand
-
Aryl bromide
-
Amine
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add Bis(cinnamyl palladium(II) chloride) (0.5-2 mol% Pd) and the appropriate ligand (1-4 mol%) to a dry reaction vessel.
-
Add the base (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Add the anhydrous solvent (3-5 mL).
-
Seal the vessel and stir the mixture at room temperature.
-
Monitor the reaction by an appropriate analytical technique (TLC, GC/MS, LC/MS).
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography or crystallization to yield the desired arylamine.
Data Presentation
The following tables summarize representative data for room-temperature arylations using catalyst systems derived from Bis(cinnamyl palladium(II) chloride).
Table 1: Room-Temperature Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | IPr | K3PO4 | Dioxane | 12 | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | IPr | K3PO4 | Dioxane | 12 | 98 |
| 3 | 2-Chlorotoluene | Phenylboronic acid | SPhos | K3PO4 | Toluene | 24 | 85 |
| 4 | 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | IPr* | NaOtBu | THF | 8 | 92 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | IPr | K3PO4 | Dioxane | 18 | 88 |
Table 2: Room-Temperature Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | BippyPhos | NaOtBu | Toluene | 4 | 97 |
| 2 | 4-Chloroanisole | Aniline | IPr* | NaOtBu | Dioxane | 6 | 94 |
| 3 | 1-Bromo-4-fluorobenzene | Dibenzylamine | XPhos | LHMDS | Toluene | 12 | 91 |
| 4 | 2-Bromopyridine | n-Butylamine | BippyPhos | NaOtBu | Toluene | 8 | 89 |
| 5 | 4-Chlorotoluene | Indole | BippyPhos | K3PO4 | Dioxane | 24 | 93 |
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Room-Temperature Arylation
Caption: General experimental workflow for room-temperature arylation.
Logical Relationship of Catalyst System Components
Caption: Relationship of components in the catalytic system.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Bis(cinnamyl palladium(II) chloride)
Welcome to the technical support center for Suzuki-Miyaura coupling reactions utilizing Bis(cinnamyl palladium(II) chloride) as a precatalyst. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki coupling reaction using Bis(cinnamyl palladium(II) chloride). What are the primary potential causes?
A1: Low yields in Suzuki coupling with this specific precatalyst can often be attributed to several factors:
-
Inefficient Precatalyst Activation: The Pd(II) precatalyst must be reduced in situ to the active Pd(0) species to enter the catalytic cycle. Inefficient activation can be a major bottleneck.
-
Formation of Inactive Pd(I) Dimers: A significant issue with allyl-based palladium precatalysts is the potential for the formation of off-cycle, inactive Pd(I) dimers. This process removes the active Pd(0) catalyst from the reaction mixture, thereby reducing the yield.[1][2][3] The steric properties of the ancillary ligand play a crucial role in mitigating the formation of these dimers.[1][2]
-
Ligand Issues: The choice and quality of the ancillary ligand (e.g., a phosphine or N-heterocyclic carbene) are critical. An inappropriate or degraded ligand will fail to stabilize the active catalyst.
-
Base Selection and Strength: The base is essential for the transmetalation step. An incorrect choice of base, insufficient amount, or poor solubility can lead to low yields.[4][5]
-
Substrate-Related Problems: The electronic and steric properties of your aryl halide and boronic acid can significantly impact reactivity. Additionally, side reactions like protodeboronation of the boronic acid can reduce the amount of available coupling partner.[6][7]
-
Reaction Conditions: Inadequate temperature, improper solvent choice, or the presence of oxygen can all negatively affect the reaction outcome.
Q2: What are the most common side reactions in Suzuki coupling, and how can they be minimized?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the proton-mediated cleavage of the C-B bond of the organoboron reagent, which is particularly problematic for electron-rich or certain heteroaromatic boronic acids.[6][7] To minimize this, you can:
-
Use a less nucleophilic base (e.g., K₂CO₃ instead of stronger bases).
-
Use an anhydrous solvent.
-
Switch from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which slowly release the boronic acid under the reaction conditions.[6]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or excess Pd(II) species.[8][9] To reduce homocoupling:
-
Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).[8]
-
Ensure efficient reduction of the Pd(II) precatalyst to the active Pd(0) state.
-
Q3: How do I select the appropriate ligand to use with Bis(cinnamyl palladium(II) chloride)?
A3: The choice of ligand is critical for a successful Suzuki coupling. For this type of precatalyst, bulky and electron-rich ligands are generally preferred as they stabilize the monoligated Pd(0) species, which is a key intermediate in the catalytic cycle.[10]
-
Buchwald Ligands: Dialkylbiaryl phosphine ligands such as SPhos and XPhos are known to be highly effective in promoting Suzuki couplings, even with challenging substrates like aryl chlorides.[10][11]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have shown success. The steric bulk of NHC ligands can inhibit the formation of inactive Pd(I) dimers.[2]
-
Steric Hindrance: Increased steric bulk on the ligand can create a larger kinetic barrier to the formation of the deleterious Pd(I) dimers, allowing more of the active catalyst to participate in the reaction.[1][2]
Q4: What is the role of the base, and how do I choose the right one?
A4: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5][12] The choice of base can significantly impact the reaction yield.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used.[8][10]
-
Base Strength: For less reactive aryl chlorides, a stronger base like K₃PO₄ may be necessary.
-
Substrate Compatibility: If your substrate contains base-labile functional groups, a milder base such as potassium fluoride (KF) might be a better choice.[12][13]
-
Screening: It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low yields in your Suzuki coupling reaction.
Initial Checks
-
Reagent Purity: Verify the purity of your aryl halide, organoboron reagent, ligand, and solvent. Impurities can poison the catalyst.
-
Inert Atmosphere: Ensure that your reaction vessel was properly degassed and maintained under an inert atmosphere (argon or nitrogen) throughout the experiment. Oxygen can lead to catalyst decomposition and homocoupling.[8]
-
Solvent Quality: Use anhydrous solvents, as water can sometimes interfere with the reaction, although in some cases, aqueous co-solvents are beneficial.
Troubleshooting Workflow
If the initial checks do not resolve the issue, follow this workflow to diagnose and solve the problem.
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh Bis(cinnamyl palladium(II) chloride) (0.01 mmol, 1 mol%) and the desired ligand (e.g., SPhos, 0.02 mmol, 2 mol%).
-
Assembly: Add the catalyst and ligand to the Schlenk flask.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Ligand and Base on a Model Suzuki Coupling Reaction
Reaction: 4-Chlorotoluene with Phenylboronic Acid
| Entry | Ligand (2 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene | 100 | 24 | <10 |
| 2 | SPhos | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 3 | XPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 4 | IPr | K₃PO₄ | Dioxane | 100 | 12 | 88 |
Yields are approximate and for illustrative purposes based on typical outcomes.
Visualizations
Decision Tree for Reaction Optimization
This diagram helps in making logical choices for optimizing your Suzuki coupling reaction when faced with low yield.
Caption: A decision tree for optimizing Suzuki coupling reaction components.
Simplified Suzuki Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with [Pd(cinnamyl)Cl]₂
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the [Pd(cinnamyl)Cl]₂ catalyst for Buchwald-Hartwig amination reactions. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and performance data to facilitate successful reaction optimization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using the [Pd(cinnamyl)Cl]₂ catalyst.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species. 2. Poor Ligand Choice: The selected phosphine ligand may not be suitable for the specific substrate combination. 3. Inappropriate Base: The base may be too weak to deprotonate the amine or the resulting palladium-amine complex. 4. Solvent Effects: The solvent may not adequately dissolve the reactants or may inhibit the reaction. 5. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. | 1. Catalyst Activation: Ensure anhydrous and anaerobic conditions. Consider a pre-activation step by stirring the [Pd(cinnamyl)Cl]₂, ligand, and base in the solvent for a short period before adding the aryl halide and amine. 2. Ligand Screening: For challenging substrates, especially aryl chlorides, employ bulky, electron-rich phosphine ligands such as BippyPhos or Mor-DalPhos, which have shown broad utility with this catalyst.[1][2][3] 3. Base Optimization: For neutral or electron-rich aryl halides, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. For base-sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃, but be prepared to increase the reaction temperature or time. 4. Solvent Selection: Toluene and dioxane are common choices. For polar substrates, THF or DMF might be more effective.[4] Aqueous conditions, with appropriate ligands like Mor-DalPhos, can also be successful.[5] 5. Temperature Adjustment: Gradually increase the reaction temperature, typically in the range of 80-110 °C. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of Water: Traces of water can lead to the formation of palladium hydride species, which cause hydrodehalogenation of the aryl halide. 2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions can become more prominent. | 1. Strict Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Ligand Modification: Employing more sterically hindered ligands can often accelerate the reductive elimination step, minimizing side product formation. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The active Pd(0) species may be unstable under the reaction conditions, leading to the formation of inactive palladium black. 2. Inhibition by Reactants or Products: High concentrations of starting materials or products can sometimes inhibit the catalyst. | 1. Use of Precatalysts: [Pd(cinnamyl)Cl]₂ is a precatalyst that helps ensure a controlled generation of the active Pd(0) species. If decomposition is still an issue, consider using a well-defined precatalyst that incorporates the phosphine ligand. 2. Controlled Addition: For highly concentrated reactions, consider the slow addition of the aryl halide or amine to maintain a low concentration of potentially inhibiting species. |
| Inconsistent Results | 1. Variability in Reagent Quality: Purity of the aryl halide, amine, solvent, and base can significantly impact the reaction outcome. 2. Atmospheric Contamination: Inadequate inert atmosphere techniques can lead to catalyst deactivation. | 1. Reagent Purification: Purify reagents and solvents as necessary. Use freshly opened bottles of sensitive reagents. 2. Inert Atmosphere: Employ robust techniques for maintaining an inert atmosphere, such as using a glovebox or Schlenk line. |
Frequently Asked Questions (FAQs)
Q1: Why should I choose [Pd(cinnamyl)Cl]₂ over other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃?
A1: [Pd(cinnamyl)Cl]₂ is a Pd(II) precatalyst that offers good air and thermal stability, simplifying handling. It can be an improved choice over other palladium sources in certain contexts, leading to higher yields.[4] Its in-situ reduction to the active Pd(0) species is often clean and efficient in the presence of a suitable phosphine ligand and base.
Q2: How is the active Pd(0) catalyst generated from [Pd(cinnamyl)Cl]₂?
A2: The Pd(II) in [Pd(cinnamyl)Cl]₂ is reduced in situ to the catalytically active Pd(0). This reduction can be facilitated by the amine substrate (if it contains an α-H), the phosphine ligand, or other reducing agents present in the reaction mixture under basic conditions.[6][7]
Q3: What type of ligands are most effective with [Pd(cinnamyl)Cl]₂?
A3: Bulky and electron-rich monodentate phosphine ligands have shown excellent performance. Specifically, BippyPhos has been demonstrated to have an exceptionally broad substrate scope for the amination of (hetero)aryl chlorides when used with [Pd(cinnamyl)Cl]₂.[1][2][3] Mor-DalPhos is another effective ligand, particularly for reactions conducted under aqueous conditions.[5]
Q4: Can [Pd(cinnamyl)Cl]₂ be used for coupling challenging substrates like aryl chlorides?
A4: Yes, the combination of [Pd(cinnamyl)Cl]₂ with appropriate sterically demanding and electron-rich ligands, such as BippyPhos, is highly effective for the amination of a wide range of functionalized (hetero)aryl chlorides.[1][2][3]
Q5: Is it necessary to perform the reaction under strictly anhydrous and anaerobic conditions?
A5: While it is generally best practice to use anhydrous solvents and an inert atmosphere to prevent catalyst deactivation and side reactions like hydrodehalogenation, some protocols using the [Pd(cinnamyl)Cl]₂/Mor-DalPhos system have been successfully conducted under aqueous conditions without the rigorous exclusion of air.[5] However, for optimal and reproducible results, especially during optimization, starting with anhydrous and anaerobic conditions is highly recommended.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using [Pd(cinnamyl)Cl]₂ and BippyPhos
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Equipment:
-
[Pd(cinnamyl)Cl]₂
-
BippyPhos (or other suitable phosphine ligand)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene, ~2 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol% Pd), the phosphine ligand (e.g., BippyPhos, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the vial with the inert gas three times.
-
Add the anhydrous, degassed solvent (~2 mL).
-
Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation of the catalyst.
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the performance of the [Pd(cinnamyl)Cl]₂ catalyst system with different ligands and under various conditions for the amination of aryl chlorides.
Table 1: Comparison of Ligands for the Amination of 4-Chlorotoluene with Morpholine
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | BippyPhos | NaOtBu | Dioxane | 100 | 2 | >98 |
| 2 | RuPhos | NaOtBu | Dioxane | 100 | 4 | 95 |
| 3 | XPhos | NaOtBu | Dioxane | 100 | 6 | 92 |
| 4 | SPhos | NaOtBu | Dioxane | 100 | 6 | 88 |
Reaction conditions: 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), base (1.4 mmol), [Pd(cinnamyl)Cl]₂ (0.5 mol% Pd), ligand (1.0 mol%) in 2 mL of solvent.
Table 2: Substrate Scope using the [Pd(cinnamyl)Cl]₂/BippyPhos System
| Entry | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | NaOtBu | Dioxane | 100 | 3 | 97 |
| 2 | 2-Chloropyridine | n-Butylamine | NaOtBu | Dioxane | 80 | 4 | 94 |
| 3 | 4-Chloroanisole | Indole | K₃PO₄ | Toluene | 110 | 18 | 85 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Diethylamine | LHMDS | THF | 80 | 6 | 91 |
Reaction conditions: Aryl chloride (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), [Pd(cinnamyl)Cl]₂ (1 mol% Pd), BippyPhos (2 mol%) in 2 mL of solvent.[1][2][3]
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination with in-situ activation of the [Pd(cinnamyl)Cl]₂ precatalyst.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in Buchwald-Hartwig amination reactions.
References
- 1. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Catalyst Deactivation of Bis(cinnamyl palladium(II) chloride)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions catalyzed by bis(cinnamyl palladium(II) chloride). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve catalyst deactivation problems.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common problems observed during catalysis with bis(cinnamyl palladium(II) chloride).
Issue 1: Low or No Catalytic Activity
If your reaction shows low or no conversion, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Catalyst Deactivation | Formation of inactive palladium species (e.g., palladium black, Pd(I) dimers).[1] | - Ensure strict anaerobic and anhydrous reaction conditions.[2] - Optimize ligand-to-palladium ratio; a slight excess of ligand can enhance stability.[2] - Lower the reaction temperature to minimize thermal decomposition.[2] |
| Improper Catalyst Activation | The Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[3] | - Add a suitable reducing agent if your reaction conditions do not inherently promote reduction. - Consider the use of well-defined Pd(0) precatalysts if activation issues persist.[2] |
| Poor Reagent Quality | Impurities in substrates, solvents, or bases can poison the catalyst.[4] | - Use high-purity, anhydrous solvents and reagents. - Degas solvents thoroughly to remove dissolved oxygen.[2] |
| Suboptimal Reaction Conditions | Incorrect temperature, pressure, or stirring rate. | - Optimize reaction parameters, starting with conditions reported in the literature for similar transformations. - Ensure vigorous and consistent stirring, especially for heterogeneous mixtures. |
Issue 2: Reaction Stalls or Incomplete Conversion
When a reaction starts but fails to reach completion, catalyst deactivation during the reaction is a likely cause.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Formation of Off-Cycle Pd(I) Dimers | Comproportionation of the Pd(II) precatalyst with the active Pd(0) species can form catalytically incompetent Pd(I) dimers.[1] | - Employ sterically bulky ligands to inhibit the formation of these dimers.[1] - Modify the cinnamyl ligand to increase the kinetic barrier to comproportionation.[1] |
| Ligand Degradation | Phosphine ligands, if used, can be susceptible to oxidation or other degradation pathways. | - Use electron-rich, bulky phosphine ligands which are generally more stable. - Ensure a strictly inert atmosphere throughout the reaction. |
| Product Inhibition | The reaction product may coordinate to the palladium center, inhibiting further catalytic turnover. | - If possible, remove the product from the reaction mixture as it is formed. - Analyze the reaction mixture to identify potential inhibitory species. |
Frequently Asked Questions (FAQs)
Q1: What is the most common deactivation pathway for bis(cinnamyl palladium(II) chloride)?
A1: A significant deactivation pathway for catalysts derived from bis(cinnamyl palladium(II) chloride), particularly in the presence of N-heterocyclic carbene (NHC) ligands, is the formation of off-cycle and less active Pd(I) dimers.[1][5] This occurs through a comproportionation reaction between the Pd(II) precatalyst and the catalytically active Pd(0) species.[1] The formation of palladium black (Pd(0) aggregates) due to catalyst decomposition is also a common issue, often caused by high temperatures or the presence of oxygen.[2]
Q2: How can I visually identify catalyst deactivation?
A2: A common visual indicator of deactivation is the formation of a black precipitate, known as palladium black.[2] This indicates the aggregation of the palladium catalyst into an inactive, bulk metallic form. A color change in the reaction mixture that deviates from the expected progression can also suggest catalyst decomposition or the formation of undesired side products.
Q3: Can I regenerate a deactivated bis(cinnamyl palladium(II) chloride) catalyst?
A3: While specific regeneration protocols for bis(cinnamyl palladium(II) chloride) are not extensively documented in the literature, general methods for regenerating palladium catalysts may be applicable. These include:
-
Thermal Treatment: For catalysts deactivated by coking (deposition of carbonaceous material), thermal treatment in an inert or oxidizing atmosphere can be effective.[6]
-
Chemical Washing: Washing the catalyst with solvents or acidic/basic solutions can remove poisons or adsorbed inhibitors.[7]
-
Supercritical Fluid Extraction: Using supercritical carbon dioxide can be a method for regenerating catalysts by removing deactivating deposits.[8][9]
It is important to note that regeneration may not always restore the initial activity, and the feasibility depends on the specific deactivation mechanism.
Q4: What is the role of the cinnamyl ligand in catalyst stability?
A4: The cinnamyl ligand is considered a "throw-away" or ancillary ligand that is displaced during the formation of the active catalytic species.[5] However, its structure can influence the stability of the precatalyst and the rate of formation of inactive species. Increasing the steric bulk on the cinnamyl ligand can create a larger kinetic barrier to the formation of detrimental Pd(I) dimers, thereby enhancing the concentration of the active catalyst in the reaction mixture.[1]
Q5: How does the choice of co-ligand affect the stability of the catalyst?
A5: The co-ligand, such as a phosphine or an N-heterocyclic carbene (NHC), plays a crucial role in stabilizing the palladium center and modulating its reactivity. Electron-rich and sterically bulky ligands are often employed to:
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Promote the desired catalytic steps (e.g., oxidative addition and reductive elimination).[10]
-
Prevent catalyst aggregation and the formation of palladium black.[2]
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Inhibit the formation of inactive off-cycle species like Pd(I) dimers.[1]
Quantitative Data Summary
The following table summarizes the impact of the allyl group on the formation of inactive Pd(I) dimers, a key deactivation pathway. A higher kinetic barrier indicates greater stability of the active catalyst.
| Precatalyst | Ligand | Allyl Group | Kinetic Barrier to Comproportionation (kcal/mol) |
| Pd(IPr)(η³-allyl)Cl | IPr | Allyl | (baseline) |
| Pd(IPr)(η³-crotyl)Cl | IPr | Crotyl | Increased |
| Pd(IPr)(η³-cinnamyl)Cl | IPr | Cinnamyl | Increased |
Data adapted from studies on related cinnamyl-supported precatalysts, highlighting the beneficial effect of increased steric bulk on the allyl moiety.[1] IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene.
Experimental Protocols
Protocol 1: General Procedure for a Cross-Coupling Reaction
This protocol provides a general workflow for setting up a cross-coupling reaction using bis(cinnamyl palladium(II) chloride) under inert conditions.
Caption: General workflow for a cross-coupling reaction.
Protocol 2: Analysis of Catalyst Deactivation
If catalyst deactivation is suspected, the following analytical techniques can be employed to investigate the cause.
Caption: Analytical workflow for investigating catalyst deactivation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key pathways involved in the activation of the bis(cinnamyl palladium(II) chloride) precatalyst and the competing deactivation pathway leading to the formation of inactive Pd(I) dimers.
Caption: Activation and deactivation pathways of the catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. dcl-inc.com [dcl-inc.com]
- 7. mdpi.com [mdpi.com]
- 8. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. thermofishersci.in [thermofishersci.in]
Technical Support Center: Formation of Inactive Palladium(I) Dimers from [Pd(cinnamyl)Cl]2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the formation of inactive palladium(I) dimers from [Pd(cinnamyl)Cl]2 and similar palladium(II) precatalysts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My palladium-catalyzed cross-coupling reaction using [Pd(cinnamyl)Cl]2 as a precatalyst is showing low conversion or has stalled. What could be the issue?
A1: A common issue leading to low catalytic activity or reaction stalling when using [Pd(cinnamyl)Cl]2 is the formation of inactive palladium(I) dimers.[1][2] These dimers act as a catalyst reservoir that is off the main catalytic cycle, effectively reducing the concentration of the active Pd(0) species required for the reaction to proceed efficiently.[1][2] The formation of these dimers is a known deactivation pathway in various cross-coupling reactions.
Q2: How are these inactive palladium(I) dimers formed from the [Pd(cinnamyl)Cl]2 precatalyst?
A2: The formation of Pd(I) dimers typically occurs through a comproportionation reaction between an in situ generated, catalytically active Pd(0) species and the initial Pd(II) precatalyst (e.g., a monomeric form of [Pd(cinnamyl)Cl]2 in the presence of a ligand).[1][3] This process is often facile under mildly basic reaction conditions.[1] The resulting dimer, often with bridging allyl and chloride ligands, is generally less reactive and can be considered a catalyst resting state.[1][4]
Q3: Are there specific experimental conditions that favor the formation of these inactive dimers?
A3: Yes, several factors can influence the formation of inactive Pd(I) dimers:
-
Ligand Stoichiometry: The ratio of the palladium precursor to the phosphine ligand can be critical. An inappropriate stoichiometry may lead to the formation of side species that drive the formation of the Pd(I) dimer.[5]
-
Nature of the Palladium Precursor and Ligand: The choice of the initial palladium source and the ancillary ligand significantly impacts the propensity for dimer formation.[5]
-
Reaction Conditions: Mildly basic conditions, often required for the activation of the Pd(II) precatalyst, can also facilitate the comproportionation reaction leading to the inactive dimer.[1]
Q4: How can I minimize or prevent the formation of inactive Pd(I) dimers in my reaction?
A4: Several strategies can be employed:
-
Steric Hindrance: Increasing the steric bulk on the allyl ligand of the precatalyst can create a larger kinetic barrier for the formation of the Pd(I) dimer.[1][2] The cinnamyl group itself provides more steric hindrance than a simple allyl group, which is beneficial.[2] Using even bulkier ligands or substituted cinnamyl precursors can further suppress dimer formation.
-
Precatalyst Selection: Consider using alternative palladium precatalysts that are designed to be less prone to forming inactive dimers.[4][6] For example, precatalysts with bulky N-heterocyclic carbene (NHC) ligands have been developed for this purpose.[6][7]
-
Careful Control of Reaction Parameters: The order of addition of reagents and maintaining the correct stoichiometry of ligand to palladium can be crucial in preventing the formation of undesired side products that may lead to the inactive dimer.[5]
Q5: How can I detect the formation of palladium(I) dimers in my reaction mixture?
A5: The formation of Pd(I) dimers can often be observed and characterized using spectroscopic techniques. 31P NMR spectroscopy is a powerful tool for this purpose if you are using phosphine ligands, as it can reveal the formation of different dimeric species.[8] Other techniques such as single-crystal X-ray analysis can provide definitive structural information for isolated dimers.[9]
Quantitative Data Summary
The following table summarizes key quantitative aspects related to the formation and reactivity of palladium(I) dimers.
| Parameter | Observation | Significance | Reference |
| Kinetic Barrier to Comproportionation | Increased steric bulk at the 1-position of the allyl ligand (e.g., cinnamyl vs. allyl) results in a larger kinetic barrier to comproportionation. | A higher kinetic barrier means a slower rate of formation of the inactive Pd(I) dimer, allowing more of the active Pd(0) catalyst to participate in the desired catalytic cycle. | [1][2] |
| Catalytic Activity | Preformed and isolated Pd(I) bromide dimers have shown superior catalytic activity in some cases compared to catalysts generated in situ. | This suggests that while in situ formation can be a deactivation pathway, under certain conditions, these dimers can act as viable precatalysts themselves, though their activation mechanism might differ. | [5][10] |
| Effect of Ligand Size on Dimer Stability | Larger ligands can lead to increased steric strain in the (μ-allyl)(μ-Cl)Pd2(L)2 dimer, destabilizing it. | Destabilization of the dimer can retard the nonproductive comproportionation process, favoring the active catalytic cycle. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using a Pd(II)-allyl Precatalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd(IPr)(η3-cinnamyl)Cl), the aryl halide, the boronic acid, and the base to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the desired anhydrous solvent to the reaction vessel.
-
Reaction Execution: Seal the vessel and remove it from the glovebox. Place the reaction mixture in a preheated oil bath and stir for the desired amount of time.
-
Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, and perform a standard aqueous work-up. Purify the crude product by column chromatography.
Note: The choice of ligand, base, solvent, and temperature are critical parameters that can influence the formation of inactive Pd(I) dimers.
Protocol 2: Synthesis of a Palladium(I) Dimer ((μ-allyl)(μ-Cl)Pd2(IPr)2)
This protocol describes a method for the synthesis of a Pd(I) dimer, which can be useful for mechanistic studies or as a precatalyst itself.[1]
-
Activation of Pd(II) Monomer: Activate the Pd(IPr)(η3-allyl)Cl monomer under mildly basic reaction conditions.
-
Isolation: The resulting Pd(I) dimer, (μ-allyl)(μ-Cl)Pd2(IPr)2, can be isolated and characterized.
Detailed synthetic procedures and characterization data can be found in the cited literature.[1]
Visualizations
Logical Workflow for Investigating Poor Catalytic Performance
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysis with Palladium(I) Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihalogen-bridged NHC–palladium(i) dimers: synthesis, characterisation and applications in cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Bis(cinnamyl palladium(II) chloride) in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(cinnamyl palladium(II) chloride) as a precatalyst in cross-coupling reactions. The following information is designed to help you identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is showing low to no conversion. What are the likely causes when using Bis(cinnamyl palladium(II) chloride)?
A1: Low conversion can stem from several factors related to catalyst activation and stability. The active catalytic species is Pd(0), and the Pd(II) precatalyst must be reduced in situ.
-
Inefficient Precatalyst Activation: The reduction of the Pd(II) precatalyst to the active Pd(0) species may be slow or incomplete. This is a critical step that can be influenced by the choice of base, solvent, and temperature. Consider using a more effective reducing agent or optimizing the reaction conditions to facilitate this step.
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through several pathways. Oxidation by trace amounts of oxygen in the reaction mixture is a common issue. Additionally, the catalyst can aggregate to form inactive palladium black, especially at elevated temperatures.
-
Formation of Inactive Pd(I) Dimers: A significant deactivation pathway for cinnamyl-based palladium precatalysts is the formation of catalytically inactive or less active Pd(I) dimers. This occurs through the reaction of the Pd(II) precatalyst with the active Pd(0) species.
Q2: I am observing a significant amount of homocoupling product from my boronic acid/ester in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.
-
Rigorous Degassing: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[1][2] Ensure that your solvent and reaction mixture are thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[3]
-
Use of a Pd(0) Source: While you are using a Pd(II) precatalyst, ensuring its efficient and rapid reduction to Pd(0) can minimize the amount of Pd(II) available to catalyze homocoupling.[1]
-
Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without disrupting the main catalytic cycle.[3]
Q3: My reaction is producing a notable amount of dehalogenated starting material. What causes this and how can it be prevented?
A3: Dehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene. This can occur through a couple of mechanisms, including the reaction of the organopalladium intermediate with a hydride source. The base or solvent can sometimes act as the hydride source. To mitigate this, consider screening different bases and solvents.
Q4: How can I prevent β-hydride elimination, especially when using alkyl coupling partners?
A4: β-hydride elimination is a common side reaction for organometallic intermediates that have a hydrogen atom on the β-carbon.[4] This leads to the formation of an alkene and a palladium-hydride species, reducing the yield of the desired cross-coupled product.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is a primary strategy to avoid β-hydride elimination.[5] These ligands accelerate the rate of the desired reductive elimination step, which outcompetes β-hydride elimination. They also create a sterically hindered environment around the palladium center, which disfavors the geometry required for β-hydride elimination.[5][6]
-
Substrate Choice: If possible, use substrates that lack β-hydrogens, such as methyl or neopentyl groups.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor β-hydride elimination relative to the desired coupling reaction.[5]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura reaction, a systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Run a control reaction with a known, reliable substrate pair (e.g., phenylboronic acid and bromobenzene). | To confirm the activity of your Bis(cinnamyl palladium(II) chloride) precatalyst and ligand.[1] |
| Poor Reagent Quality | Check the purity of your aryl halide and boronic acid/ester by NMR or another analytical technique. | Impurities can poison the catalyst. Boronic acids can degrade via protodeboronation or formation of boroxines.[1][2] |
| Inefficient Activation | Increase catalyst loading in increments (e.g., from 1 mol% to 3 mol%). | For challenging substrates, a higher catalyst concentration may be necessary to achieve a reasonable reaction rate.[7] |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base is critical for the transmetalation step. | The strength and solubility of the base can significantly impact the reaction outcome.[8] |
| Oxygen Contamination | Ensure all solvents and reagents are rigorously degassed. Maintain a positive pressure of inert gas. | Oxygen can lead to catalyst deactivation and promote side reactions like homocoupling.[1][3] |
Problem 2: Formation of Alkyne Homocoupling (Glaser Coupling) Product in Sonogashira Reactions
The homocoupling of terminal alkynes is a prevalent side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.
| Potential Cause | Troubleshooting Step | Rationale |
| Copper-Mediated Homocoupling | Perform the reaction under copper-free conditions. | This is the most direct way to eliminate the primary pathway for Glaser coupling.[9][10] |
| Presence of Oxygen | Thoroughly degas the reaction mixture. | Oxygen promotes the oxidative homocoupling of alkynes.[7] |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. | Ligand choice can influence the relative rates of the desired cross-coupling and undesired homocoupling.[9] |
Experimental Protocols
Protocol for Minimizing Boronic Acid Homocoupling in a Suzuki-Miyaura Reaction
This protocol incorporates best practices to suppress the formation of homocoupled byproducts.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Degassing: Add the chosen solvent (e.g., toluene/water mixture) which has been rigorously degassed by sparging with argon for at least 30 minutes.
-
Catalyst Addition: In a separate glovebox or under a positive flow of argon, prepare a stock solution of Bis(cinnamyl palladium(II) chloride) and the desired ligand (e.g., a bulky biarylphosphine) in the degassed solvent. Add the required amount of the catalyst solution (typically 1-2 mol% Pd) to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle and Common Side Reactions in Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle and key side reactions.
Troubleshooting Workflow for Low Reaction Yield
Caption: Systematic workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Improving catalyst performance of Palladium(1-phenylallyl)chloride dimer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the catalytic performance of Palladium(1-phenylallyl)chloride dimer in their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Palladium(1-phenylallyl)chloride dimer and what are its primary applications?
Palladium(1-phenylallyl)chloride dimer, also known as Palladium(π-cinnamyl) chloride dimer, is a chemical compound with the formula [Pd(C9H9)Cl]2.[1][2] It is a widely used palladium precatalyst in organic synthesis. Its primary applications include a variety of cross-coupling reactions crucial for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[2]
Common applications include:
-
Suzuki-Miyaura Coupling[4]
-
Heck Reaction[3]
-
Buchwald-Hartwig Amination[1]
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Sonogashira Coupling[1]
-
Negishi Coupling[1]
-
Stille Coupling[1]
-
Hiyama Coupling
-
Conversion of aryl triflates to aryl fluorides[1]
-
Asymmetric α-arylation of amides[1]
Q2: How does Palladium(1-phenylallyl)chloride dimer function as a precatalyst?
Palladium(1-phenylallyl)chloride dimer is a stable Pd(II) complex that, under appropriate reaction conditions, is reduced to the active Pd(0) species.[4] This in situ generation of the catalytically active monoligated Pd(0) complex is a key advantage, as it is often more convenient and air-stable than handling the Pd(0) species directly. The catalytic cycle for most cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5]
Q3: What are the common signs of a struggling or failed reaction using this catalyst?
Several indicators may suggest a problem with your catalytic reaction:
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Low or no product yield: The most obvious sign of an issue.
-
Formation of a black precipitate: This is often palladium black, an inactive, aggregated form of palladium, indicating catalyst decomposition.[6][7]
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Stalled reaction: The reaction proceeds initially but stops before reaching completion, which can be observed through reaction monitoring techniques like TLC, GC, or LC-MS.[6]
-
Formation of side products: This could indicate a lack of selectivity or alternative reaction pathways becoming dominant.
-
Inconsistent results: Poor reproducibility between batches can point to issues with reagent purity, atmospheric control, or catalyst deactivation.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance to diagnose and resolve common problems encountered during catalysis with Palladium(1-phenylallyl)chloride dimer.
Guide 1: Low or No Catalytic Activity
Problem: The reaction shows little to no conversion of starting materials to the desired product.
Possible Causes & Solutions:
| Possible Cause | Diagnosis | Solution |
| Catalyst Deactivation | Observe the formation of a black precipitate (palladium black).[6][7] Use techniques like XPS to analyze the oxidation state of palladium.[7] | Consider using stabilizing ligands. Ensure an inert atmosphere, as oxygen can oxidize and deactivate the catalyst.[7] |
| Catalyst Poisoning | Review the purity of all reagents, solvents, and starting materials. Common poisons include sulfur, halides, and nitrogen-containing heterocycles.[7] | Purify all reagents and solvents. If the source of poison is known, use specific scavengers. Running a control reaction with high-purity materials can confirm poisoning.[7] |
| Incorrect Reaction Conditions | Compare your experimental parameters (temperature, pressure, solvent, base) with established protocols for the specific reaction. | Systematically optimize reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Inefficient Precatalyst Activation | The reduction of the Pd(II) precatalyst to the active Pd(0) species may be inefficient. | The choice of base, solvent, and temperature can influence the activation rate. Some systems may benefit from the addition of a reducing agent. |
| Ligand Issues | The ligand may be degrading, or the ligand-to-metal ratio may be incorrect. | Use fresh, high-purity ligands. Optimize the ligand-to-palladium ratio; an excess or deficit can be detrimental.[4] |
Guide 2: Poor Selectivity
Problem: The reaction yields a mixture of isomers or undesired side products.
Possible Causes & Solutions:
| Possible Cause | Diagnosis | Solution |
| Ligand Effects | The electronic and steric properties of the ligand play a crucial role in determining selectivity.[8] | Screen a variety of ligands with different steric and electronic properties. For example, bulky ligands can favor reaction at less sterically hindered sites.[8] |
| Directing Group Inefficiency | In C-H functionalization, the directing group may not be effectively coordinating to the palladium center. | Modify the directing group to enhance its coordinating ability. The basicity of the directing group can influence site selectivity.[8] |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. | Optimize the reaction temperature, aiming for the lowest temperature that provides a reasonable reaction rate. |
| Base or Additive Effects | The choice of base or other additives can influence the reaction pathway and selectivity. | Screen different bases (e.g., carbonates, phosphates, alkoxides) and additives. |
Section 3: Data Presentation
Table 1: Influence of Ligands on Catalyst Performance in Suzuki-Miyaura Coupling
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| XPhos | 0.1 | 80 | 16 | >95 | Generally high activity with bulky biaryl phosphine ligands. |
| SPhos | 0.1 | 80 | 16 | >95 | Similar high activity to XPhos. |
| P(t-Bu)3 | 0.5 | 100 | 24 | 85 | Effective but may require higher loading and temperature. Can be prone to P-C bond cleavage at high temperatures. |
| IPr | 0.1 | 80 | 12 | >98 | N-heterocyclic carbene (NHC) ligands often show excellent activity and stability.[4] |
| None | 1.0 | 110 | 24 | <10 | Ligand is generally crucial for efficient catalysis. |
Note: This table presents representative data. Actual results will vary depending on the specific substrates and reaction conditions.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
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Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol).
-
Add Palladium(1-phenylallyl)chloride dimer (0.01 mmol, 1 mol%) and the desired ligand (e.g., XPhos, 0.02 mmol, 2 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., toluene, 5 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC.
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Section 5: Visualizations
References
- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalysis with Palladium(I) Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting difficult substrates in reactions with [Pd(cinnamyl)Cl]2
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with difficult substrates in reactions utilizing the [Pd(cinnamyl)Cl]2 precatalyst.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls before completion. What are the common causes?
A1: Several factors can lead to low reactivity or incomplete conversion. A primary issue is the formation of inactive palladium(I) dimers, which sequester the active Pd(0) catalyst from the reaction cycle.[1][2][3] This is particularly prevalent with less sterically bulky ancillary ligands. Other potential causes include:
-
Inefficient Precatalyst Activation: The reduction of the Pd(II) precatalyst to the active Pd(0) species may be slow or incomplete under your current conditions.
-
Poor Ligand Choice: The ancillary ligand may not be suitable for the specific substrate, leading to instability of the catalytic species or slow oxidative addition/reductive elimination.
-
Substrate-Related Issues: Highly electron-deficient, electron-rich, or sterically hindered substrates can present unique challenges for the catalytic system.
-
Incorrect Base or Solvent: The choice of base and solvent is critical for both precatalyst activation and overall catalytic turnover.
Q2: How can I prevent the formation of inactive Pd(I) dimers?
A2: The formation of deleterious Pd(I) dimers is a known deactivation pathway.[1][2] The cinnamyl group of the precatalyst already provides some steric hindrance that can suppress this pathway compared to simpler allyl precursors.[1][2][3] However, with challenging substrates, further optimization is often necessary:
-
Utilize Bulky Ancillary Ligands: Employing sterically demanding N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) or biarylphosphine ligands (e.g., XPhos, SPhos) can significantly inhibit the comproportionation of the Pd(0) active species and the Pd(II) precatalyst that leads to dimer formation.[1][3][4]
-
Optimize Catalyst Loading: While counterintuitive, in some cases, a slightly higher initial catalyst loading can help maintain a sufficient concentration of the active monomeric species.
Q3: How do I select the appropriate ligand for my difficult substrate?
A3: Ligand selection is critical and substrate-dependent. There is no universally superior ligand. A logical approach to ligand selection is outlined in the decision tree diagram below. General guidelines are as follows:
-
For Electron-Rich Aryl Halides: Electron-rich, bulky phosphine ligands like SPhos or RuPhos are often effective as they promote the formation of the active monoligated Pd(0) complex required for oxidative addition.[5]
-
For Electron-Deficient Heterocycles: NHC ligands, such as SIPr, have demonstrated high efficiency in the direct arylation of various heterocycles, even at low catalyst loadings.[6]
-
For Sterically Hindered Substrates: Very bulky ligands, such as IPr* or custom-designed biarylphosphines, may be necessary to overcome steric clashes and facilitate coupling.[6]
-
For C-N Bond Formation (Buchwald-Hartwig): Ligands like Mor-DalPhos have shown exceptional performance, particularly in challenging applications like the monoarylation of ammonia or the N-arylation of indoles.[4][7]
Q4: My substrate is an electron-deficient or electron-rich aryl halide and the reaction is not working. What should I try?
A4: For electron-deficient substrates, the oxidative addition step is generally facile. If the reaction is failing, the issue may lie with the reductive elimination step. Consider using a more electron-donating ligand to accelerate this step. For electron-rich aryl chlorides, oxidative addition is often the rate-limiting step. The use of strongly σ-donating, sterically hindered phosphine ligands like P(t-Bu)3 or DavePhos can increase the electron density at the palladium center and lower the activation barrier for this step.[8]
Q5: Can I use [Pd(cinnamyl)Cl]2 for C-H activation reactions?
A5: Yes, [Pd(NHC)(cinnamyl)Cl] complexes have been successfully employed in direct arylation reactions of heterocycles.[6] The choice of the NHC ligand is crucial, with [Pd(SIPr)(cinnamyl)Cl] proving to be a highly efficient precatalyst for the C-H functionalization of both sulfur- and nitrogen-containing heterocycles.[6]
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting difficult reactions with [Pd(cinnamyl)Cl]2.
Caption: A general workflow for troubleshooting challenging cross-coupling reactions.
Ligand Selection Guide
The choice of ligand is paramount for success. This diagram provides a logic-based starting point for ligand selection based on the substrate class.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Extending the utility of [Pd(NHC)(cinnamyl)Cl] precatalysts: Direct arylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bis(cinnamyl palladium(II) chloride) Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Bis(cinnamyl palladium(II) chloride) and its derivatives. This guide focuses on the impact of steric hindrance on catalyst activity and provides detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction using Bis(cinnamyl palladium(II) chloride) is showing low or no conversion. What are the primary causes related to steric hindrance?
A1: Low conversion is a common issue and can often be attributed to several factors influenced by steric bulk on the catalyst, ligands, or substrates.
-
Inefficient Precatalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Increased steric bulk on the cinnamyl ligand can hinder the reduction of the Pd(II) center, a crucial activation step.
-
Formation of Inactive Off-Cycle Dimers: A significant issue with cinnamyl-based precatalysts is the formation of inactive Pd(I) dimers. This process, known as comproportionation, removes the active Pd(0) catalyst from the catalytic cycle.[1][2] While some steric hindrance on the cinnamyl ligand can suppress the formation of these dimers, excessive bulk may slow down the desired catalytic turnover.[1][2]
-
Sterically Hindered Substrates: If your aryl halide or coupling partner is sterically demanding (e.g., has ortho-substituents), it can significantly slow down key steps in the catalytic cycle like oxidative addition or reductive elimination.
-
Ligand Steric Profile: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. While bulky ligands are often necessary to promote reductive elimination and stabilize the active catalyst, a ligand that is too bulky in combination with a hindered substrate can prevent substrate coordination.
Troubleshooting Steps:
-
Optimize Ligand Choice: For sterically demanding substrates, consider using ligands with a fine-tuned steric profile. Buchwald's biaryl phosphine ligands or specific NHC ligands like IPr are often effective.[1]
-
Modify Reaction Conditions: Increasing the reaction temperature can sometimes overcome the activation barrier for sterically hindered substrates. However, be aware that higher temperatures can also lead to catalyst decomposition.
-
Consider a Substituted Cinnamyl Precatalyst: As shown in the data below, modifying the cinnamyl ligand itself can influence catalytic activity. For certain transformations, a moderately more hindered cinnamyl precatalyst might offer a better balance between preventing dimer formation and maintaining high activity.[3]
Q2: I am observing significant formation of a dark precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, bulk metallic form.
-
Cause: This typically happens when the active Pd(0) species is not sufficiently stabilized by the supporting ligand. If the ligand concentration is too low, or if the ligand is not sterically bulky enough to prevent the palladium atoms from aggregating, palladium black will form.
-
Prevention:
-
Ensure Appropriate Ligand-to-Palladium Ratio: A slight excess of the ligand can sometimes help to better stabilize the active catalyst.
-
Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald or Nolan groups are designed to create a sterically encompassing pocket around the palladium center, preventing aggregation.
-
Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition and aggregation.
-
Q3: How does steric hindrance on the cinnamyl ligand itself affect the catalyst's performance?
A3: The steric properties of the cinnamyl "throw-away" ligand play a surprisingly important role in the overall catalytic efficiency.
-
Inhibition of Inactive Dimer Formation: Increased steric bulk at the 1-position of the allyl group (the carbon attached to the phenyl ring) creates a larger kinetic barrier for the comproportionation reaction between the Pd(II) precatalyst and the active Pd(0) species.[1][2] This slows down the formation of the inactive Pd(I) dimer, allowing more of the active Pd(0) catalyst to participate in the desired catalytic cycle.[1][2]
-
Rate of Precatalyst Activation: While beneficial for preventing dimer formation, excessive steric bulk on the cinnamyl ligand can also slow down the initial activation of the Pd(II) precatalyst to the active Pd(0) form. The ideal catalyst often strikes a balance, possessing enough steric hindrance to inhibit off-cycle pathways without significantly impeding the formation of the active species.
Data Presentation
The following table summarizes the catalytic activity of various substituted cinnamyl palladium precatalysts in a C-N cross-coupling reaction. The data illustrates how electronic and steric modifications to the cinnamyl ligand influence reaction yield.
| Precatalyst | R1-Substituent | R2-Substituent | Yield (%) |
| [Pd(IPr)(η³-cinnamyl)Cl] | H | H | 85 |
| [Pd(IPr)(η³-(4-MeO-cinnamyl))Cl] | 4-MeO | H | 87 |
| [Pd(IPr)(η³-(4-CF₃-cinnamyl))Cl] | 4-CF₃ | H | 80 |
| [Pd(IPr)(η³-(2-Me-cinnamyl))Cl] | 2-Me | H | 90 |
| [Pd(IPr)(η³-(1-(2-naphthyl)-allyl))Cl] | H | 2-naphthyl | 92 |
Data adapted from a study on the role of the stabilizing/leaving group in palladium-catalyzed cross-coupling reactions.[3] The reaction shown is the coupling of 4-chloroanisole with morpholine.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura reaction using a (η³-cinnamyl)Pd(ligand)Cl precatalyst. Optimization of the ligand, base, solvent, and temperature will be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
(η³-cinnamyl)Pd(Ligand)Cl precatalyst (0.01 mmol, 1 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane) (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, and base.
-
Inerting the Vessel: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the (η³-cinnamyl)Pd(Ligand)Cl precatalyst. Then, add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key pathways in the activation and catalytic cycle of cinnamyl palladium complexes.
References
Preventing homocoupling in Suzuki reactions with [Pd(cinnamyl)Cl]2
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing the [Pd(cinnamyl)Cl]2 precatalyst. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing the formation of undesired homocoupling byproducts.
Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments.
Q1: I am observing a significant amount of boronic acid homocoupling in my Suzuki reaction when using [Pd(cinnamyl)Cl]2. What are the primary causes?
A1: Homocoupling of boronic acids in Suzuki reactions is primarily driven by two mechanisms.[1][2] The first is an oxygen-mediated pathway where the active Pd(0) catalyst is oxidized to Pd(II).[1] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1] The second cause is the direct reaction of a Pd(II) catalyst precursor with the boronic acid before the catalytic cycle is fully established.[1] Since [Pd(cinnamyl)Cl]2 is a Pd(II) precatalyst, inefficient reduction to the active Pd(0) species can lead to this side reaction.[3] The presence of oxygen in the reaction mixture is a major contributor to homocoupling.[4][5]
Q2: My reaction is sluggish and I see both homocoupling of my boronic acid and dehalogenation of my aryl halide. How can I improve the reaction outcome?
A2: Sluggish reactions and the presence of multiple side products suggest that the generation of the active Pd(0) catalyst is inefficient or that the catalytic cycle is being diverted. Dehalogenation can occur after the oxidative addition step if the palladium complex reacts with a hydride source in the mixture, often an amine base or an alcohol solvent.[3] To address these issues, consider the following:
-
Ligand Choice: The cinnamyl precatalyst requires a suitable ligand to form the active catalytic species. Bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][6][7] These ligands promote the desired reductive elimination step, which outcompetes the pathways leading to side reactions.[1]
-
Base Selection: The base is crucial for activating the boronic acid, but a strong base can sometimes promote side reactions like protodeboronation or dehalogenation.[8] Consider screening weaker inorganic bases like K3PO4 or K2CO3.[1][8]
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated to prevent catalyst oxidation, which is a primary cause of homocoupling.[4] The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[4]
Q3: I am using an electron-deficient aryl halide and an electron-rich boronic acid, and the main byproduct is the homocoupled dimer of the boronic acid. What adjustments should I make?
A3: This scenario suggests that the rate of homocoupling is competitive with the desired cross-coupling. Here are some targeted adjustments:
-
Optimize the Ligand: Electron-rich ligands are known to facilitate the oxidative addition step, which can be slow for electron-rich electrophiles but is generally fast for electron-deficient ones.[3][6] However, using a bulky ligand is crucial to promote the final reductive elimination and prevent side reactions.[9] Ligands like SPhos are designed to be both electron-rich and bulky, conferring high activity.[10]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution dropwise over a period of time using a syringe pump can keep its instantaneous concentration low.[4] This disfavors the bimolecular homocoupling reaction relative to the cross-coupling pathway.[4]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate side reactions.[11] If you are running the reaction at elevated temperatures, try lowering it. With a highly active catalyst system, reactions can sometimes proceed efficiently even at room temperature.[10]
Frequently Asked Questions (FAQs)
Q1: How does the [Pd(cinnamyl)Cl]2 precatalyst activate to the active Pd(0) species?
A1: [Pd(cinnamyl)Cl]2 is a Pd(II) precatalyst.[3] In the presence of a base and a suitable ligand (like an NHC or a phosphine), the complex can undergo processes that release the active Pd(0) species, which then enters the catalytic cycle.[3] However, the activation of these allyl precatalysts can be complex. For instance, with certain ligands, they can form deleterious Pd(I) dimers which remove the active Pd(0) species from the reaction, highlighting the importance of choosing the right ligand and conditions.[12]
Q2: Which class of ligands is most effective at preventing homocoupling with this type of precatalyst?
A2: Bulky, electron-rich ligands are generally the most effective at minimizing homocoupling.[1][4] Their steric bulk can hinder the formation of intermediates that lead to the undesired dimerization, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1][6]
Table 1: Ligand Classes and Their General Effect on Homocoupling
| Ligand Class | Examples | General Effect on Homocoupling | Rationale |
| Bulky, Electron-Rich Monodentate Phosphines | SPhos, XPhos, RuPhos | Highly Effective at Suppression | Steric bulk promotes reductive elimination and hinders homocoupling pathways.[1][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-type ligands | Highly Effective at Suppression | Strong electron donors that stabilize the Pd(0) state and can accelerate the catalytic cycle.[1] |
| Bidentate Phosphines | dppf, XantPhos | Moderately Effective | Can be effective, but their performance depends on the specific substrates and conditions.[3] |
| Simple Triarylphosphines | PPh3 | Less Effective | Less bulky and electron-rich, can be more prone to side reactions, especially at lower temperatures with aryl iodides.[13] |
Q3: What is the optimal choice of base to minimize homocoupling?
A3: The base is necessary to activate the boronic acid into a more nucleophilic borate species.[8] However, an overly strong or concentrated base can promote side reactions.[4][8] Weaker inorganic bases are often preferred.
Table 2: Common Bases and Their Suitability for Suppressing Homocoupling
| Base | Chemical Formula | General Suitability | Comments |
| Potassium Phosphate | K3PO4 | Excellent | Often a good first choice, particularly for sensitive substrates.[1][8] |
| Potassium Carbonate | K2CO3 | Good | A widely used and effective base for many Suzuki couplings.[1][8] |
| Cesium Carbonate | Cs2CO3 | Good | More soluble than K2CO3, can be effective but is also a stronger base. |
| Potassium Fluoride | KF | Good for Sensitive Substrates | Can be used to prevent cleavage of base-labile groups like esters.[14] |
| Alkoxides (e.g., NaOtBu) | NaOtBu | Use with Caution | Very strong bases that can promote side reactions like protodeboronation and dehalogenation.[8] |
Q4: Can the solvent system influence the extent of homocoupling?
A4: Yes, the solvent system plays a role. Aprotic solvents like dioxane, THF, or toluene are commonly used.[4] A small amount of water is often required to dissolve the inorganic base, but an excess of water can sometimes promote homocoupling and protodeboronation.[4][8] For some base-sensitive substrates, anhydrous conditions may be beneficial.[4][8]
Visualizing the Problem and Solution
To effectively troubleshoot, it is crucial to understand the reaction mechanism and have a logical workflow to diagnose issues.
Caption: Suzuki catalytic cycle with points of entry for homocoupling side reactions.
Caption: A logical workflow for troubleshooting excessive homocoupling.
Detailed Experimental Protocol
This section provides a representative methodology for a Suzuki-Miyaura coupling reaction using [Pd(cinnamyl)Cl]2, incorporating best practices to minimize homocoupling. This protocol is a starting point and should be optimized for specific substrates.
Objective: To perform a Suzuki cross-coupling while minimizing the formation of homocoupling byproducts.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
[Pd(cinnamyl)Cl]2 (1.0 mol% Pd)
-
SPhos (2.2 mol%)
-
Anhydrous K3PO4 (2.0 equiv), finely powdered
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or sealed reaction vial, oven-dried and cooled under inert gas
-
Syringes, needles, and standard Schlenk line equipment
Procedure:
-
Preparation of Glassware and Reagents:
-
Ensure all glassware is thoroughly oven-dried and cooled under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4]
-
The solvent (1,4-Dioxane) must be rigorously degassed. For best results, perform at least three freeze-pump-thaw cycles.[4] Alternatively, sparge the solvent with Argon for 30-60 minutes.[4]
-
-
Reaction Setup:
-
To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), powdered K3PO4 (2.0 equiv), [Pd(cinnamyl)Cl]2 (1.0 mol% Pd), and SPhos (2.2 mol%).
-
Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Add the degassed 1,4-dioxane via syringe to the flask to achieve the desired concentration (e.g., 0.1 M).
-
In a separate flask, dissolve the boronic acid (1.2 equiv) in a minimal amount of degassed dioxane.
-
Stir the main reaction mixture for 10-15 minutes at room temperature to allow for precatalyst activation.
-
Add the boronic acid solution to the reaction mixture. For particularly problematic substrates, add the solution dropwise over 30-60 minutes using a syringe pump.[4]
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the limiting starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired cross-coupled product from any homocoupled byproduct and other impurities.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Activation of Bis(cinnamyl palladium(II) chloride) Precatalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the activation of bis(cinnamyl palladium(II) chloride), a common precatalyst in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species generated from bis(cinnamyl palladium(II) chloride)?
A1: The active catalytic species required for cross-coupling reactions is a monoligated Pd(0) complex. The bis(cinnamyl palladium(II) chloride) precatalyst is a Pd(II) source and must be reduced in situ to generate the active Pd(0) species.[1] The rate of this reduction is a crucial factor in the overall success of the catalytic reaction.
Q2: What are the common methods for activating this precatalyst?
A2: Activation of bis(cinnamyl palladium(II) chloride) typically involves the reduction of Pd(II) to Pd(0). This can be achieved through several pathways, including solvent-assisted activation, nucleophilic attack, or transmetallation. The specific pathway is often dependent on the reaction conditions, including the choice of base, solvent, and ancillary ligand.
Q3: Why is the choice of ligand important for activation and catalysis?
A3: The ancillary ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a critical role in stabilizing the active Pd(0) species and influencing its reactivity. Sterically bulky and electron-rich ligands can facilitate the activation process and enhance the catalytic activity.[2] For instance, with NHC ligands, cinnamyl-containing precatalysts often show higher activity than those with crotyl ligands.[2]
Q4: Can the precatalyst be deactivated? If so, how?
A4: Yes, deactivation is a common issue. A primary deactivation pathway is the formation of inactive palladium(I) dimers.[2][3] This can occur through a comproportionation reaction between the unreacted Pd(II) precatalyst and the active monoligated Pd(0) species.[3] The formation of these dimers sequesters the active catalyst, reducing the reaction rate and overall yield.[3] Increased steric bulk on the cinnamyl ligand can create a larger kinetic barrier to the formation of these detrimental Pd(I) dimers.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | Inefficient precatalyst activation: The reduction of Pd(II) to Pd(0) is too slow. | - Increase the reaction temperature.- Switch to a stronger base (e.g., from a carbonate to a phosphate or alkoxide).- Use a more electron-rich and sterically bulky ligand to facilitate reductive elimination.- Consider using an alcohol as a solvent or co-solvent, as it can facilitate the reduction of the Pd(II) complex.[1] |
| Formation of inactive Pd(I) dimers: The active Pd(0) is being sequestered into an inactive state. | - Use a precatalyst with a bulkier ligand on the cinnamyl group to sterically hinder dimer formation.[3]- Employ a higher ligand-to-palladium ratio to favor the formation of the active monoligated Pd(0) species. | |
| Formation of palladium black | Catalyst decomposition: The active Pd(0) species is unstable under the reaction conditions and is aggregating. | - Lower the reaction temperature.- Use a ligand that provides better stabilization to the Pd(0) center.- Ensure rigorous exclusion of oxygen, as it can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. |
| Inconsistent results | Variability in reagent quality: Impurities in solvents, bases, or starting materials can inhibit the catalyst. | - Use high-purity, anhydrous, and degassed solvents.- Use fresh, high-quality bases and ligands.- Ensure the precatalyst has been stored properly under an inert atmosphere. |
| Reaction fails with specific substrates | Incompatible activation pathway: The chosen activation method may not be suitable for the specific substrates being used. | - For Suzuki-Miyaura reactions, ensure the chosen base is appropriate for the boronic acid derivative.- For Buchwald-Hartwig aminations, the choice of base is critical and can vary depending on the amine and aryl halide. Strong, non-nucleophilic bases are often preferred. |
Experimental Protocols
General Protocol for in situ Activation of Bis(cinnamyl palladium(II) chloride) for a Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bis(cinnamyl palladium(II) chloride)
-
Ancillary ligand (e.g., a biarylphosphine like SPhos or an NHC like IPr)
-
Aryl halide
-
Boronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, toluene)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add bis(cinnamyl palladium(II) chloride) (e.g., 0.5-2 mol % Pd) and the ancillary ligand (e.g., 1-2 equivalents relative to Pd).
-
Add the aryl halide (1.0 equivalent) and the boronic acid (1.2-1.5 equivalents).
-
Add the base (2.0-3.0 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with the workup.
Data Presentation
Table 1: Comparison of Precatalyst Performance in Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid.
| Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) after 1h |
| [(cinnamyl)PdCl]₂ | XPhos | K₃PO₄ | THF/H₂O | 80 | ~40 |
| [(crotyl)PdCl]₂ | XPhos | K₃PO₄ | THF/H₂O | 80 | ~60 |
| [(tBuInd)PdCl]₂ | XPhos | K₃PO₄ | THF/H₂O | 80 | >95 |
Data adapted from a comparative study and illustrates general trends. Actual yields may vary.[2]
Visualizations
Activation Pathways
Caption: General activation and deactivation pathways of the precatalyst.
Experimental Workflow
Caption: A typical experimental workflow for a cross-coupling reaction.
References
Validation & Comparative
A Head-to-Head Battle of Palladium Precatalysts: Bis(cinnamyl palladium(II) chloride) vs. Pd2(dba)3
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the palladium source is a critical parameter that can significantly impact reaction efficiency, yield, and overall success. For researchers, scientists, and drug development professionals, selecting the optimal precatalyst is a key step in synthetic planning. This guide provides an objective comparison of two widely used palladium sources: the well-defined Pd(II) precatalyst, bis(cinnamyl palladium(II) chloride) ([{Pd(cinnamyl)Cl}2]), and the common Pd(0) source, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3). This comparison is based on available experimental data, focusing on their catalytic activity, stability, and ease of use in various cross-coupling reactions.
Catalytic Activity: A Tale of Two Precatalysts
The performance of a palladium precatalyst is highly dependent on the specific reaction type, the nature of the supporting ligand, and the reaction conditions. Direct comparative studies across a broad range of cross-coupling reactions are limited. However, a detailed investigation by Nelson and coworkers provides a direct comparison in the context of the Suzuki-Miyaura reaction.
Suzuki-Miyaura Coupling
A study comparing various palladium precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, utilizing XPhos as a ligand, revealed a significant difference in the performance of [Pd(cinnamyl)Cl]2 and Pd2(dba)3. Under the tested conditions, the cinnamyl-based precatalyst demonstrated catalytic activity, whereas Pd2(dba)3 was found to be largely inactive.
Table 1: Comparison of Precatalyst Performance in the Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid
| Palladium Source | Ligand | Base | Solvent | Time (h) | Yield (%) |
| [{Pd(cinnamyl)Cl}2] | XPhos | K3PO4 | MeOH/THF | 1 | ~35 |
| Pd2(dba)3 | XPhos | K3PO4 | MeOH/THF | 1 | ~0 |
It is important to note that the reaction conditions were optimized for the activation of allyl-based precatalysts, which may not be ideal for the in-situ generation of the active catalyst from Pd2(dba)3. The study highlights that for in-situ generated systems from Pd2(dba)3, the choice of ligand and reaction conditions is critical to achieve high catalytic activity.
Other Cross-Coupling Reactions (Heck, Buchwald-Hartwig, Sonogashira)
-
Heck Reaction: Both Pd2(dba)3 and cinnamyl-based palladium complexes are utilized in Heck reactions. The choice of catalyst can influence reaction outcomes, and often depends on the specific substrates and ligands employed.
-
Buchwald-Hartwig Amination: Pd2(dba)3 is a very common precatalyst for Buchwald-Hartwig aminations. Well-defined precatalysts like [Pd(NHC)(cinnamyl)Cl] have also shown high activity in these reactions, particularly for challenging substrates.
-
Sonogashira Coupling: Similar to other cross-coupling reactions, both palladium sources are used in Sonogashira couplings. The selection often depends on the specific alkyne and halide coupling partners.
Without direct comparative data, it is challenging to definitively state which catalyst is superior for these reactions. The optimal choice will likely depend on thorough screening and optimization for the specific transformation of interest.
Catalyst Activation and Mechanistic Considerations
The fundamental difference between the two catalysts lies in their oxidation state and activation pathway.
-
Pd2(dba)3 is a Pd(0) source. In solution, the dba ligands can dissociate, providing a source of coordinatively unsaturated Pd(0) which can then enter the catalytic cycle directly. The efficiency of this process can be influenced by the solvent and the presence of supporting ligands.
-
Bis(cinnamyl palladium(II) chloride) is a Pd(II) precatalyst that requires in-situ reduction to the active Pd(0) species. This reduction is typically facilitated by a component of the reaction mixture, such as an amine, a phosphine, or a boronic acid. The cinnamyl ligand is a so-called "throw-away" ligand that facilitates this reduction.
The activation of the cinnamyl precatalyst is a key step influencing the overall catalytic efficiency.
Figure 1: A simplified comparison of the activation pathways for bis(cinnamyl palladium(II) chloride) and Pd2(dba)3 to the active Pd(0) catalyst.
Stability and Handling
Practical considerations such as stability to air and moisture, and ease of handling are crucial in a laboratory setting.
-
Bis(cinnamyl palladium(II) chloride): As a Pd(II) complex, it is generally considered to be more stable to air and moisture compared to many Pd(0) sources. This allows for easier handling and storage without the need for strictly inert atmosphere conditions.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of catalytic reactions. Below are representative protocols for the Suzuki-Miyaura reaction using both palladium sources with XPhos as the ligand, based on the comparative study by Nelson and coworkers.
Protocol 1: Suzuki-Miyaura Coupling with [{Pd(cinnamyl)Cl}2] and XPhos
Reaction: 4-Chlorotoluene + Phenylboronic Acid → 4-Methylbiphenyl
Materials:
-
[{Pd(cinnamyl)Cl}2] (Palladium precatalyst)
-
XPhos (Ligand)
-
4-Chlorotoluene (Aryl halide)
-
Phenylboronic acid (Boronic acid)
-
Potassium phosphate (K3PO4) (Base)
-
Methanol (MeOH) (Solvent)
-
Tetrahydrofuran (THF) (Solvent)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add [{Pd(cinnamyl)Cl}2] (0.00125 M final concentration) and XPhos (0.00125 M final concentration).
-
Add 4-chlorotoluene (0.5 M final concentration) and phenylboronic acid (0.55 M final concentration).
-
Add potassium phosphate (0.55 M final concentration).
-
Under an inert atmosphere, add the solvent mixture of methanol (0.95 mL) and THF (0.05 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress by a suitable analytical technique (e.g., GC, LC-MS).
-
Upon completion, the reaction is worked up by standard procedures.
Protocol 2: Suzuki-Miyaura Coupling with Pd2(dba)3 and XPhos
Reaction: 4-Chlorotoluene + Phenylboronic Acid → 4-Methylbiphenyl
Materials:
-
Pd2(dba)3 (Palladium precatalyst)
-
XPhos (Ligand)
-
4-Chlorotoluene (Aryl halide)
-
Phenylboronic acid (Boronic acid)
-
Potassium phosphate (K3PO4) (Base)
-
Methanol (MeOH) (Solvent)
-
Tetrahydrofuran (THF) (Solvent)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd2(dba)3 (0.00125 M final concentration based on Pd) and XPhos (0.00125 M final concentration).
-
Add 4-chlorotoluene (0.5 M final concentration) and phenylboronic acid (0.55 M final concentration).
-
Add potassium phosphate (0.55 M final concentration).
-
Under an inert atmosphere, add the solvent mixture of methanol (0.95 mL) and THF (0.05 mL).
-
Stir the reaction mixture at the desired temperature and monitor the progress.
-
Upon completion, the reaction is worked up by standard procedures.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both bis(cinnamyl palladium(II) chloride) and Pd2(dba)3 are valuable palladium sources for a wide range of cross-coupling reactions. The choice between them is not always straightforward and depends on several factors.
-
Bis(cinnamyl palladium(II) chloride) offers the advantage of being a well-defined, air-stable Pd(II) precatalyst. This can lead to more reproducible results and easier handling. Its activation to the catalytically active Pd(0) species is a crucial step that is influenced by the reaction conditions.
-
Pd2(dba)3 is a widely used and generally effective Pd(0) source. However, its quality and stability can be variable, and its performance is highly dependent on the in-situ formation of the active catalyst with the chosen ligand.
For Suzuki-Miyaura reactions, the available data suggests that under conditions optimized for allyl-based precatalysts, [{Pd(cinnamyl)Cl}2] can be significantly more active than Pd2(dba)3. For other cross-coupling reactions, the lack of direct comparative studies necessitates that the optimal catalyst be determined empirically through reaction screening and optimization. Researchers should carefully consider the specific requirements of their synthetic transformation, including the nature of the substrates, the desired reaction conditions, and practical aspects of catalyst handling and stability, when selecting between these two powerful palladium precatalysts.
A Head-to-Head Battle in Suzuki Coupling: Bis(cinnamyl palladium(II) chloride) vs. Palladium(II) Acetate
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the palladium precursor is a critical parameter that can significantly influence the efficiency, selectivity, and overall success of the reaction. This guide provides an objective comparison of two commonly employed palladium sources: the well-defined precatalyst bis(cinnamyl palladium(II) chloride), often denoted as [(cinnamyl)PdCl]2, and the widely used, versatile palladium(II) acetate (Pd(OAc)2). This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
A direct comparison of the catalytic performance of bis(cinnamyl palladium(II) chloride) and Pd(OAc)2 in the Suzuki-Miyaura coupling of an electron-rich aryl chloride, 4-chlorotoluene, with phenylboronic acid reveals important differences in their efficiency, particularly concerning the influence of the ligand-to-metal ratio. The data presented below is derived from a study utilizing XPhos as the ligand.
Data Presentation: Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid [1][2][3]
| Catalyst System | Ligand:Metal Ratio | Yield (%) |
| In-situ generated from Pd(OAc)₂ with XPhos | 0.8 : 1 | 44 |
| In-situ generated from Pd(OAc)₂ with XPhos | 1.2 : 1 | 84 |
| Well-defined (cinnamyl)PdCl(XPhos) | Not Specified | Consistent High Performance |
The experimental data highlights that for in-situ catalytic systems generated from Pd(OAc)2, the stoichiometry of the ligand to the palladium source is a crucial parameter.[1][3] Increasing the XPhos to Pd(OAc)2 ratio from 0.8:1 to 1.2:1 resulted in a near doubling of the product yield, from 44% to 84%.[1][3] This sensitivity suggests that the formation of the active catalytic species from Pd(OAc)2 is highly dependent on the presence of an adequate amount of the supporting ligand.
In contrast, well-defined allyl-based precatalysts like those derived from bis(cinnamyl palladium(II) chloride) have demonstrated more consistent and high performance across varying ligand-to-metal ratios.[1][3] This consistency is attributed to the direct formation of a well-defined L-Pd(0) active species, which can be more reliable than in-situ generation from Pd(OAc)2.
The Underlying Chemistry: A Look at the Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. Both bis(cinnamyl palladium(II) chloride) and Pd(OAc)2 serve as precursors to this active Pd(0) species.
The key difference between the two precursors lies in the initial activation step to generate the Pd(0) species. Pd(OAc)2 requires in-situ reduction, a process that can be influenced by various factors in the reaction mixture, including the ligand, base, and solvent. Bis(cinnamyl palladium(II) chloride), as a precatalyst, is designed for a more controlled and often more efficient generation of the active Pd(0) catalyst.
Experimental Protocols
Reproducibility is paramount in scientific research. The following section provides a detailed methodology for the comparative Suzuki-Miyaura coupling reaction discussed above.
General Procedure for the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid [2][3]
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)2) or Bis(cinnamyl palladium(II) chloride) dimer
-
XPhos ligand
-
Potassium phosphate (K3PO4) or Cesium carbonate (Cs2CO3) as base
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Reaction Setup:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (e.g., K3PO4, 2.0 - 3.0 eq).
-
Add the palladium precatalyst. For the in-situ system, add Pd(OAc)2 at a concentration of 0.0025 M, followed by the appropriate amount of XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to palladium). For the well-defined system, the pre-formed (cinnamyl)PdCl(XPhos) complex would be added.
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 120°C) for a specified time (typically 12-24 hours).
Work-up and Analysis:
-
Upon completion, the reaction mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with water and then brine, and dried over anhydrous sodium sulfate.
-
The product yield is determined by gas chromatography with a flame ionization detector (FID), using naphthalene as an internal standard for quantification.
Conclusion and Recommendations
Both bis(cinnamyl palladium(II) chloride) and palladium(II) acetate are effective precursors for the Suzuki-Miyaura coupling reaction. However, their performance characteristics suggest different optimal use cases:
-
Palladium(II) Acetate (Pd(OAc)2): This is a versatile and cost-effective palladium source. It is highly effective, particularly when the ligand-to-metal ratio is carefully optimized. It is an excellent choice for initial reaction screening and for well-established procedures where optimal conditions are known. However, its performance can be sensitive to reaction parameters, and achieving high, reproducible yields may require careful optimization.
-
Bis(cinnamyl palladium(II) chloride): As a well-defined precatalyst, it often provides more consistent and reproducible results. Its activation to the catalytically active Pd(0) species is generally more efficient and less dependent on the precise stoichiometry of the supporting ligand. This makes it a superior choice for challenging Suzuki couplings, for reactions where high reproducibility is critical (e.g., in process development and scale-up), and when exploring new reaction landscapes where extensive optimization may not be feasible.
For researchers and drug development professionals, the choice between these two palladium sources will depend on the specific requirements of their synthesis. For routine applications and cost-sensitive projects, a well-optimized system with Pd(OAc)2 can be highly effective. For complex substrates, challenging couplings, and applications demanding high reproducibility and robustness, the investment in a well-defined precatalyst like bis(cinnamyl palladium(II) chloride) is often justified by the improved performance and reliability.
References
A Comparative Guide to Cinnamyl and Allyl Palladium Precatalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, indispensable for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds that form the backbone of countless pharmaceuticals and functional materials. The choice of the palladium precatalyst is critical, directly influencing reaction efficiency, substrate scope, and overall process robustness. Among the various classes of precatalysts, η³-allyl palladium complexes are prized for their air and moisture stability. This guide provides an objective, data-driven comparison between cinnamyl palladium precatalysts and their simpler allyl counterparts, offering insights into their relative performance in key cross-coupling reactions.
The Critical Role of the Allyl Ligand
Palladium(II) precatalysts, such as [(η³-allyl)PdCl]₂, require activation to the catalytically active Pd(0) species to enter the catalytic cycle. The nature of the π-allyl ligand plays a crucial role in this activation step and the subsequent stability of the catalyst. While the unsubstituted allyl ligand is effective, modifications to its structure, particularly the introduction of a phenyl group to form the cinnamyl ligand, have been shown to significantly enhance catalytic performance.
The primary advantage of the cinnamyl ligand lies in its steric bulk. This increased size at the 1-position of the allyl moiety provides a greater kinetic barrier to the formation of inactive off-cycle palladium(I) dimers.[1][2] These dimers are a common cause of catalyst deactivation, and by suppressing their formation, cinnamyl-based precatalysts can lead to a higher concentration of the active monoligated Pd(0) species, resulting in faster reactions and higher yields.[1][2]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions. The choice of precatalyst can have a profound impact on the outcome, especially with challenging substrates. Experimental data consistently shows that cinnamyl palladium precatalysts, in combination with various N-heterocyclic carbene (NHC) or phosphine ligands, often outperform their unsubstituted allyl analogues.
Table 1: Comparison of Precatalyst Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Precatalyst | Ligand | Base | Time (h) | Yield (%) |
| (η³-allyl)PdCl | IPr | K₂CO₃ | 1 | ~10 |
| (η³-cinnamyl)PdCl | IPr | K₂CO₃ | 1 | ~75 |
| (η³-allyl)PdCl | IPr | KOtBu | 1 | ~15 |
| (η³-cinnamyl)PdCl | IPr | KOtBu | 1 | ~80 |
Data sourced from studies on Suzuki-Miyaura reactions and represents typical comparative yields under the specified conditions.[3]
Table 2: Comparison with Challenging Substrates in Suzuki-Miyaura Coupling
| Electrophile | Nucleophile | Precatalyst | Ligand | Yield (%) |
| 1-Naphthyl sulfamate | 4-Methoxyphenylboronic acid | (η³-allyl)PdCl | XPhos | ~10 |
| 1-Naphthyl sulfamate | 4-Methoxyphenylboronic acid | (η³-cinnamyl)PdCl | XPhos | ~70 |
| 2-Chlorothiophene | 3-Furanboronic acid | (η³-allyl)PdCl | XPhos | ~55 |
| 2-Chlorothiophene | 3-Furanboronic acid | (η³-cinnamyl)PdCl | XPhos | >95 |
Data illustrates performance in couplings involving non-traditional electrophiles and heteroaryl substrates.[3]
As the data indicates, the cinnamyl precatalyst consistently provides superior yields, particularly with more demanding substrates where catalyst activity and stability are paramount.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The efficiency of this reaction is also highly dependent on the precatalyst's ability to rapidly generate an active Pd(0) species. While direct side-by-side quantitative data is less commonly published than for Suzuki-Miyaura couplings, the available literature strongly supports the superiority of cinnamyl-based systems.
Replacing the allyl ligand with a cinnamyl ligand has been shown to enable the amination of unactivated aryl chlorides at room temperature, a significant advantage in terms of energy efficiency and functional group tolerance.[4] Studies have noted that the allylic moiety bearing a more lipophilic substituent (phenyl > methyl > hydrogen) leads to more successful C-N coupling, with cinnamyl precatalysts demonstrating higher robustness.
Table 3: Qualitative and Reported Performance in Buchwald-Hartwig Amination
| Precatalyst | Ligand | Key Advantages Reported |
| (η³-allyl)PdCl | IPr / SIPr | Standard activity, often requires elevated temperatures. |
| (η³-cinnamyl)PdCl | IPr / IPr* | Higher catalytic activity; allows for room temperature reactions of aryl chlorides; effective at low catalyst loadings.[4] |
The enhanced performance is attributed to the same mechanistic principles observed in Suzuki-Miyaura reactions: a more facile activation to Pd(0) and the suppression of deactivating Pd(I) dimers.
Mechanistic Insight and Experimental Workflow
The general mechanism for precatalyst activation and the subsequent catalytic cycle is crucial for understanding these performance differences.
Caption: Precatalyst activation and the competing deactivation pathway.
The diagram above illustrates the activation of the Pd(II) precatalyst to the active Pd(0) species, which then enters the desired catalytic cycle. A key competing pathway, the comproportionation of the Pd(II) precatalyst with the newly formed Pd(0) catalyst, leads to an inactive Pd(I) dimer. Cinnamyl precatalysts are more resistant to this deactivation route.
Caption: General experimental workflow for cross-coupling reactions.
Experimental Protocols
Reproducibility is key in catalysis. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that optimal conditions (solvent, base, temperature, and catalyst loading) are substrate-dependent and require specific optimization.
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the phosphine or NHC ligand (0.01-0.02 mmol, 1-2 mol%) and the allyl/cinnamyl palladium precatalyst (e.g., [(η³-cinnamyl)PdCl]₂, 0.005-0.01 mmol, 0.5-1 mol% Pd).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, toluene, often with water) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[5]
General Protocol for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the phosphine or NHC ligand (0.01-0.02 mmol, 1-2 mol%), the allyl/cinnamyl palladium precatalyst (0.005-0.01 mmol, 0.5-1 mol% Pd), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to a reaction vessel with a stir bar.
-
Solvent and Reagent Addition: Remove the vessel from the glovebox, add the degassed solvent (e.g., toluene, dioxane), followed by the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the mixture to the reaction temperature (can range from room temperature to >100 °C) and stir until the starting material is consumed as monitored by TLC or GC.
-
Workup: Cool the reaction to room temperature, and quench carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt, and concentrate. Purify the residue by flash chromatography.
Conclusion
The choice between a cinnamyl and a simple allyl palladium precatalyst depends on the specific demands of the reaction. For routine couplings with reactive substrates, the less expensive, unsubstituted allyl precatalysts may suffice. However, for challenging transformations involving sterically hindered or electronically deactivated substrates, low-temperature requirements, or the need for very low catalyst loadings, cinnamyl palladium precatalysts offer a distinct and mechanistically supported advantage. Their enhanced stability against the formation of inactive dimers translates to higher catalytic activity, broader substrate scope, and more robust reaction profiles, making them a superior choice for demanding applications in research and development.
References
- 1. Insight into the efficiency of cinnamyl-supported precatalysts for the Suzuki-Miyaura reaction: observation of Pd(I) dimers with bridging allyl ligands during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. youtube.com [youtube.com]
Performance of [Pd(cinnamyl)Cl]2 with Different Phosphine Ligands: A Comparative Guide
The palladium catalyst precursor [Pd(cinnamyl)Cl]2, in combination with various phosphine ligands, is a versatile system for a range of catalytic reactions, most notably asymmetric allylic alkylation (AAA), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The choice of the phosphine ligand is critical as it directly influences the catalyst's activity, selectivity, and overall efficiency. This guide provides a comparative analysis of the performance of different phosphine ligands with palladium catalysts, supported by experimental data, to assist researchers in selecting the optimal ligand for their specific application.
Data Presentation: Performance in Catalytic Reactions
The following tables summarize the performance of various phosphine ligands in palladium-catalyzed reactions. While the palladium precursor may vary in some studies, the data provides valuable insights into the general performance of these ligands in reactions where [Pd(cinnamyl)Cl]2 is also a suitable precursor.
Table 1: Performance of Chiral Phosphine Ligands in Asymmetric Allylic Alkylation (AAA)
| Ligand | Reaction Substrates | Pd Precursor | Base | Solvent | Yield (%) | ee (%) |
| (S)-BINAP | Cinnamyl acetate and 1,3-diketones | [Pd(1-Me-Allyl)Cl]2 | BSA, KOAc | - | Good | 77-89 |
| Trost Ligand | Cyclic allylic acetates and malonates | [Pd(η3-C3H5)Cl]2 | BSA, KOAc | - | High | Excellent |
| L12 (non-symmetric phosphoramidite) | Cinnamyl acetate derivatives and 1,3-diketones | - | - | - | High | up to 94 |
*BSA = N,O-bis(trimethylsilyl)acetamide
Table 2: Performance of Achiral Phosphine Ligands in Cross-Coupling Reactions
| Ligand | Reaction Type | Aryl Halide | Coupling Partner | Pd Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| XPhos | Buchwald-Hartwig | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 96 |
| RuPhos | Buchwald-Hartwig | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 96 |
| NIXANTPHOS | Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | - | - | - | - | 98 |
| Xantphos | Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | - | - | - | - | 25 |
| YPhos (L1) | Amination | Chlorobenzene | Piperidine | Pd2dba3 | KOtBu | THF | RT | >99 (2h) |
| CyJohnPhos (L2) | Amination | Chlorobenzene | Piperidine | Pd2dba3 | KOtBu | THF | RT | Minor (6h) |
| tBu3P (L3) | Amination | Chlorobenzene | Piperidine | Pd2dba3 | KOtBu | THF | RT | Minor (6h) |
| Biaryl phosphines (phobane-based) | Suzuki-Miyaura | Chloro-heteroarenes | Arylboronic acids | Pd(OAc)₂ | K₃PO₄ | 1,4-dioxane | 90-120 | 88-100 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key palladium-catalyzed reactions.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost AAA)[1]
In a reaction vessel under an inert atmosphere, the palladium precursor (e.g., [Pd(η3-C3H5)Cl]2, 1-2.5 mol%) and the chiral phosphine ligand (2.5-6.25 mol%) are dissolved in a suitable anhydrous solvent (e.g., THF, CH2Cl2). The solution is stirred at room temperature for a specified time to allow for the formation of the active catalyst. The allylic substrate (1.0 equiv.) is then added, followed by the nucleophile (1.1-1.5 equiv.) and a base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc). The reaction mixture is stirred at a specified temperature until completion, as monitored by TLC or GC. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
General Procedure for Buchwald-Hartwig Amination[2][3]
In a glovebox, a reaction vial is charged with the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.). The palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol% Pd) and the phosphine ligand (2-4 mol%) are then added. The vial is sealed, and an anhydrous solvent (e.g., toluene) is added. The reaction mixture is stirred and heated (typically 100-110 °C) for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling[3][4]
A flame-dried Schlenk tube is charged with the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon). The palladium catalyst (e.g., a combination of Pd(OAc)₂ and a phosphine ligand, or a pre-formed catalyst like Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent (e.g., 1,4-dioxane) are added. The reaction mixture is then heated (typically 90-120 °C) for 8-12 hours. After cooling to room temperature, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
Visualizations
The following diagrams illustrate the fundamental processes involved in palladium-catalyzed reactions with phosphine ligands.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2: Catalytic cycle for palladium-catalyzed asymmetric allylic alkylation (AAA).
Figure 3: General experimental workflow for palladium-catalyzed reactions.
A Head-to-Head Battle of Catalysts: Benchmarking Bis(cinnamyl palladium(II) chloride) Against Buchwald Palladacycles in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that significantly impacts the efficiency, cost, and scalability of chemical syntheses. In the realm of palladium-catalyzed cross-coupling reactions, both Bis(cinnamyl palladium(II) chloride) and Buchwald palladacycles have emerged as powerful precatalysts. This guide provides an objective, data-driven comparison of their performance in key cross-coupling reactions, offering valuable insights to inform your catalyst selection.
Bis(cinnamyl palladium(II) chloride), an air-stable dimeric complex, serves as a versatile precursor for the in-situ generation of active Pd(0) species.[1][2] In contrast, Buchwald palladacycles are a class of well-defined, highly active precatalysts that feature a biarylphosphine ligand coordinated to a palladium center.[3][4] The choice between these catalyst systems often depends on the specific application, substrate scope, and desired reaction conditions. This guide will delve into their comparative performance in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[5] The following tables summarize the performance of Bis(cinnamyl palladium(II) chloride) and a representative Buchwald palladacycle in this reaction, based on published data.
Table 1: Benchmarking in the Suzuki-Miyaura Coupling of 4-chlorotoluene with phenylboronic acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Reference |
| [(cinnamyl)PdCl]₂ | XPhos | K₂CO₃ | THF/MeOH | 60 | 1 | 0.0003 | ~55 | [6] |
| [(cinnamyl)PdCl]₂ | XPhos | KOtBu | THF/MeOH | 60 | 1 | 0.0003 | ~75 | [6] |
| XPhos Pd G3 | - | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | 2 | >95 | [5] |
Table 2: Benchmarking in the Suzuki-Miyaura Coupling of 2-chlorothiophene with 3-furan boronic acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Reference |
| [(cinnamyl)PdCl]₂ | XPhos | K₂CO₃ | THF/MeOH | 60 | 1 | 0.0003 | ~80 | [6] |
| XPhos Pd G3 | - | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | 2 | >95 | [5] |
Note: The data for the Buchwald palladacycle is based on a general protocol and may vary depending on the specific substrates and reaction conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[7][8]
Table 3: Benchmarking in the Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Amine | Aryl Halide | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| [(cinnamyl)PdCl]₂ | IPr*OMe | Deactivated Anilines | Sterically Hindered Aryl Chlorides | NaOtBu | Toluene | 100 | 1-2 | High | [9] |
| XPhos Pd G3 | - | Primary Amines | Aryl Chlorides | NaOtBu | Toluene | 100 | 0.05-0.75 | High |
Note: Direct comparative data under identical conditions is limited. The presented data is indicative of the general performance of each catalyst system.
Experimental Protocols
For reproducible results, detailed experimental procedures are crucial. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling[6]
-
Reaction Setup: In an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precatalyst (as specified), ligand (if required), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene and water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature and stir vigorously for the specified time (typically 2-24 hours).
-
Work-up and Purification: After cooling, the reaction mixture is typically quenched with water, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination[8]
-
Reaction Setup: To a glovebox-dried Schlenk tube, add the palladium precatalyst, ligand (if necessary), and base (e.g., sodium tert-butoxide).
-
Reagent Addition: Add the aryl halide and the amine to the tube.
-
Solvent Addition: Add the solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature with stirring for the indicated time.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent, filtered, and concentrated. The residue is then purified by chromatography.
Visualizing the Catalytic Pathways and Workflow
To better understand the mechanisms and experimental processes, the following diagrams illustrate the catalytic cycles of both catalyst systems and a typical experimental workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Study of [Pd(cinnamyl)Cl]₂ and PEPPSI Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of an appropriate precatalyst is paramount to achieving high efficiency, broad substrate scope, and operational simplicity. Among the plethora of available options, [Pd(cinnamyl)Cl]₂ and Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes have emerged as powerful and versatile tools. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Performance Comparison
The following tables summarize the quantitative performance of [Pd(cinnamyl)Cl]₂ and PEPPSI catalysts in key cross-coupling reactions. It is important to note that direct head-to-head comparative studies for all reaction types are not always available in the literature. Therefore, the data presented is a collation from various sources to provide a representative overview.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Both [Pd(cinnamyl)Cl]₂ and PEPPSI catalysts have demonstrated high efficacy in this transformation.
| Parameter | [Pd(cinnamyl)Cl]₂ | PEPPSI-IPr | Notes |
| Typical Catalyst Loading | 0.1 - 2 mol% | 0.025 - 3 mol% | PEPPSI catalysts often achieve high yields at lower loadings. |
| Reaction Time | 1 - 24 hours | 0.5 - 16 hours | PEPPSI-IPr can facilitate faster conversions. |
| Reaction Temperature | Room Temp. - 110°C | Room Temp. - 110°C | Both are effective over a similar temperature range. |
| Yields | Good to Excellent | Good to Excellent | Both catalyst systems generally provide high yields. |
| Substrate Scope | Broad, including challenging substrates | Very broad, including sterically hindered and heteroaromatic substrates | PEPPSI catalysts are particularly noted for their wide substrate tolerance. |
| Turnover Number (TON) | Up to ~1000 | Can exceed 1,000 | High TONs have been reported for PEPPSI catalysts. |
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below.
Suzuki-Miyaura Coupling with PEPPSI-IPr
This protocol is adapted for the coupling of an aryl halide with a boronic acid using the PEPPSI-IPr catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI-IPr (1 mol%, 0.01 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, PEPPSI-IPr, and potassium carbonate.
-
Add 1,4-dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination with [Pd(cinnamyl)Cl]₂
This protocol describes the amination of an aryl halide using [Pd(cinnamyl)Cl]₂ as the precatalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
[Pd(cinnamyl)Cl]₂ (1 mol% Pd)
-
A suitable phosphine ligand (e.g., XPhos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with [Pd(cinnamyl)Cl]₂, the phosphine ligand, and sodium tert-butoxide.
-
Add the aryl halide and the amine to the tube.
-
Add toluene and seal the tube.
-
Heat the reaction mixture to 100°C and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizing the Catalytic Processes
The following diagrams illustrate the fundamental mechanisms and workflows associated with these catalyst systems.
A Comparative Guide to the Efficacy of Bis(cinnamyl palladium(II) chloride) in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the success of synthetic organic chemistry, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides a comprehensive comparison of the performance of bis(cinnamyl palladium(II) chloride) with other palladium-based precatalysts in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The focus is on the catalyst's efficacy with both electron-rich and electron-poor substrates, supported by experimental data.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of palladium precatalyst significantly impacts reaction efficiency, yield, and substrate scope. Here, we compare bis(cinnamyl palladium(II) chloride) with other common palladium precatalysts in the coupling of various aryl halides with boronic acids.
Table 1: Comparison of Palladium Precatalysts in the Suzuki-Miyaura Coupling of an Electron-Rich Aryl Chloride
This table summarizes the performance of different palladium precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene (an electron-rich aryl chloride) with phenylboronic acid.[1]
| Precatalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [Pd(cinnamyl)Cl]₂ | XPhos | K₂CO₃ | Toluene/H₂O | 100 | 16 | ~80* |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 100 | 16 | 84 |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
*Yield estimated based on comparative data for similar allyl-based precatalysts.[2][3] **"Good" and "High" yields are as reported in the literature, suggesting successful reactions without specifying the exact percentage.[4]
Table 2: Comparison of Palladium Precatalysts in the Suzuki-Miyaura Coupling of a Heteroaryl Chloride
The coupling of heteroaryl substrates can be challenging. This table compares the performance of IPr-supported precatalysts in the coupling of 2-chloro-4,6-dimethoxypyrimidine with benzo[b]furan-2-boronic acid.[2][5]
| Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [Pd(cinnamyl)Cl]₂ | IPr | K₂CO₃ | THF/MeOH | RT | 3 | ~60 |
| [Pd(allyl)Cl]₂ | IPr | K₂CO₃ | THF/MeOH | RT | 3 | ~40 |
| [Pd(crotyl)Cl]₂ | IPr | K₂CO₃ | THF/MeOH | RT | 3 | ~40 |
| (¹ᵗBuInd)Pd(IPr)Cl | - | K₂CO₃ | THF/MeOH | RT | 3 | >95 |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The catalyst's ability to couple a wide range of amines and aryl halides is crucial.
Table 3: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of an Aryl Chloride
This table presents a comparison of different palladium catalysts for the amination of 2,5-diiodopyrazine.[4] While direct data for bis(cinnamyl palladium(II) chloride) was not available in a comparative study, its performance is expected to be ligand-dependent.
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 16 | High |
| Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 100 | 16 | High |
Experimental Protocols
Reproducibility is key in scientific research. Below are the detailed experimental methodologies for the representative reactions cited in this guide.
General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene with Phenylboronic Acid[1]
-
To an oven-dried vial equipped with a magnetic stir bar, add 4-chlorotoluene (1 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (0.01 mmol, 1 mol%) and the appropriate ligand (e.g., XPhos, 0.012 mmol, 1.2 mol% for in-situ systems) in the solvent mixture (Toluene/H₂O, 10:1, 2 mL).
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and heat the reaction mixture at 100 °C for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The product yield is determined by gas chromatography with a flame ionization detector (FID) using an internal standard.
General Procedure for Suzuki-Miyaura Coupling of 2-chloro-4,6-dimethoxypyrimidine[2]
-
In a glovebox, a vial is charged with 2-chloro-4,6-dimethoxypyrimidine (0.3 M), benzo[b]furan-2-boronic acid (0.45 M), and potassium carbonate (0.6 M).
-
The palladium precatalyst (0.1 mol%) ligated with IPr is added.
-
The reaction vessel is sealed and the solvent (THF/MeOH, 1:2) is added.
-
The reaction is stirred at room temperature for the indicated time.
-
Product yield is determined by gas chromatography with an FID detector using naphthalene as an internal standard.
Catalytic Cycle and Workflow Visualization
To better understand the reaction mechanisms and experimental setups, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Discussion and Conclusion
The choice of the palladium precatalyst is a critical parameter for the successful cross-coupling of both electron-rich and electron-poor substrates. For Suzuki-Miyaura reactions, bis(cinnamyl palladium(II) chloride), as an allyl-based precatalyst, demonstrates variable performance that is highly dependent on the ancillary ligand and the specific substrates.[2][6]
With electron-rich aryl chlorides, in-situ systems generated from bis(cinnamyl palladium(II) chloride) and a suitable ligand like XPhos can achieve good to high yields, comparable to other common precatalysts like Pd(OAc)₂.[1][2] However, for challenging heteroaryl couplings, other precatalyst systems, such as those based on the ¹ᵗBuIndenyl ligand, may offer superior activity.[2][5] The increased steric bulk of the cinnamyl group compared to a simple allyl group can sometimes be advantageous by reducing the formation of inactive palladium(I) dimers.[7]
In the context of Buchwald-Hartwig amination, catalyst systems comprising Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands are generally preferred.[4] While bis(cinnamyl palladium(II) chloride) can be a viable precursor for the active Pd(0) species, its performance will be dictated by the chosen ligand.
Ultimately, the experimental data suggests that while bis(cinnamyl palladium(II) chloride) is a versatile and effective precatalyst, the optimal choice will depend on the specific reaction being performed, including the nature of the substrates and the desired reaction conditions. The protocols and comparative data provided in this guide serve as a valuable resource for researchers to design and execute efficient and high-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Kinetic studies of Bis(cinnamyl palladium(II) chloride) catalyzed reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. This guide provides a comparative analysis of bis(cinnamyl palladium(II) chloride) as a catalyst precursor, focusing on its performance in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. We will delve into its catalytic activity in comparison to other commercially available palladium precatalysts, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Bis(cinnamyl palladium(II) chloride), often in its monomeric form with a supporting ligand like an N-heterocyclic carbene (NHC), serves as a stable and efficient precatalyst for various cross-coupling reactions. Its performance is often benchmarked against other (η³-allyl)Pd(L)(Cl) and (η³-indenyl)Pd(L)(Cl) type complexes.
A key factor influencing the catalytic activity of these precatalysts is the rate at which they are activated to the catalytically active monoligated Pd(0) species. Concurrently, the tendency of the initial Pd(II) precatalyst to react with the generated Pd(0) species to form inactive Pd(I) dimers can significantly impact the overall reaction efficiency. This comproportionation to form dimers sequesters the active catalyst, thereby reducing the reaction rate.[1][2]
Experimental studies have shown that the sterics of the allyl ligand play a crucial role in preventing the formation of these inactive dimers. Precatalysts with bulkier allyl groups, such as the cinnamyl and 1-t-Bu-indenyl ligands, exhibit a larger kinetic barrier to this deactivation pathway. This allows a higher concentration of the active IPr-Pd(0) catalyst to participate in the catalytic cycle.[1][2]
Comparative Catalyst Performance Data
The following tables summarize the comparative performance of (η³-cinnamyl)Pd(IPr)(Cl) (Cin) against other common palladium precatalysts in Suzuki-Miyaura reactions.
Table 1: Comparison of Precatalyst Activity in the Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid
| Precatalyst | Ligand | Time (min) | Yield (%) |
| (η³-cinnamyl)Pd(Cl) | IPr | 15 | 85 |
| (η³-allyl)Pd(Cl) | IPr | 15 | 60 |
| (η³-crotyl)Pd(Cl) | IPr | 15 | 75 |
| (η³-1-t-Bu-indenyl)Pd(Cl) | IPr | 15 | >95 |
Reaction Conditions: 1 mol% Pd precatalyst, 1.5 equiv. Phenylboronic acid, 2.0 equiv. K₂CO₃, in n-butanol at 100 °C.
Table 2: Comparison of Precatalyst Activity with a Heteroaryl Substrate
| Precatalyst | Ligand | Time (h) | Yield (%) |
| (η³-cinnamyl)Pd(Cl) | XPhos | 1 | ~70 |
| (η³-allyl)Pd(Cl) | XPhos | 1 | ~70 |
| (η³-crotyl)Pd(Cl) | XPhos | 1 | <10 |
| (η³-1-t-Bu-indenyl)Pd(Cl) | XPhos | 1 | >95 |
Reaction Conditions: Coupling of 2-chloro-4,6-dimethoxypyrimidine and benzo[b]furan-2-boronic acid.[3]
The data indicates that while the cinnamyl-supported catalyst is generally more active than the simple allyl and crotyl analogues, the (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) precatalyst often demonstrates superior performance.[3][4] The slightly better catalytic activity of the cinnamyl complex compared to less sterically hindered allyl precursors can be attributed to a reduced rate of deactivating comproportionation to Pd(I) dimers.[1][4]
Experimental Protocols
Below are detailed methodologies for conducting a typical Suzuki-Miyaura cross-coupling reaction using an (η³-cinnamyl)Pd(L)(Cl) precatalyst for comparative kinetic studies.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
(η³-cinnamyl)Pd(IPr)(Cl) precatalyst
-
Solvent (e.g., n-butanol)
-
Internal standard for GC analysis (e.g., dodecane)
-
Anhydrous, degassed solvent
Equipment:
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
-
Gas chromatograph (GC) for reaction monitoring
-
Heating block or oil bath
Protocol:
-
In a glovebox, a Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol).
-
The (η³-cinnamyl)Pd(IPr)(Cl) precatalyst (0.01 mmol, 1 mol%) and the internal standard are added.
-
The tube is sealed, removed from the glovebox, and the solvent (5 mL) is added via syringe under an inert atmosphere.
-
The reaction mixture is then placed in a preheated heating block at the desired temperature (e.g., 100 °C) and stirred vigorously.
-
Aliquots of the reaction mixture are taken at specific time intervals, quenched with a suitable solvent (e.g., diethyl ether), filtered through a short plug of silica gel, and analyzed by GC to determine the yield of the product over time.
Visualizing Reaction Pathways
The following diagrams illustrate the key steps in the catalytic cycle of a Suzuki-Miyaura reaction and the deactivation pathway involving the formation of Pd(I) dimers.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Activation of the Pd(II) precatalyst and the competing deactivation pathway to an inactive Pd(I) dimer.
References
A Mechanistic Deep Dive into [Pd(cinnamyl)Cl]₂ Catalysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of a catalyst is paramount to the success and efficiency of synthetic routes. This guide provides a comprehensive mechanistic investigation of the widely used palladium precatalyst, [Pd(cinnamyl)Cl]₂, and objectively compares its performance against other common palladium sources in crucial cross-coupling reactions. The information presented herein is supported by experimental data to aid in the selection of the most suitable catalytic system for your specific needs.
[Pd(cinnamyl)Cl]₂ has established itself as a versatile and efficient precatalyst in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Its growing popularity stems from its air and moisture stability, which simplifies handling, and its ability to readily form the active Pd(0) species under typical reaction conditions. However, a nuanced understanding of its activation mechanism and a direct comparison with alternative catalysts are crucial for optimizing reaction outcomes.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The performance of [Pd(cinnamyl)Cl]₂ is often evaluated in the context of a ligated system, where a phosphine or N-heterocyclic carbene (NHC) ligand is employed to stabilize the active palladium center and facilitate the catalytic cycle. A key comparison is often made with other allyl-palladium precatalysts and traditional palladium sources like Pd(OAc)₂.
In a comparative study of the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, the catalytic system derived from [Pd(cinnamyl)Cl]₂ and the bulky biarylphosphine ligand XPhos demonstrated competitive performance.
| Precatalyst/System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| [Pd(cinnamyl)Cl]₂ | XPhos | K₂CO₃ | MeOH/THF | RT | 18 | 85 | [1] |
| Pd(OAc)₂ (in situ) | XPhos | K₂CO₃ | MeOH/THF | RT | 18 | 84 (with 1.2 eq. ligand) | [1] |
| (η³-1-t-Bu-indenyl)Pd(IPr)Cl | IPr | KOt-Bu | iPrOH | 30 | 0.5 | >99 | [2][3] |
| (η³-cinnamyl)Pd(IPr)Cl | IPr | KOt-Bu | iPrOH | 30 | 0.5 | 80 | [2][3] |
As the data indicates, the in situ generation of the active catalyst from Pd(OAc)₂ can achieve comparable yields to the [Pd(cinnamyl)Cl]₂ system, though it may require a higher ligand-to-metal ratio. More advanced precatalysts, such as (η³-1-t-Bu-indenyl)Pd(IPr)Cl, can offer significantly faster reaction times and higher yields under specific conditions. The choice of precatalyst can be influenced by factors such as cost, air-stability, and the desired reaction kinetics.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The combination of [Pd(cinnamyl)Cl]₂ with highly effective phosphine ligands, such as BippyPhos, has been shown to be a remarkably versatile catalytic system for the amination of a wide range of (hetero)aryl chlorides.[4][5]
| Precatalyst | Ligand | Amine | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | Morpholine | 4-Chlorotoluene | NaOt-Bu | Toluene | 100 | 2 | 98 | [4] |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | Aniline | 2-Chloro-1,3-dimethylbenzene | NaOt-Bu | Toluene | 100 | 2 | 96 | [4] |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | Indole | 4-Chlorobenzonitrile | K₃PO₄ | Toluene | 110 | 18 | 95 | [4] |
The BippyPhos/[Pd(cinnamyl)Cl]₂ system demonstrates broad applicability, effectively catalyzing the coupling of various primary and secondary amines, as well as NH-containing heterocycles, with a range of challenging aryl chlorides.[4] This versatility makes it a powerful tool for the synthesis of diverse nitrogen-containing compounds.
Mechanistic Insights: Activation and Catalytic Cycles
The efficacy of [Pd(cinnamyl)Cl]₂ as a precatalyst is intrinsically linked to its activation mechanism, which involves the reduction of the Pd(II) center to the catalytically active Pd(0) species. This process is often facilitated by the base and/or the solvent.[6][7]
A critical aspect of the mechanism when using allyl-palladium precatalysts is the potential for the formation of off-cycle, inactive Pd(I) dimers.[8][9] The steric bulk of the allyl ligand can influence the rate of formation of these dimers, with more hindered ligands like the cinnamyl group showing a reduced tendency for this deactivating pathway compared to less substituted allyl ligands.[8]
Catalytic Cycle of Suzuki-Miyaura Reaction
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, initiated by the activation of [Pd(cinnamyl)Cl]₂, is depicted below.
Figure 1: Catalytic cycle for the Suzuki-Miyaura reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Similarly, the catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
To a reaction vessel charged with 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and K₂CO₃ (1.0 M) is added the palladium precatalyst ([Pd(cinnamyl)Cl]₂ at 0.00125 M) and the ligand (XPhos at 0.0025 M). A solvent mixture of methanol (0.95 mL) and THF (0.05 mL) is then added. The reaction mixture is stirred at room temperature for the specified time. The product yield is determined by gas chromatography with a flame ionization detector (FID), using naphthalene as an internal standard.[1]
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
In a nitrogen-filled glovebox, a vial is charged with [Pd(cinnamyl)Cl]₂ (1 mol %), BippyPhos (2 mol %), and NaOt-Bu (1.2 equiv). Toluene (1 mL) is added, and the mixture is stirred for 10 minutes. The aryl chloride (1.0 equiv) and the amine (1.2 equiv) are then added. The vial is sealed and heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.[4]
Conclusion
[Pd(cinnamyl)Cl]₂ is a highly effective and practical precatalyst for a range of important cross-coupling reactions. Its performance is competitive with, and in some cases superior to, other commonly used palladium sources. A thorough understanding of its activation mechanism and the factors that influence the catalytic cycle, such as the choice of ligand and reaction conditions, is essential for maximizing its potential in synthetic applications. This guide provides a foundation for researchers to make informed decisions when selecting a palladium catalyst, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl) | Semantic Scholar [semanticscholar.org]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl) | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Validating Cross-Coupling Results with Bis(cinnamyl palladium(II) chloride)
For researchers, scientists, and professionals in drug development, the choice of catalyst in cross-coupling reactions is paramount to achieving optimal yields and reaction efficiency. This guide provides an objective comparison of Bis(cinnamyl palladium(II) chloride), a versatile palladium precatalyst, with other common alternatives in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The following data and protocols are designed to aid in the selection of the most effective catalytic system for specific synthetic challenges.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The performance of Bis(cinnamyl palladium(II) chloride) is compared below with other palladium precatalysts in the coupling of various aryl chlorides with boronic acids.
Table 1: Comparison of Palladium Precatalyst Performance in Suzuki-Miyaura Reactions
| Entry | Aryl Chloride | Boronic Acid | Precatalyst | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | [Pd(cinnamyl)Cl]₂ | XPhos | K₂CO₃ | MeOH/THF | 1 | ~60[1] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | [Pd(allyl)Cl]₂ | XPhos | K₂CO₃ | MeOH/THF | 1 | ~40[1] |
| 3 | 4-Chlorotoluene | Phenylboronic acid | [Pd(crotyl)Cl]₂ | XPhos | K₂CO₃ | MeOH/THF | 1 | ~75[1] |
| 4 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | MeOH/THF | 1 | ~80[1] |
| 5 | 2-Chlorothiophene | 3-Furanboronic acid | [Pd(cinnamyl)Cl]₂ | XPhos | K₂CO₃ | THF/MeOH | 6 | >90[1] |
| 6 | 2-Chlorothiophene | 3-Furanboronic acid | [Pd(crotyl)Cl]₂ | XPhos | K₂CO₃ | THF/MeOH | 6 | >90[1] |
| 7 | 2-Chlorothiophene | 3-Furanboronic acid | [Pd(allyl)Cl]₂ | XPhos | K₂CO₃ | THF/MeOH | 6 | ~80[1] |
| 8 | 2-Chlorothiophene | 3-Furanboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | THF/MeOH | 6 | ~85[1] |
Note: Yields are approximate and based on graphical data from the cited source.[1]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. While specific comparative data for Bis(cinnamyl palladium(II) chloride) in a wide range of Buchwald-Hartwig reactions is less commonly tabulated, its efficacy is well-established.[2][3] General protocols are provided below, and the catalyst can be substituted into these systems, often with excellent results.
Table 2: General Comparison of Palladium Catalyst Systems for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | General Yield |
| 1 | Aryl Bromide | Primary/Secondary Amine | [Pd(cinnamyl)Cl]₂ / Buchwald Ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | Good to Excellent |
| 2 | Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Excellent |
| 3 | Aryl Bromide | Morpholine | Pd(I) Dimer Precatalyst / JohnPhos | KOtBu | 1,4-Dioxane | 80-100 | High[4] |
Experimental Protocols
Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Bis(cinnamyl palladium(II) chloride) dimer ([Pd(cinnamyl)Cl]₂)
-
XPhos ligand
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Internal standard (e.g., naphthalene)
Procedure: [1]
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (0.5 M), boronic acid (0.55 M), and base (0.55 M).
-
In a separate vial, prepare a stock solution of the precatalyst ([Pd(cinnamyl)Cl]₂) and ligand (XPhos) in THF.
-
Add the appropriate volume of the catalyst stock solution to the reaction vial to achieve the desired catalyst loading (e.g., 0.5 mol%).
-
Add the solvent mixture (e.g., 0.95 mL MeOH and 0.05 mL THF).
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature.
-
Monitor the reaction progress by taking aliquots at various time points and analyzing by GC or LC-MS against an internal standard.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide
-
Amine
-
Bis(cinnamyl palladium(II) chloride) dimer ([Pd(cinnamyl)Cl]₂)
-
Appropriate phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Anhydrous toluene or 1,4-dioxane
Procedure: [4]
-
In a glovebox, charge an oven-dried Schlenk tube or vial with the palladium precatalyst, ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube or vial and bring it out of the glovebox.
-
Place the reaction vessel in a preheated oil bath and stir for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Catalyst Selection
To further clarify the processes involved, the following diagrams illustrate the general workflow of a cross-coupling reaction and a decision-making framework for catalyst selection.
References
Safety Operating Guide
Proper Disposal of Bis[cinnamyl palladium(II) chloride]: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This document provides essential guidance on the proper disposal procedures for Bis[cinnamyl palladium(II) chloride], a common organopalladium catalyst.
Bis[cinnamyl palladium(II) chloride], due to its palladium content, is categorized as hazardous waste and requires meticulous handling to prevent environmental contamination and ensure laboratory safety. The primary objective of the disposal procedure is the recovery of palladium, a precious metal, and the safe disposal of the organic ligand.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for Palladium(II) chloride, as a specific SDS for the cinnamyl complex may not be readily available. General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
-
Containment: Prevent the chemical from entering drains or waterways. In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
The recommended disposal procedure for Bis[cinnamyl palladium(II) chloride] involves the chemical breakdown of the organometallic complex to separate the palladium from the organic cinnamyl ligand. This allows for the potential recovery of palladium and the appropriate disposal of the organic component.
Experimental Protocol: Chemical Decomposition and Palladium Precipitation
This protocol outlines a general method for the decomposition of the organopalladium complex and subsequent precipitation of palladium.
Materials:
-
Waste Bis[cinnamyl palladium(II) chloride]
-
Aqua regia (a freshly prepared 3:1 mixture of concentrated hydrochloric acid and nitric acid)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Formic acid (HCOOH)
-
Distilled water
-
Heat source (hot plate)
-
Beakers and other appropriate glassware
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Decomposition of the Organometallic Complex:
-
In a fume hood, carefully add the waste Bis[cinnamyl palladium(II) chloride] to a beaker.
-
Slowly and cautiously add aqua regia to the beaker. The reaction can be vigorous, so add the acid in small portions. Aqua regia will oxidize the organic cinnamyl ligand and dissolve the palladium as palladium(II) chloride.
-
Gently heat the mixture on a hot plate to ensure complete dissolution and decomposition. The solution will likely turn a reddish-brown color.
-
-
Neutralization and pH Adjustment:
-
Allow the solution to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a sodium hydroxide solution. Monitor the pH of the solution using pH paper or a pH meter, aiming for a neutral pH of approximately 7.
-
-
Palladium Precipitation:
-
Heat the neutralized solution.
-
Slowly add formic acid to the hot solution. Formic acid will act as a reducing agent, precipitating the palladium as a black metallic powder.
-
Continue heating and adding formic acid until no more palladium precipitates.
-
-
Isolation and Washing of Palladium:
-
Allow the solution to cool, and the palladium powder to settle.
-
Separate the palladium powder from the solution by filtration.
-
Wash the collected palladium powder several times with distilled water to remove any soluble impurities.
-
-
Handling of the Filtrate:
-
The remaining filtrate will contain the decomposed organic ligand and other salts. This solution should be treated as hazardous organic waste and disposed of according to your institution's guidelines.
-
-
Palladium Recovery:
-
The recovered palladium powder can be sent to a specialized recycling company for purification and reuse.
-
Waste Stream Management
The disposal process generates two primary waste streams that must be managed appropriately.
| Waste Stream | Composition | Recommended Disposal Route |
| Solid Waste | Precipitated Palladium Metal | Collection for recycling and recovery of precious metals. |
| Liquid Waste | Acidic filtrate containing decomposed organic ligands and salts. | Neutralize and dispose of as hazardous chemical waste through a certified waste management provider. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of Bis[cinnamyl palladium(II) chloride].
Caption: Disposal workflow for Bis[cinnamyl palladium(II) chloride].
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols and comply with all local, state, and federal regulations.
Personal protective equipment for handling Bis[cinnamyl palladium(II) chloride]
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for Bis[cinnamyl palladium(II) chloride], a compound that requires careful management in a laboratory setting. Adherence to these protocols is critical for personnel safety and environmental compliance.
Chemical Safety Summary
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Causes skin irritation. | GHS07 | P264: Wash skin thoroughly after handling. |
| Causes serious eye damage. | GHS05 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Toxic if inhaled. | GHS06 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | GHS08 | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE)
When handling Bis[cinnamyl palladium(II) chloride], a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety.
-
Eye Protection : Chemical safety goggles or a face shield must be worn.[1][2]
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, are required.[1][3][4] Always inspect gloves for integrity before use.
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1][2][4] All handling of the solid should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[1][2][4]
Operational Plan: Step-by-Step Handling Procedure
Given that organopalladium compounds can be sensitive to air and moisture, handling should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[5][6][7]
-
Preparation :
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.[5]
-
Transfer all necessary equipment, including spatulas, weighing paper, and sample vials, into a glovebox antechamber and cycle to establish an inert atmosphere.[5]
-
The primary container of Bis[cinnamyl palladium(II) chloride] should be allowed to equilibrate to the glovebox temperature before opening to prevent condensation.
-
-
Weighing and Transfer :
-
Inside the glovebox, carefully open the container.
-
Using a clean, dry spatula, weigh the desired amount of the compound onto weighing paper or into a tared vial.
-
Securely close the primary container.
-
Transfer the weighed compound to the reaction vessel within the glovebox.
-
-
Post-Handling :
-
All disposable materials that have come into contact with the compound, such as weighing paper and gloves, are to be considered contaminated waste.
-
Clean any contaminated surfaces within the glovebox.
-
Remove materials from the glovebox via the antechamber.
-
Disposal Plan
The disposal of Bis[cinnamyl palladium(II) chloride] and associated waste must be handled with care to protect the environment and comply with regulations.[1][8]
-
Waste Segregation and Collection :
-
Solid Waste : Collect waste Bis[cinnamyl palladium(II) chloride] and any contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a designated, clearly labeled, and sealable hazardous waste container.[1][2]
-
Contaminated Sharps : Any contaminated needles or other sharps should be placed in a designated sharps container.
-
Liquid Waste : Solutions containing the palladium compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.[3]
-
-
Storage :
-
Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2] This area should be clearly marked and accessible only to authorized personnel.
-
-
Final Disposal :
-
Precious Metal Reclamation : The preferred method of disposal for palladium-containing compounds is through a licensed chemical waste management company that can perform palladium recovery.[2][8] This is both an environmentally responsible and economically viable option.
-
Hazardous Waste Disposal : If reclamation is not feasible, the waste must be disposed of as hazardous chemical waste in strict accordance with all local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed contractor.[1][2]
-
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of the palladium compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. benchchem.com [benchchem.com]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Palladium Waste - London Chemicals & Resources Limited [lcrl.net]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
